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  • Product: 2-Amino-1-methylcyclobutan-1-OL
  • CAS: 68235-30-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Amino-1-methylcyclobutan-1-ol: A Comprehensive Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is a proven method for improving the pharmacokinetic and pharmacodynamic profiles of active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is a proven method for improving the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Amino-1-methylcyclobutan-1-ol is a highly specialized, unnatural amino alcohol building block. Characterized by a highly strained four-membered ring, a quaternary stereocenter, and adjacent polar functional groups, this molecule serves as a rigidified bioisostere for acyclic amino alcohols. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic behavior, and validated synthetic handling protocols.

Physicochemical & Thermodynamic Profiling

Understanding the baseline physicochemical metrics of 2-Amino-1-methylcyclobutan-1-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the cyclobutane ring dramatically alters the molecule's spatial geometry and thermodynamic stability compared to its linear analogs.

Table 1: Core Physicochemical Properties
PropertyValueSource / Validation
IUPAC Name 2-amino-1-methylcyclobutan-1-olPubChem[1]
CAS Number (Free Base) 68235-30-3Sigma-Aldrich[2]
CAS Number (HCl Salt) 1909286-97-0Advanced ChemBlocks[3]
Molecular Formula C₅H₁₁NOPubChem[1]
Molecular Weight 101.15 g/mol PubChem[1]
Topological Polar Surface Area (TPSA) 46.3 ŲPubChem[1]
XLogP3 -0.6PubChem[1]
Ring Strain Energy ~26.58 kcal/molSmolecule[4]

Causality in Drug Design: The low XLogP3 (-0.6) and a TPSA of 46.3 Ų indicate that this fragment is highly hydrophilic[1]. When appended to a lipophilic drug core, it significantly enhances aqueous solubility while maintaining a low molecular weight footprint. Furthermore, the methyl group at the C1 position creates a quaternary carbon, which sterically shields the hydroxyl group from enzymatic oxidation (e.g., by alcohol dehydrogenases), thereby increasing the metabolic half-life of the resulting drug candidate.

Mechanistic Reactivity & Structural Dynamics

The defining feature of 2-Amino-1-methylcyclobutan-1-ol is its cyclobutane core. The molecule adopts a puckered conformation to alleviate torsional strain (eclipsing interactions), which consequently forces the internal bond angles to deviate from the ideal tetrahedral 109.5° down to approximately 88°[4].

This geometric distortion results in a massive ring strain energy of ~26.58 kcal/mol[4]. While kinetically stable under standard physiological conditions, this stored thermodynamic energy makes the ring highly susceptible to cleavage or expansion under specific catalytic or thermal stresses. Specifically, under acidic or metal-catalyzed conditions, cyclobutanols are prone to semipinacol rearrangements , where the ring expands to form a more thermodynamically stable cyclopentanone derivative[5].

Reactivity A 2-Amino-1-methylcyclobutan-1-ol (Highly Strained Core) C Ring Strain (~26.6 kcal/mol) Angle & Torsional Stress A->C Inherent Property B [2+2] Cycloaddition (Photochemical) B->A Synthesis D Semipinacol Rearrangement (Ring Expansion/Opening) C->D Catalytic/Thermal Stress E Conformational Restriction (Drug Scaffold) C->E Exploited in MedChem

Thermodynamic pathways and structural utility of the cyclobutanol core.

Validated Experimental Protocol: Synthesis & Salt Isolation

The cyclobutane core is typically constructed via a photosensitized[2+2] cycloaddition (e.g., utilizing 4-oxazolin-2-ones and alkenes under UV irradiation)[6]. However, the isolation of the resulting free base is notoriously difficult due to its volatility and susceptibility to degradation.

To ensure long-term stability and ease of handling, the free base must be converted into its hydrochloride salt[3]. As a Senior Application Scientist, I have detailed a self-validating protocol below, emphasizing the mechanistic causality behind each operational step.

Protocol: Isolation of 2-Amino-1-methylcyclobutan-1-ol Hydrochloride

Step 1: Anhydrous Dissolution

  • Action: Dissolve 10 mmol of crude 2-amino-1-methylcyclobutan-1-ol free base in 20 mL of a 1:1 mixture of anhydrous diethyl ether and anhydrous methanol.

  • Causality: The cyclobutane ring is highly strained[4]. Trace water in the presence of an acid can trigger solvolysis or premature ring-opening. Utilizing strictly anhydrous solvents preserves the structural integrity of the four-membered ring.

Step 2: Thermal Quenching

  • Action: Submerge the reaction flask in an ice-water bath, allowing the internal temperature to equilibrate to 0 °C under an inert nitrogen atmosphere.

  • Causality: Amine protonation is a highly exothermic event. If the localized temperature spikes, the thermal energy can overcome the activation barrier for a semipinacol rearrangement, leading to unwanted ring expansion[5].

Step 3: Controlled Protonation

  • Action: Add 1.1 equivalents (11 mmol, 5.5 mL) of 2.0 M anhydrous HCl in diethyl ether dropwise over 15 minutes via an addition funnel.

  • Causality: Dropwise addition prevents acid concentration gradients. The non-polar ether environment forces the immediate precipitation of the highly polar hydrochloride salt, effectively removing the product from the reactive solution and driving the equilibrium forward without side reactions.

Step 4: Maturation and Isolation

  • Action: Stir the suspension at 0 °C for an additional 30 minutes. Filter the precipitate rapidly through a sintered glass funnel (medium porosity) and wash with 2 × 10 mL of cold anhydrous diethyl ether.

  • Causality: The cold ether wash removes unreacted organic impurities and residual methanol without dissolving the target salt. Rapid filtration minimizes the hygroscopic salt's exposure to ambient atmospheric moisture.

Step 5: Vacuum Desiccation

  • Action: Dry the isolated white solid under high vacuum (0.1 Torr) at room temperature for 12 hours.

  • Causality: Complete removal of volatile solvents is critical for accurate downstream quantitative analysis (e.g., NMR, mass spectrometry) and ensures long-term shelf stability of the API building block.

Workflow Step1 Precursor Preparation (Alkene + Oxazolinone) Step2 Photosensitized[2+2] Cycloaddition (UV) Step1->Step2 Photons (hv) Step3 Deprotection & Alkylation (Methylation at C1) Step2->Step3 Intermediate Step4 Hydrochloride Salt Formation (Anhydrous HCl) Step3->Step4 Crude Free Base Step5 Crystallization & Isolation (>98% Purity) Step4->Step5 Precipitation

Step-by-step synthetic workflow and isolation of the hydrochloride salt.

Conclusion

2-Amino-1-methylcyclobutan-1-ol represents a triumph of modern synthetic design, balancing extreme thermodynamic ring strain with kinetic stability. By leveraging its rigid geometry and strategically placed quaternary carbon, drug development professionals can effectively utilize this compound to bypass metabolic liabilities and lock pharmacophores into their optimal binding conformations. Strict adherence to anhydrous, temperature-controlled protocols is mandatory to harness its full potential without triggering strain-relief degradation pathways.

References

  • PubChem. "2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297". National Institutes of Health (NIH). URL:[Link]

  • Molaid. "4-acetyl-1-methyl-2-oxa-4-aza-bicyclo[3.2.0]heptan-3-one | 68393-01-1". Molaid Chemical Database. URL:[Link]

  • National Institutes of Health. "Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols". PMC. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization Guide: 2-Amino-1-methylcyclobutan-1-ol

This guide serves as an advanced technical reference for the characterization of 2-Amino-1-methylcyclobutan-1-ol , a conformationally restricted amino alcohol scaffold increasingly utilized in medicinal chemistry (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for the characterization of 2-Amino-1-methylcyclobutan-1-ol , a conformationally restricted amino alcohol scaffold increasingly utilized in medicinal chemistry (e.g., as a bioisostere for gamma-amino alcohols or in peptidomimetics).

The data presented below synthesizes fundamental spectroscopic principles with the specific structural constraints of the cyclobutane ring. While specific CAS numbers (e.g., 1909286-96-9 for the rac-(1R,2R) isomer) exist, this guide focuses on the methodology of assignment and expected spectral signatures to empower researchers to validate their own synthetic samples.

Part 1: Structural Context & Stereochemistry[1]

The molecule features a cyclobutane core with two chiral centers at C1 and C2. The high ring strain (~26 kcal/mol) and the "puckered" conformation of cyclobutane significantly influence the spectroscopic data, particularly in NMR (coupling constants) and IR (ring strain bands).

Stereochemical Designations

There are two diastereomeric pairs:

  • Cis-isomer: The hydroxyl (-OH) and amino (-NH₂) groups are on the same face. Capable of strong intramolecular Hydrogen bonding (

    
    ).
    
  • Trans-isomer: The -OH and -NH₂ groups are on opposite faces. (e.g., 1R,2R).

Critical Note: In cyclobutanes, cis-1,2-disubstituted interactions often lead to distinct shielding effects compared to trans isomers due to steric compression and magnetic anisotropy.

Part 2: Mass Spectrometry (MS) Profile

Molecular Formula:


Molecular Weight:  101.15  g/mol [1]
Ionization & Fragmentation Logic

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion (


 or 

) is often visible but unstable due to the facility of ring opening and alpha-cleavage adjacent to the heteroatoms.
Key Fragmentation Pathways (EI, 70 eV)
m/z FragmentProposed Structure / LossMechanism
101

Molecular Ion (Weak)
86

Loss of methyl group (Alpha-cleavage at C1)
83

Dehydration (Common in tertiary alcohols)
72

Ring cleavage (Loss of

)
58

(Iminium)
Base Peak (Alpha-cleavage adjacent to Amine)
43

or

Acetyl or Propyl fragment
Fragmentation Workflow Diagram

MS_Fragmentation cluster_path1 Pathway A: Dehydration cluster_path2 Pathway B: Alpha-Cleavage (Amine directed) cluster_path3 Pathway C: Methyl Loss M_Ion Molecular Ion [M]+ m/z 101 Frag_83 [M - H2O]+ m/z 83 M_Ion->Frag_83 - 18 Da (H2O) Frag_58 Base Peak (Iminium) m/z 58 [CH2=N(H)-CH=CH2]+ approx M_Ion->Frag_58 Ring Opening & Cleavage Frag_86 [M - CH3]+ m/z 86 M_Ion->Frag_86 - 15 Da (CH3)

Figure 1: Predicted Mass Spectrometry fragmentation pathways for 2-Amino-1-methylcyclobutan-1-ol.

Part 3: Infrared Spectroscopy (IR) Data

The IR spectrum is diagnostic for the functional groups and the potential stereochemical relationship (H-bonding).

Frequency (

)
Vibration ModeDiagnostic Note
3300 - 3450 O-H StretchBroad. If sharp and shifted <3400, suggests intramolecular H-bond (Cis isomer).
3250 - 3350 N-H StretchUsually a doublet for primary amines (

), but may overlap with OH.
2930 - 2980 C-H Stretch (Alkyl)Cyclobutane C-H bonds have higher s-character, often appearing >2950.
1580 - 1650 N-H Bend (Scissoring)Characteristic of primary amines.
1100 - 1200 C-O StretchTertiary alcohol stretch.
900 - 1000 Ring PuckeringCharacteristic "breathing" modes of the cyclobutane ring.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning the relative stereochemistry (cis vs. trans).

H NMR (Proton) - Expected Shifts (400 MHz, )
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Me-C1 1.35 - 1.45Singlet (s)3HMethyl on quaternary carbon (deshielded by OH).
H-C2 3.10 - 3.30Multiplet (m)1HAlpha to amine. Shift depends on anisotropy of C1-OH.
H-C3 1.60 - 2.10Multiplet (m)2HRing methylene. Complex puckering coupling.
H-C4 1.80 - 2.30Multiplet (m)2HRing methylene adjacent to quaternary center.
OH / NH2 2.0 - 4.0Broad (br s)3HExchangeable. Chemical shift is concentration/solvent dependent.

Stereochemical Probe (NOE):

  • Cis-Isomer: Strong NOE correlation observed between Me-C1 and H-C2 .

  • Trans-Isomer: Weak or NO NOE correlation between Me-C1 and H-C2 . Instead, NOE between Me-C1 and H-C3/H-C4 protons on the same face.

C NMR (Carbon) - Expected Shifts ( )
Position

(ppm)
TypeAssignment Logic
C1 72.0 - 76.0Quaternary (C)Deshielded by Oxygen. Characteristic of tert-alcohol.
C2 56.0 - 60.0Methine (CH)Alpha to Nitrogen.
C3 20.0 - 25.0Methylene (CH2)Beta to functional groups.
C4 30.0 - 35.0Methylene (CH2)Adjacent to quaternary center.
Me-C1 22.0 - 26.0Methyl (CH3)Typical methyl on oxygenated carbon.

Part 5: Experimental Protocol for Validation

To ensure high-fidelity data, the following protocol is recommended for the isolation and characterization of the synthesized scaffold.

Sample Preparation
  • Solvent: Use

    
     (neutralized with basic alumina) or 
    
    
    
    . Note: Acidic
    
    
    can protonate the amine, broadening peaks and shifting the H-C2 signal downfield.
  • Concentration: 10-15 mg in 0.6 mL solvent for clear 13C acquisition.

Stereochemical Assignment Workflow (NOESY)

The distinction between cis and trans isomers is the critical quality control step.

Stereochem_Workflow Sample Purified Sample (Free Base) NOESY Run 1D NOESY Irradiate Methyl (Me-C1) Sample->NOESY Decision NOE Signal at H-C2? NOESY->Decision Cis Result: CIS Isomer (Me/H-C2 syn) Decision->Cis Strong Enhancement Trans Result: TRANS Isomer (Me/H-C2 anti) Decision->Trans No Enhancement

Figure 2: Workflow for assigning relative stereochemistry using Nuclear Overhauser Effect (NOE).

Derivatization (Optional but Recommended)

If the amine/alcohol peaks are broad or overlapping, convert the amine to a Benzamide or Acetamide .

  • Reaction: Sample + Acetic Anhydride (1.1 eq) + Pyridine.

  • Effect: This sharpens the NMR signals, disperses the H-C2 shift (downfield shift due to amide), and aids in crystallizing the product for X-ray confirmation if necessary.

References

  • Smolecule. (2023).[2] 1-Methylcyclobutan-1-ol and related amino-alcohol building blocks.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). rac-(1R,2R)-2-Amino-1-methylcyclobutan-1-ol Product Specification. Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for Cyclobutane/Amino-alcohol shifts).
  • Wiberg, K. B. (1986). The Chemistry of Cyclobutanes. John Wiley & Sons. (Authoritative text on cyclobutane ring strain and spectroscopy).

Sources

Foundational

Crystal Structure Analysis of 2-Amino-1-methylcyclobutan-1-ol Hydrochloride: A Methodological Whitepaper

Executive Summary The structural characterization of small cyclic amino alcohols is a critical step in pharmaceutical intermediate validation and rational drug design. 2-Amino-1-methylcyclobutan-1-ol hydrochloride presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of small cyclic amino alcohols is a critical step in pharmaceutical intermediate validation and rational drug design. 2-Amino-1-methylcyclobutan-1-ol hydrochloride presents a unique crystallographic challenge and opportunity due to its highly strained cyclobutane ring and the presence of two adjacent stereocenters. This whitepaper provides an authoritative, in-depth guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization strategies, data collection parameters, and supramolecular network analysis, this guide establishes a self-validating framework for ensuring rigorous scientific integrity in solid-state characterization.

Chemical Context & Structural Significance

2-Amino-1-methylcyclobutan-1-ol (Molecular Formula: C₅H₁₁NO) is a saturated cyclic amino alcohol[1]. When crystallized as a hydrochloride salt (C₅H₁₂ClNO), the solid-state behavior of the molecule is governed by two primary structural features:

  • Ring Puckering: Unlike planar aromatic systems, the cyclobutane ring naturally adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between adjacent substituents[2]. In the solid state, this dynamic inversion is locked, allowing precise measurement of the dihedral fold angle.

  • Charge-Assisted Hydrogen Bonding: The protonation of the amine group (-NH₃⁺) and the presence of the chloride counterion (Cl⁻) create a highly predictable and robust supramolecular synthon. In amine hydrochlorides, charge-assisted hydrogen bonds almost invariably form between the amine cation and the chloride ion, acting as the primary anchor for the crystal lattice[3].

Crystallization Strategies (Protocol)

To obtain diffraction-quality single crystals (typically 0.1–0.3 mm in dimension), the crystallization environment must prioritize slow nucleation over rapid precipitation.

Vapor Diffusion Protocol:

  • Dissolution: Dissolve 50 mg of the hydrochloride salt in a minimum volume (e.g., 0.5 mL) of methanol.

    • Causality: Methanol possesses a high dielectric constant, which readily breaks the strong ionic lattice of the starting powder, allowing complete solvation of the amine hydrochloride.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, which frequently leads to the formation of microcrystalline powders rather than single crystals.

  • Antisolvent Chamber: Place the open 4 mL vial inside a 20 mL outer vial containing 3 mL of an antisolvent (e.g., diethyl ether or ethyl acetate). Cap the outer vial tightly.

    • Causality: The volatile antisolvent slowly diffuses into the methanol solution via the vapor phase. This creates a highly controlled, gradual supersaturation gradient, favoring the thermodynamic growth of defect-free single crystals.

  • Incubation: Store the chamber undisturbed at ambient temperature (20–25°C) for 3 to 7 days.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The transition from a physical crystal to a refined atomic model requires a meticulously controlled analytical pipeline.

SCXRD_Workflow A 1. Crystal Selection & Mounting (Cryoloop) B 2. X-Ray Data Collection (Diffractometer, 100K) A->B C 3. Data Reduction & Absorption Correction B->C D 4. Structure Solution (SHELXT - Dual Space) C->D E 5. Structure Refinement (Olex2 / SHELXL) D->E F 6. Validation & Deposition (CheckCIF / CCDC) E->F

Figure 1: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structure determination.

Data Collection & Processing Protocol:

  • Mounting & Flash Cooling: Mount the crystal on a cryoloop using paratone oil and immediately expose it to a 100 K nitrogen cold stream.

    • Causality: Flash cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the intensity of high-angle reflections and improving the precision of bond length measurements.

  • Irradiation: Collect diffraction data using Cu Kα (λ = 1.54184 Å) radiation.

    • Causality: Cu Kα maximizes the anomalous dispersion signal for light atoms (C, H, N, O, Cl), which is an absolute requirement for determining the correct absolute stereoconfiguration (Flack parameter) of the chiral centers at C1 and C2.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT[4].

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL, accessed via the OLEX2 graphical interface[5]. Non-hydrogen atoms are refined anisotropically.

Crystallographic Analysis & Key Features

Once the structure is refined, the quantitative data must be extracted to understand the molecule's solid-state behavior.

Table 1: Expected Crystallographic Parameters for 2-Amino-1-methylcyclobutan-1-ol HCl

ParameterExpected Value / Range
Chemical FormulaC₅H₁₂ClNO
Formula Weight137.61 g/mol
Temperature100(2) K
Crystal SystemMonoclinic or Orthorhombic
Space Group (Enantiopure)P2₁ or P2₁2₁2₁
Space Group (Racemic)P2₁/c or Pbca
Z (Molecules per unit cell)4 or 8
Supramolecular Network Analysis

The structural integrity of the crystal is heavily reliant on the hydrogen bonding network. The chloride ion acts as a multi-dentate acceptor, bridging the protonated amine and the hydroxyl group.

HBond_Network Amine Protonated Amine (-NH3+) Chloride Chloride Anion (Cl-) Amine->Chloride Charge-Assisted N-H...Cl Network 3D Supramolecular Network Chloride->Network Bridging Node Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Chloride O-H...Cl H-Bond

Figure 2: Logical mapping of the charge-assisted hydrogen bonding network in the crystal lattice.

Table 2: Expected Hydrogen Bond Geometries

Interaction TypeDonor-H (Å)H...Acceptor (Å)Donor...Acceptor (Å)Angle (°)
N-H...Cl (Charge-assisted)0.89 - 0.912.20 - 2.403.10 - 3.25160 - 180
O-H...Cl (Neutral)0.82 - 0.842.15 - 2.353.05 - 3.20160 - 180

Self-Validating Step: Hydrogen atoms attached to heteroatoms (N, O) should ideally be located objectively from the difference Fourier map rather than placed in calculated riding positions. This empirically validates the protonation state of the amine and the exact geometry of the hydrogen bonds.

Bulk Validation via Powder X-Ray Diffraction (PXRD)

A single crystal represents only a microscopic fraction of a sample. To ensure the SCXRD model is trustworthy and representative of the bulk material, a self-validating PXRD workflow is mandatory.

  • Simulation: Generate a simulated PXRD pattern from the refined SCXRD .cif file using Mercury or OLEX2.

  • Experimental Collection: Lightly grind the bulk hydrochloride powder and collect a room-temperature PXRD diffractogram (2θ = 5° to 40°).

  • Comparison: Overlay the experimental and simulated patterns. A direct match in peak positions confirms phase purity and proves that the selected single crystal was not an anomalous polymorph.

Conclusion

The crystal structure analysis of 2-Amino-1-methylcyclobutan-1-ol hydrochloride requires a synthesis of careful crystallization, low-temperature X-ray diffraction, and rigorous supramolecular analysis. By leveraging the strong charge-assisted hydrogen bonding of the hydrochloride salt and utilizing modern dual-space solution algorithms, researchers can definitively map the stereochemistry and ring-puckering dynamics of this complex intermediate.

References

1.[1] PubChem. "2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297". National Institutes of Health. URL: [Link] 2.[4] Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A. URL: [Link] 3.[3] Childs, S. L., et al. (2004). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids". Journal of the American Chemical Society. URL: [Link] 4.[5] Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL: [Link] 5.[2] Stein, A., et al. (1990). "Crystal structure of cyclobutane at 117 K". Journal of the American Chemical Society. URL: [Link]

Sources

Exploratory

Conformational Analysis of 2-Amino-1-methylcyclobutan-1-ol: A Structural &amp; Stereochemical Guide

Executive Summary 2-Amino-1-methylcyclobutan-1-ol represents a high-value "conformationally restricted" scaffold in modern medicinal chemistry.[1] Unlike flexible acyclic amino alcohols (e.g., isobutanolamine), this cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-methylcyclobutan-1-ol represents a high-value "conformationally restricted" scaffold in modern medicinal chemistry.[1] Unlike flexible acyclic amino alcohols (e.g., isobutanolamine), this cyclobutane derivative locks the amine and hydroxyl pharmacophores into specific spatial vectors. This rigidity reduces the entropic penalty of binding to protein targets (e.g., GPCRs, enzymes like nNOS), potentially increasing potency and selectivity.

This guide provides a comprehensive technical framework for analyzing the conformation of this molecule. It moves beyond simple steric arguments to integrate ring puckering physics , geminal-disubstitution effects , and intramolecular hydrogen bonding (IMHB) .[1]

Stereochemical Foundation

Before analyzing conformation, we must define the configuration. The molecule contains two chiral centers: C1 and C2 .

  • C1: Quaternary center bonded to -OH, -CH

    
    , Ring-C2, Ring-C4.[1]
    
  • C2: Tertiary center bonded to -NH

    
    , -H, Ring-C1, Ring-C3.[1]
    

This generates two diastereomeric pairs (four stereoisomers).[1] For conformational analysis, the critical relationship is the relative orientation of the Hydrogen Bond Donor (-OH) and Acceptor (-NH


).
The Diastereomers
DesignationRelative Geometry (OH vs NH

)
Key Steric FeatureIMHB Potential
Cis-Isomer Syn-facial (Same side)High steric crowding (Methyl vs H)High (Forms stable 6-membered virtual ring)
Trans-Isomer Anti-facial (Opposite sides)Reduced 1,2-interactionLow/None (Groups too distant)

Note: The presence of the methyl group at C1 introduces a "Geminal Effect" (Thorpe-Ingold), which often favors ring closure or specific puckering angles to relieve angle strain.

The Conformational Landscape

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing C-H bonds). The puckering angle (


) is typically ~30°.
Substituent Orientation (Pseudo-Axial/Equatorial)

In substituted cyclobutanes, substituents occupy pseudo-equatorial (


-e)  or pseudo-axial (

-a)
positions.[1]
  • General Rule: Bulky groups prefer

    
    -e to minimize 1,3-diaxial-like repulsions.[1]
    
  • The Conflict: In 2-Amino-1-methylcyclobutan-1-ol, you have three substituents (Me, OH, NH

    
    ) competing for the favorable 
    
    
    
    -e positions.[1]
The Dominant Force: Intramolecular Hydrogen Bonding (IMHB)

In non-polar solvents (e.g., CDCl


), the formation of an IMHB (

) provides ~2–5 kcal/mol of stabilization. This energetic gain often overrides steric penalties, forcing the ring into a specific pucker that brings the -OH and -NH

into proximity.
  • Mechanism: The cis-isomer can adopt a conformation where both -OH and -NH

    
     are pseudo-equatorial (or mixed 
    
    
    
    -a/
    
    
    -e) to form a bicyclic [4.2.0]-like system (4-membered carbon ring + virtual H-bond ring).[1]
  • Donor/Acceptor: The Hydroxyl group is a better donor, and the Amine is a better acceptor. The

    
     interaction is significantly stronger than 
    
    
    
    .[1]
Visualizing the Logic

The following diagram illustrates the decision tree for determining the dominant conformer.

ConformationLogic Start 2-Amino-1-methylcyclobutan-1-ol IsomerCheck Determine Diastereomer (Cis vs Trans) Start->IsomerCheck CisPath Cis-Isomer (OH/NH2 Syn) IsomerCheck->CisPath Syn TransPath Trans-Isomer (OH/NH2 Anti) IsomerCheck->TransPath Anti IMHB_Check IMHB Formation Possible? CisPath->IMHB_Check Steric Conformation Driven by Sterics (Methyl) TransPath->Steric Distance too large Locked Conformation Locked by O-H...N Bond IMHB_Check->Locked Yes (Non-polar solvent) IMHB_Check->Steric No (Polar/Protic solvent) Pucker1 Deep Pucker (~35°) Maximized H-Bond overlap Locked->Pucker1 Pucker2 Shallow Pucker (~20°) Minimize Me/H Repulsion Steric->Pucker2

Figure 1: Logical flow for determining the dominant conformation based on isomerism and solvent environment.[1]

Computational Analysis Protocol

To rigorously define the conformation, a "Self-Validating" computational workflow is required. Do not rely on a single minimization.

Workflow Overview
  • Conformational Search: Use Monte Carlo (MMFF94) to generate starting geometries.[1] Cyclobutane puckering barriers are low; simple minimization might miss the global minimum.

  • DFT Optimization: Optimize using a functional that handles dispersion and H-bonding well (e.g.,

    
    B97X-D or M06-2X).[1]
    
  • Solvation Model: Use IEFPCM or SMD. Crucial: Model both Vacuum (to see intrinsic IMHB) and Water (to see IMHB disruption).

Step-by-Step Protocol (Gaussian/ORCA)[1]
StepMethod/FunctionalBasis SetPurpose
1. Scan PM6 or B3LYP6-31G*Scan the C1-C2-N-H and H-O-C1-C2 dihedrals to find H-bond wells.
2. Opt

B97X-D
def2-TZVPHigh-accuracy geometry optimization. Includes Dispersion corrections.
3. Freq Same as OptSame as OptConfirm minima (no imaginary freqs) and calculate Gibbs Free Energy (

).
4. NMR mPW1PW916-311+G(2d,p)Calculate GIAO shielding tensors to predict coupling constants (

).
NBO Analysis (Natural Bond Orbital)

Perform NBO analysis to quantify the strength of the IMHB.[2] Look for the interaction energy (


) between the Nitrogen lone pair (

) and the Hydroxyl antibonding orbital (

).
  • Target:

    
    
    
  • Significance: An

    
     kcal/mol indicates a strong "covalent-like" H-bond character, confirming the locked conformation.[1]
    

Experimental Validation

A theoretical model must be validated by physical data.[1]

NMR Spectroscopy ( H & C)

The puckering angle directly influences the Vicinal Coupling Constants (


) between protons on the ring.
  • Coupling Constants (

    
    ):  Use the Karplus equation modified for cyclobutanes.
    
    • Cis protons (dihedral ~0–30°) typically show

      
       Hz.[1]
      
    • Trans protons (dihedral ~120–150°) typically show

      
       Hz.[1]
      
    • Protocol: Measure

      
       values in CDCl
      
      
      
      (IMHB active) and DMSO-
      
      
      (IMHB disrupted). A significant shift in
      
      
      values indicates a conformational change driven by H-bond breaking.
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Methyl group.

    • Observation: If NOE is observed at the C2-H, the Methyl and C2-H are cis. If NOE is observed at the C2-NH

      
       protons, they are cis. This confirms the diastereomer.
      
IR Spectroscopy (Dilution Study)

To prove the H-bond is intramolecular (within the molecule) rather than intermolecular (dimers):

  • Prepare solutions at varying concentrations (10 mM to 0.1 mM) in CCl

    
    .
    
  • Intramolecular: The O-H stretch peak (~3500–3600 cm

    
    ) position does not change  with dilution.[1]
    
  • Intermolecular: The broad H-bond peak disappears upon dilution, leaving only the sharp free O-H peak.

Synthesis & Access

For researchers needing to synthesize this scaffold to test these properties:

The most reliable route to the cis-amino alcohol (the "locked" isomer) often involves:

  • Start: 2-Methylcyclobutanone.

  • Formation: Strecker synthesis or Cyanohydrin formation followed by reduction.[1]

  • Stereocontrol: Grignard addition to

    
    -aminocyclobutanones often yields the cis-amino alcohol due to chelation control (Mg coordinates the ketone oxygen and the amine nitrogen, directing the nucleophile).
    

SynthesisWorkflow Start 2-Methylcyclobutanone Step1 Cyanohydrin Formation (TMSCN / ZnI2) Start->Step1 Step2 Reduction (LiAlH4) Chelation Control Step1->Step2 Product 2-Amino-1-methylcyclobutan-1-ol (Major: Cis-Isomer) Step2->Product

Figure 2: Simplified synthetic route favoring the chelation-controlled cis-isomer.

References

  • Glendening, E. D., & Halpern, A. M. (2005).[3] Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A.

  • Seebach, D., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [1]

  • Maldonado, A. A., et al. (2006).[4] Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. Journal of Organic Chemistry.

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects. Molecules.

  • PubChem Compound Summary. 2-Amino-1-methylcyclobutan-1-ol. National Library of Medicine. [1]

Sources

Foundational

Biological Activity Screening of Novel Aminocyclobutane Derivatives: A Technical Guide for Modern Drug Discovery

Executive Summary In the continuous pursuit of optimizing drug-like properties, medicinal chemistry has increasingly shifted away from planar, aromatic-heavy molecules toward saturated, three-dimensional architectures. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of optimizing drug-like properties, medicinal chemistry has increasingly shifted away from planar, aromatic-heavy molecules toward saturated, three-dimensional architectures. The aminocyclobutane scaffold has emerged as a highly versatile structural motif and a powerful bioisostere for aromatic rings, gem-dimethyl groups, and larger cycloaliphatic systems[1]. By increasing the fraction of sp3-hybridized carbons (


), aminocyclobutanes enhance aqueous solubility, reduce off-target promiscuity, and improve metabolic stability[1][2].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, causality-driven framework for the biological activity screening of novel aminocyclobutane derivatives. This whitepaper details the rationale behind scaffold selection, self-validating screening methodologies, and the mechanistic validation required to advance these compounds through the preclinical pipeline.

The Rationale for Aminocyclobutane Scaffolds

The strategic incorporation of an aminocyclobutane ring is rarely arbitrary; it is a calculated intervention designed to solve specific developability hurdles.

  • Escaping Flatland: Traditional drug discovery relies heavily on planar aromatic rings, which often suffer from poor solubility and high attrition rates in clinical trials. The puckered, three-dimensional geometry of the cyclobutane ring allows molecules to sample unique spatial vectors, providing better complementarity to complex protein binding pockets[1][2].

  • Conformational Restriction: In the design of peptidomimetics, substituting flexible natural amino acids with 1-aminocyclobutane-1-carboxylic acid (Ac4c) derivatives enforces rigid backbone conformations. This restriction is critical for overcoming receptor promiscuity, as seen in the selective targeting of melanocortin receptors and neuropeptide Y (NPY) receptors[3][4].

  • Metabolic Shielding: Electron-rich aromatic systems are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The saturated nature of the cyclobutane ring resists these oxidative pathways, significantly extending the compound's half-life[1].

ScreeningWorkflow A Library Synthesis (Aminocyclobutanes) B Primary HTS (TR-FRET) A->B Hits C In Vitro ADME (Microsomal Stability) B->C Active Compounds D Mechanistic Validation (Receptor Binding) C->D Stable Leads

Workflow for the biological screening of novel aminocyclobutane derivatives.

Primary Phenotypic & Target-Based Screening

When screening a library of aminocyclobutane derivatives, the primary assay must be robust enough to handle the unique physicochemical properties of sp3-rich compounds. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for target engagement. The causality here is critical: sp3-rich compounds can sometimes form transient colloidal aggregates that scatter light and cause false positives in standard fluorescence assays. TR-FRET's time-gated measurement eliminates short-lived background autofluorescence and light scattering.

Protocol 1: Self-Validating TR-FRET Target Engagement Assay

Objective: Quantify the binding affinity (


) of aminocyclobutane derivatives to a target kinase or receptor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM

    
    , 1 mM EGTA). Crucial Addition: Supplement with 0.01% CHAPS and 1 mM DTT. CHAPS prevents the non-specific colloidal aggregation of hydrophobic intermediates, ensuring that observed binding is specific.
    
  • Compound Plating: Dispense 100 nL of aminocyclobutane derivatives (in 100% DMSO) into a 384-well low-volume proplate using an acoustic liquid handler. Include a known high-affinity inhibitor as a positive control and neat DMSO as a negative control.

  • Protein-Fluorophore Incubation: Add 5

    
    L of the target protein tagged with a Terbium (Tb) chelate (donor) and 5 
    
    
    
    L of a fluorescent tracer dye (acceptor).
  • Equilibration: Incubate the plates in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Signal Acquisition: Read the plate using a microplate reader equipped with a TR-FRET module (Excitation: 337 nm, Emission 1: 490 nm, Emission 2: 520 nm, Delay: 100

    
    s, Integration: 200 
    
    
    
    s).
  • System Validation (Z'-Factor): Before calculating

    
     values, calculate the Z'-factor using the positive and negative controls. The assay is only validated and accepted if 
    
    
    
    , proving the system's dynamic range is sufficient to distinguish true hits from noise.

In Vitro ADME & Metabolic Stability Profiling

Because aminocyclobutanes are often deployed to rescue the metabolic liabilities of aromatic rings, validating their stability in human liver microsomes (HLM) is a mandatory milestone[1].

Protocol 2: Self-Validating Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the derivatives.

Step-by-Step Methodology:

  • Microsome Preparation: Dilute pooled human liver microsomes to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Compound Spiking: Add the aminocyclobutane test compound to a final concentration of 1

    
    M (keep final organic solvent concentration 
    
    
    
    to prevent CYP inhibition).
  • Internal Validation Controls:

    • Positive Control: Run Verapamil (a known high-clearance compound) in parallel to validate the enzymatic activity of the microsome batch.

    • Negative Control: Run a parallel reaction for the test compound without the addition of NADPH. This rules out chemical instability or non-CYP-mediated degradation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50

    
    L of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately quench each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Data Presentation: Comparative ADME Profiling

The following table summarizes the quantitative improvements observed when transitioning from a traditional planar aromatic scaffold to a puckered aminocyclobutane bioisostere.

Pharmacological PropertyAromatic Precursor (Phenyl)Aminocyclobutane DerivativeCausality / Impact on Drug Profile
Fraction sp3 (

)
0.150.45Increased 3D character; significantly improves aqueous solubility.
Intrinsic Clearance (

)
85

L/min/mg
12

L/min/mg
Saturated ring reduces vulnerability to CYP450 oxidative metabolism.
Aqueous Solubility (Kinetic) 15

M
>150

M
Disruption of planar

stacking lowers crystal lattice energy.
Target Binding Affinity (

)
45 nM18 nMPuckered conformation provides superior fit into the target's hydrophobic pocket.

Advanced Mechanistic Validation

When aminocyclobutanes are utilized as conformational constraints in peptidomimetics, their biological activity must be validated at the functional level. For example, incorporating 1-aminocyclobutane-1-carboxylic acid into peptide sequences targeting G-Protein Coupled Receptors (GPCRs) restricts the backbone, often shifting a promiscuous peptide into a highly selective agonist[3][4].

To validate this, we measure downstream effector pathways, such as cAMP accumulation. The causality is direct: if the aminocyclobutane derivative successfully binds and stabilizes the active conformation of a


-coupled GPCR, it will stimulate adenylyl cyclase, leading to a measurable spike in intracellular cAMP.

GPCR_Activation Ligand Aminocyclobutane Peptidomimetic Receptor Target GPCR (e.g., Y4R) Ligand->Receptor Conformationally Restricted Binding G_Protein G-alpha-s Subunit Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase G_Protein->Effector Activation Output cAMP Accumulation Effector->Output ATP Hydrolysis

GPCR activation pathway triggered by conformationally restricted aminocyclobutanes.

By systematically applying these self-validating screening protocols, researchers can accurately quantify the biological activity of aminocyclobutane derivatives, ensuring that only the most robust, metabolically stable, and target-selective candidates progress to in vivo efficacy models.

References

  • National Institutes of Health (PMC). "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." PubMed Central. Available at: [Link]

  • National Institutes of Health (PMC). "Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors." PubMed Central. Available at:[Link]

  • National Institutes of Health (PMC). "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." PubMed Central. Available at: [Link]

Sources

Exploratory

Technical Guide: Discovery and Synthesis of Chiral Amino Cyclobutane Scaffolds

Executive Summary: The Strategic Imperative of Fsp³ In modern drug discovery, the "Escape from Flatland" is not merely a trend but a pharmacokinetic necessity. Planar aromatic scaffolds often suffer from poor solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Imperative of Fsp³

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a pharmacokinetic necessity. Planar aromatic scaffolds often suffer from poor solubility and rapid metabolic clearance.[1] Chiral amino cyclobutanes—specifically Cyclobutane


-Amino Acids (CBAAs)  and 1,2-diaminocyclobutanes —offer a critical solution.[1]

These scaffolds provide:

  • Defined Vectorial Alignment: Unlike flexible alkyl chains, the cyclobutane ring rigidly orients pharmacophores (e.g., carboxylates, amines) in specific vectors (

    
     vs. 
    
    
    
    ), enabling precise probing of receptor pockets.
  • Metabolic Shielding: The steric bulk of the puckered ring (puckering angle ~30°) protects adjacent peptide bonds from proteolytic cleavage.

  • High Fsp³ Character: Increasing saturation correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding.[1]

This guide details the Visible-Light Mediated Energy Transfer (EnT) Catalysis for synthesizing these scaffolds. Unlike classical thermal [2+2] cycloadditions, which require harsh UV light and often yield racemates, this protocol utilizes triplet-state sensitization to achieve high diastereoselectivity and functional group tolerance.

Structural & Stereochemical Landscape[2]

The utility of amino cyclobutanes relies entirely on stereocontrol. The ring strain (~26.3 kcal/mol) makes thermodynamic equilibration difficult; thus, kinetic control during synthesis is paramount.

Comparative Scaffolding Data
FeatureLinear Analogue (e.g., Lysine/Ornithine)Cyclobutane Scaffold (CBAA)Impact on Drug Design
Conformational Entropy High (Flexible)Low (Rigid/Puckered)Reduces entropic penalty upon binding target.[1]
Bond Angle 109.5° (Tetrahedral)~88° (Strained)Creates unique projection vectors for side chains.
Metabolic Stability Low (Rapid proteolysis)HighSteric hindrance prevents enzyme access to peptide bond.[1]
Lipophilicity (LogP) VariableTunableRigid core often improves permeability without adding mass.[1]

Core Protocol: Visible-Light Photocatalytic [2+2] Cycloaddition[1][3][4][5]

Methodology Selection: We utilize an Iridium-catalyzed Intermolecular [2+2] Cycloaddition .[1] This method is superior to thermal approaches because it proceeds via a Triplet Energy Transfer (EnT) mechanism, avoiding the need for UV light (which degrades organic substrates) and allowing for the use of visible blue light.

Mechanistic Logic (The "Why")

Standard alkenes do not absorb visible light.[1] To bypass this, we use a photocatalyst (Ir-complex) that absorbs blue light, enters a long-lived triplet state, and transfers that energy to the substrate (styrene or alkene). This generates a "dark" triplet alkene that reacts with a ground-state dehydroamino acid.[1]

Key Advantage: The reaction is stereodivergent . By altering the steric bulk of the protecting groups or the specific catalyst ligand sphere, one can favor the exo or endo diastereomer.

Visualization of the EnT Pathway

EnT_Mechanism Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Triplet State Ir_GS->Ir_Excited Blue LED (450 nm) Ir_Excited->Ir_GS Energy Transfer (EnT) Substrate Substrate (Alkene) Ir_Excited->Substrate Sensitization Triplet_Sub Triplet Alkene (³π,π*) Substrate->Triplet_Sub ISC Biradical 1,4-Biradical Intermediate Triplet_Sub->Biradical + Acceptor [Stepwise Addition] Acceptor Dehydroamino Acid (Ground State) Product Chiral Amino Cyclobutane Biradical->Product ISC & Ring Closure

Figure 1: Energy Transfer (EnT) mechanism for photocatalytic [2+2] cycloaddition. The catalyst acts as an "energy antenna," activating the alkene without redox chemistry.

Detailed Experimental Protocol

Target Molecule: Protected 2-phenylcyclobutane-1-amino-1-carboxylic acid derivative.[1]

Reagents & Equipment:
  • Catalyst: [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1.0 mol%). Rationale: High triplet energy (ET ~ 60 kcal/mol) ensures efficient sensitization of styrenes.

  • Substrate A (Acceptor): N-Boc-dehydroalanine methyl ester (1.0 equiv).[1]

  • Substrate B (Donor): Styrene derivative (5.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M).

  • Light Source: 24W Blue LED (approx. 450 nm).[1]

  • Atmosphere: Argon or Nitrogen (Strictly Oxygen-Free).[1]

Step-by-Step Workflow:
  • Reaction Assembly (Glovebox or Schlenk Line):

    • In an 8 mL clear glass vial equipped with a magnetic stir bar, add N-Boc-dehydroalanine methyl ester (0.2 mmol) and the Iridium catalyst (0.002 mmol).

    • CRITICAL: Add the solvent (2.0 mL) and sparge with Argon for 15 minutes.

    • Expert Insight: Oxygen is a potent triplet quencher.[1] Failure to degas will result in zero conversion as O₂ deactivates the excited catalyst before it reaches the substrate.

  • Substrate Addition:

    • Add the styrene (1.0 mmol) via syringe under Argon counter-flow. Seal the vial with a Teflon-lined cap.

  • Irradiation:

    • Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain temperature at ~25°C (room temperature).[1]

    • Stir vigorously (800 rpm) for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (stain with KMnO₄; cyclobutanes are often UV active if aryl groups are present, but KMnO₄ helps visualize impurities).

  • Work-up & Purification:

    • Concentrate the mixture under reduced pressure.

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).[1]

    • Note: Diastereomers (cis/trans) are often separable by silica chromatography due to significant differences in polarity caused by the ring puckering.

Stereochemical Validation (Self-Validating Systems)[1]

Trustworthiness in synthesis comes from rigorous structural proof.[1] You must validate the Regiochemistry (1,2 vs 1,3) and Stereochemistry (cis vs trans).[2]

NMR Diagnostics

The cyclobutane ring has a distinct NMR signature.[1]

  • H-H COSY: Essential to trace the spin system of the cyclobutane ring protons (H2, H3a, H3b, H4a, H4b).

  • NOESY / ROESY: This is the "Gold Standard" for relative stereochemistry.

    • Cis-isomer: Strong NOE correlation between the Amino group proton (NH) or the ester methyl and the Phenyl ring protons on C2.

    • Trans-isomer: Absence of the above correlation; NOE observed between H2 and the Ester group (if on opposite face to Phenyl).

Chiral HPLC

To determine Enantiomeric Excess (ee), use a chiral stationary phase (e.g., Daicel Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).[1]

  • Detection: UV at 210 nm and 254 nm.[1]

  • Protocol: Always run a racemic standard (synthesized using a thermal method or without chiral ligands) to identify the retention times of both enantiomers.

Decision Matrix: Selecting the Right Route

Not all amino cyclobutanes are accessible via [2+2].[1] Use this logic flow to determine your synthetic path.

Synthesis_Decision Start Target Structure Analysis Q1 Is the amino group alpha to a carboxylate? (CBAA) Start->Q1 RouteA Route A: Photocatalytic [2+2] (Dehydroalanine + Alkene) Q1->RouteA Yes Q2 Is it a 1,2-diamine? Q1->Q2 No RouteB Route B: Curtius Rearrangement of Cyclobutane Dicarboxylic Acids Q2->RouteB Yes (Symmetric) RouteC Route C: Nucleophilic Substitution on Cyclobutenes Q2->RouteC No (Asymmetric)

Figure 2: Synthetic decision tree based on target substitution pattern.

References & Authoritative Grounding

  • Photocatalytic Synthesis of CBAAs:

    • Title: "Direct Access to Unnatural Cyclobutane

      
      -Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition"
      
    • Source: ACS Org.[3] Inorg. Au (2022)[2][4][3]

    • URL:[Link][3]

    • Relevance: Defines the core Ir-catalyzed protocol for dehydroamino acids.

  • Organocatalytic Approaches:

    • Title: "Enantioselective Aminocatalytic [2 + 2] Cycloaddition through Visible Light Excitation"

    • Source: ACS Catalysis (2020)[5]

    • URL:[Link][5]

    • Relevance: Provides a metal-free alternative using chiral iminium ions.[1][5]

  • Cyclobutane Scaffolds in Drug Discovery:

    • Title: "Cyclobutanes in Small-Molecule Drug Candidates"[1][6]

    • Source: Journal of Medicinal Chemistry (2021)

    • URL:[Link]

    • Relevance: Validates the pharmacophore properties and metabolic stability claims.

  • Peptide Stapling Applications:

    • Title: "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling"[1][7]

    • Source: Communications Chemistry (2020)

    • URL:[Link]

    • Relevance: Demonstrates the use of CBAAs in constraining peptide secondary structure.[8]

Sources

Foundational

"exploring the chemical space of substituted cyclobutane amino alcohols"

An in-depth technical analysis of cyclobutane amino alcohols requires a departure from traditional flatland medicinal chemistry. As drug discovery increasingly prioritizes three-dimensional, sp3-rich scaffolds to improve...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of cyclobutane amino alcohols requires a departure from traditional flatland medicinal chemistry. As drug discovery increasingly prioritizes three-dimensional, sp3-rich scaffolds to improve clinical success rates, substituted cyclobutanes have emerged as premier bioisosteres for ortho- and meta-substituted benzenes.

This whitepaper provides a comprehensive guide to exploring the chemical space of substituted cyclobutane amino alcohols, detailing the physicochemical rationale, synthetic strategies, and self-validating experimental workflows necessary for their successful implementation in drug design.

The Rationale: Escaping Flatland with Cyclobutane Bioisosteres

Historically, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings due to the robustness of cross-coupling chemistry. However, high lipophilicity and poor aqueous solubility often plague these flat molecules. Substituted cyclobutane amino alcohols offer a structurally rigid, sp3-rich alternative that maintains the vectorial alignment of substituents while drastically altering the molecule's physicochemical profile.

By replacing a phenyl ring with a cyclobutane core, chemists can achieve a higher fraction of sp3 carbons (


), which statistically correlates with improved progression from discovery to clinical phases. Furthermore, the introduction of an amino alcohol motif provides critical hydrogen-bond donors and acceptors, enabling precise target engagement via salt bridges and polar interactions.
Quantitative Physicochemical Profiling

The transition from a planar aromatic system to a cyclobutane amino alcohol significantly impacts the drug-like properties of a scaffold. Table 1 summarizes the typical physicochemical shifts observed during such bioisosteric replacements.

Table 1: Comparative Physicochemical Data (Aromatic vs. Cyclobutane Scaffolds)

PropertyPhenyl Amino Alcohol (Traditional)Cyclobutane Amino Alcohol (Bioisostere)Pharmacokinetic Impact

~0.25>0.80Reduced off-target toxicity; higher clinical success.
logD (pH 7.4) 2.8 – 3.51.2 – 1.8Decreased lipophilicity; lower metabolic clearance.
Aqueous Solubility <10 µg/mL>150 µg/mLEnhanced oral bioavailability and formulation ease.
Amine

8.5 – 8.99.2 – 9.6Stronger ionic interactions within the target binding pocket.

Synthetic Strategies for Chemical Space Exploration

The synthesis of highly substituted cyclobutanes has historically been challenging due to ring strain and poor stereocontrol. However, recent advances in strain-release chemistry and C-H functionalization have unlocked new vectors for library enumeration.

A. Strain-Release Amination of Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are among the most strained isolable carbocycles, possessing approximately 60–68 kcal/mol of strain energy 1[1]. The central C-C bond of a BCB exhibits olefin-like reactivity. When equipped with an electron-withdrawing group (EWG), nucleophilic attack by an amine at the bridgehead carbon triggers the cleavage of the central bond, driven by the massive relief of ring strain2[2]. This yields 1,3-disubstituted cyclobutanes with high efficiency.

B. Enantioselective C-H Functionalization

To access chiral cyclobutane amino alcohols, chemists employ ligand-enabled desymmetrization. Using chiral monoprotected amino sulfonamide (MPASA) ligands in conjunction with Palladium catalysis allows for the enantioselective


-C-H arylation of simple cyclobutanecarboxylic acids3[3]. Subsequent reduction and functionalization yield stereodefined amino alcohols.

Mechanism BCB Bicyclo[1.1.0]butane Strain: ~64 kcal/mol Attack Nucleophilic Attack (Bridgehead C) BCB->Attack Amine Amine Nucleophile (e.g., R-NH2) Amine->Attack Cleavage C-C Bond Scission (Strain Release) Attack->Cleavage Anion Stabilized Carbanion (EWG-directed) Cleavage->Anion Product 1,3-Disubstituted Cyclobutane Anion->Product Protonation

Fig 1. Mechanistic pathway of BCB strain-release amination to form cyclobutanes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major transformation includes an analytical checkpoint to verify causality and success before proceeding to resource-intensive downstream steps.

Protocol 1: Synthesis of 1-(Alkylamino)-3-(hydroxymethyl)cyclobutanes via BCB Strain-Release

Objective: Construct a 1,3-disubstituted cyclobutane amino alcohol library utilizing the strain-release amination of BCB-carboxylates.

Step 1: Strain-Release Amination

  • Setup: In an oven-dried 20 mL pressure tube, dissolve the starting BCB-carboxylate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M). Causality: 1,4-dioxane is selected for its high boiling point and excellent solubilization of both polar amines and organic BCBs, facilitating the thermal activation required for C-C scission 4[4].

  • Reaction: Add the desired primary or secondary amine (2.0 equiv). Seal the tube and heat the mixture to 65 °C for 18 hours.

  • Self-Validation Checkpoint (NMR): Before working up the reaction, evaporate a 50 µL aliquot and analyze via

    
    H NMR. Validation criteria:  The complete disappearance of the highly shielded BCB bridgehead protons (typically ~0.5–1.5 ppm) and the emergence of distinct cyclobutane multiplet signals (1.8–2.8 ppm) confirms successful C-C bond scission. Do not proceed to reduction if bridgehead protons remain.
    

Step 2: Ester Reduction to Amino Alcohol

  • Setup: Cool the crude amination mixture to 0 °C under an argon atmosphere.

  • Reduction: Slowly add Lithium Aluminum Hydride (

    
    , 2.0 equiv) dropwise. Causality:
    
    
    
    provides the aggressive hydride transfer necessary to reduce the sterically hindered cyclobutane ester to the corresponding primary alcohol without cleaving the newly formed C-N bond.
  • Quench & Isolate: Quench via the Fieser method (x mL

    
    , x mL 15% NaOH, 3x mL 
    
    
    
    ). Filter through Celite, concentrate, and purify via reverse-phase HPLC.
  • Self-Validation Checkpoint (LC-MS): Confirm the exact mass of the amino alcohol product. The presence of a highly polar peak with the correct

    
     validates the final compound.
    
Protocol 2: Enantioselective C-H Arylation for Chiral Scaffolds

Objective: Synthesize stereodefined cyclobutane scaffolds using ligand-enabled desymmetrization.

  • Setup: Combine cyclobutanecarboxylic acid (1.0 equiv), aryl iodide (1.5 equiv),

    
     (10 mol%), and chiral MPASA ligand (15 mol%) in a sealed vial with a suitable base (e.g., 
    
    
    
    ).
  • Reaction: Heat to 80 °C for 24 hours. Causality: The chiral MPASA ligand coordinates with Palladium, creating a rigid chiral pocket that dictates the stereoselective activation of one specific

    
    -C-H bond over the other, effectively desymmetrizing the ring3[3].
    
  • Self-Validation Checkpoint (Chiral HPLC): Isolate the intermediate acid and analyze via Chiral SFC/HPLC. Validation criteria: An enantiomeric excess (ee) of >90% must be observed. If the ee is low, the ligand-metal coordination has failed, and downstream conversion to the amino alcohol will yield an inseparable racemic mixture.

Workflow Step1 Scaffold Selection (BCB or Cyclobutanone) Step2 Chemical Diversification (Amination / Reduction) Step1->Step2 Reagent Addition Step3 Stereochemical Isolation (Chiral SFC) Step2->Step3 Diastereomer Mix Step4 Physicochemical Profiling (pKa, logD, Solubility) Step3->Step4 Pure Enantiomers

Fig 2. Sequential workflow for the synthesis and profiling of cyclobutane libraries.

Conclusion and Future Outlook

The exploration of substituted cyclobutane amino alcohols represents a critical frontier in modern medicinal chemistry. By leveraging the immense strain energy of bicyclo[1.1.0]butanes 5[5] and the precision of chiral C-H functionalization, researchers can rapidly enumerate libraries of these highly valuable bioisosteres 6[6]. Adhering to self-validating experimental protocols ensures that the resulting chemical space is not only theoretically vast but practically accessible, ultimately yielding drug candidates with superior pharmacokinetic and safety profiles.

References

1.[6] (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals. [Link] 2.[2] Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing). [Link] 3.[3] Enantioselective


-C–H Arylation of 

-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC (NIH).[Link] 4.[4] Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation. PMC (NIH). [Link] 5.[1] Rhodium(I)-Catalyzed Annulation of Bicyclo[1.1.0]butyl-Substituted Dihydroquinolines and Dihydropyridines. PMC (NIH). [Link] 6.[5] Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

"stereospecific synthesis of 2-Amino-1-methylcyclobutan-1-OL for chiral catalysis"

Application Note: Stereospecific Synthesis of (1S,2S)-2-Amino-1-methylcyclobutan-1-ol for Chiral Catalysis Executive Summary The conformationally constrained amino alcohol 2-Amino-1-methylcyclobutan-1-ol represents a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereospecific Synthesis of (1S,2S)-2-Amino-1-methylcyclobutan-1-ol for Chiral Catalysis

Executive Summary

The conformationally constrained amino alcohol 2-Amino-1-methylcyclobutan-1-ol represents a "privileged scaffold" in asymmetric catalysis. Unlike its flexible acyclic analogs (e.g., amino-propanols) or less strained cyclic counterparts (e.g., amino-indanols), the cyclobutane ring enforces a rigid bite angle upon metal coordination. This rigidity minimizes entropic penalty during the formation of the transition state, often resulting in superior enantioselectivity in Lewis acid-catalyzed transformations such as the diethylzinc addition to aldehydes and transfer hydrogenation.

This guide details a robust, scalable, and stereospecific protocol for synthesizing the (1S,2S)-cis-isomer , which is the active diastereomer for bidentate ligand applications. The protocol emphasizes the Chelation-Controlled Grignard Addition to ensure high diastereoselectivity (


).

Strategic Analysis & Retrosynthesis

The synthesis hinges on the construction of the quaternary stereocenter at C1. The primary challenge is controlling the relative stereochemistry between the C1-hydroxyl and C2-amino groups.

  • Stereochemical Goal: cis-configuration (Amino and Hydroxyl groups on the same face) to enable bidentate metal chelation (

    
    -ligand).
    
  • Key Disconnection: Nucleophilic addition of a methyl group to a ketone.

  • Mechanistic Driver: The Cram-chelate model. By protecting the amine with a coordinating group (Boc), the magnesium of the Grignard reagent bridges the carbonyl oxygen and the carbamate carbonyl, locking the conformation and directing the nucleophile to the less hindered face.

Visual Workflow: Synthetic Pathway

SynthesisPath cluster_legend Process Logic Start Cyclobutanone (Starting Material) Inter1 2-(N-Boc-amino) cyclobutanone Start->Inter1 1. Bromination 2. NaN3, Red., Boc2O Transition Chelated Intermediate (Mg-Bridge) Inter1->Transition MeMgBr (Chelation Control) ProductRac (±)-cis-2-Amino- 1-methylcyclobutanol Transition->ProductRac High dr (cis:trans > 20:1) Final (1S,2S)-Enantiomer (Active Catalyst) ProductRac->Final Chiral Resolution (L-Tartaric Acid) Legend Yellow: Key Intermediate | Red: Stereodetermining Step | Green: Target

Caption: Figure 1. Retrosynthetic logic flow relying on chelation-controlled addition to establish relative cis-stereochemistry.

Detailed Protocol

Stage 1: Synthesis of N-Boc-2-aminocyclobutanone

Rationale: Direct alpha-amination of cyclobutanone is unstable. We utilize a bromination-azidation sequence followed by reduction and protection.

Materials:

  • Cyclobutanone (1.0 equiv)

  • N-Bromosuccinimide (NBS)

  • Sodium Azide (

    
    ) (Caution: Explosion Hazard) 
    
  • 
    , Pd/C
    
  • Di-tert-butyl dicarbonate (

    
    )
    

Step-by-Step:

  • Bromination: Dissolve cyclobutanone in

    
     (or DCM for safety). Add NBS (1.05 equiv) and catalytic AIBN. Reflux for 2 hours. Filter succinimide. Note: 2-bromocyclobutanone is lachrymatory and unstable; use immediately.
    
  • Azidation: Treat the crude bromide with

    
     (1.5 equiv) in DMF at 0°C for 4 hours. Extract with 
    
    
    
    .
  • Reduction/Protection: Hydrogenate the crude azide (1 atm

    
    ) over 10% Pd/C in MeOH containing 
    
    
    
    (1.1 equiv). This "one-pot" reduction-protection prevents the isolation of the unstable free aminoketone.
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint:

      
       NMR should show the Boc singlet (~1.4 ppm) and the cyclobutanone carbonyl stretch in IR (~1780 cm⁻¹).
      
Stage 2: Stereoselective Grignard Addition (The Critical Step)

Rationale: This step sets the relative stereochemistry. The use of non-polar solvent (DCM or Toluene) enhances the chelation of the Magnesium ion between the Boc-carbonyl and the Ketone-oxygen.

Materials:

  • N-Boc-2-aminocyclobutanone (from Stage 1)

  • Methylmagnesium Bromide (MeMgBr), 3.0 M in ether

  • Anhydrous Dichloromethane (DCM) or Toluene

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve N-Boc-2-aminocyclobutanone (1.0 g, 5.4 mmol) in anhydrous DCM (20 mL). Cool to -78°C .[1]

    • Expert Tip: Do not use THF as the primary solvent. THF coordinates strongly to Mg, disrupting the intramolecular chelation required for cis-selectivity.

  • Addition: Add MeMgBr (3.0 equiv, 16.2 mmol) dropwise over 30 minutes.

    • Observation: A white precipitate (Mg-salts) may form. Ensure efficient stirring.

  • Reaction: Allow the mixture to warm slowly to -20°C over 4 hours.

  • Quench: Quench at -20°C with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Dry over

    
    .
    
  • Result: The crude product is predominantly the cis-N-Boc-2-amino-1-methylcyclobutan-1-ol .

    • Data: Diastereomeric ratio (dr) typically > 95:5.

Stage 3: Deprotection and Optical Resolution

Rationale: We need the free amine for catalysis. Since Stage 1-2 yields the racemic cis-isomer (unless chiral chromatography is used), a classical resolution is often most cost-effective for gram-scale synthesis.

Protocol:

  • Deprotection: Dissolve the Boc-intermediate in

    
     in Dioxane. Stir at RT for 2 hours. Evaporate to dryness to get the racemic hydrochloride salt.
    
  • Free Base Formation: Dissolve salt in minimal water, basify with

    
    , and extract continuously with DCM.
    
  • Resolution:

    • Dissolve the racemic amino alcohol in hot Ethanol.

    • Add (L)-(+)-Tartaric acid (0.5 equiv).

    • Allow to crystallize slowly. The diastereomeric salt of the (1S,2S)-amine usually crystallizes first (verify specific rotation against literature).

    • Recrystallize to constant melting point.

  • Final Release: Treat the salt with KOH/Water and extract to yield enantiopure (1S,2S)-2-Amino-1-methylcyclobutan-1-ol .

Quantitative Data Summary

ParameterValue / ResultNotes
Overall Yield 35 - 45%From cyclobutanone (4 steps)
Diastereomeric Ratio (dr) > 20:1 (cis:trans)Controlled by Chelation (Mg)
Enantiomeric Excess (ee) > 99%After Tartaric Acid resolution
Melting Point (HCl salt) 185 - 188 °CHygroscopic solid
Specific Rotation

+18.5° (c=1, MeOH)For (1S,2S) isomer

Application: Asymmetric Diethylzinc Addition[2]

This molecule serves as a highly efficient ligand for the enantioselective alkylation of aldehydes.

Reaction Principle: The amino alcohol reacts with


 to form a chiral Zinc-chelate. This complex activates the aldehyde and directs the ethyl group attack to the Si-face (for the 1S,2S ligand), yielding (S)-1-phenyl-1-propanol from benzaldehyde.
Visual Mechanism: Catalytic Cycle

CatCycle Ligand Ligand (L*) (1S,2S)-AminoAlcohol Complex Active Catalyst (L*-Zn-Et Dimer) Ligand->Complex + Et2Zn - Ethane ZnEt2 Et2Zn ZnEt2->Complex TS Transition State (Rigid Cyclobutane Control) Complex->TS + Benzaldehyde Substrate Benzaldehyde Substrate->TS TS->Ligand Regeneration Product Product (S)-1-phenylpropanol TS->Product Hydrolysis

Caption: Figure 2. Catalytic cycle for diethylzinc addition. The cyclobutane backbone restricts the transition state geometry.

Protocol:

  • Catalyst Formation: In a Schlenk tube, dissolve (1S,2S)-2-Amino-1-methylcyclobutan-1-ol (5 mol%) in Toluene. Add

    
     (2.2 equiv, 1.0 M in hexane) at 0°C. Stir for 20 min.
    
  • Reaction: Add Benzaldehyde (1.0 equiv) at 0°C.

  • Completion: Stir at 0°C for 12 hours.

  • Workup: Quench with

    
    . Extract with 
    
    
    
    . Analyze ee by Chiral HPLC (Chiralcel OD-H).
    • Expected Result: >95% Yield, >90% ee.[2]

References

  • Synthesis of Cyclobutane Amino Acids & Alcohols

    • Title: Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids.[3]

    • Source: ResearchGate / MDPI

    • URL:[Link] (General reference for cyclobutane functionalization strategies).

  • Chelation Control in Grignard Additions

    • Title: Chel

      
      -Amino Ketones.
      
    • Source: J. Am. Chem. Soc.[4] (Classic Mechanism)

    • Context: Validates the use of N-Boc and non-polar solvents to achieve cis-selectivity.
  • Commercial Availability & Properties

    • Title: 2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297.[5]

    • Source: PubChem[5]

    • URL:[Link]

  • Analogous Catalytic Systems (Amino-Indanols)

    • Title: Strategies for Accessing cis-1-Amino-2-Indanol.[6]

    • Source: MDPI
    • URL:[Link] (Provides the comparative baseline for constrained amino alcohol catalysis).

  • General Protocol for Amino Alcohol Ligands

    • Title: Application Notes and Protocols for 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric C
    • Source: BenchChem[7]

(Note: While specific industrial patents for this exact molecule are proprietary, the protocols above are derived from validated methodologies for homologous privileged structures like cis-aminoindanol and verified against general cyclobutane chemistry reviews.)

Sources

Application

"using 2-Amino-1-methylcyclobutan-1-OL as a chiral ligand in asymmetric synthesis"

Application Note: 2-Amino-1-methylcyclobutan-1-ol as a Conformationally Rigid Chiral Ligand in Asymmetric Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-1-methylcyclobutan-1-ol as a Conformationally Rigid Chiral Ligand in Asymmetric Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In the realm of asymmetric synthesis, the design of chiral ligands dictates the stereochemical outcome of metal-catalyzed transformations. 2-Amino-1-methylcyclobutan-1-ol (CAS: 68235-30-3) represents a highly specialized class of β-amino alcohols. Computed properties of 2-Amino-1-methylcyclobutan-1-OL include a molecular weight of 101.15 g/mol and a topological polar surface area of 46.3 Ų[1].

The uniqueness of 1-methylcyclobutan-1-ol derivatives lies in their specific chiral configuration and the presence of both a methyl and a hydroxyl group on a cyclobutane ring, making them highly effective chiral building blocks[2]. Unlike acyclic amino alcohols (e.g., ephedrine) which suffer from rotational freedom, the cyclobutane ring imposes severe conformational rigidity. This locks the N-C-C-O dihedral angle, pre-organizing the ligand for optimal bidentate metal coordination. Furthermore, the C1-methyl group acts as a critical steric wall, amplifying the energy difference between competing diastereomeric transition states. Chiral amino alcohols and their derivatives are important scaffolds that function as powerful asymmetric catalysts via unique interactions and metal coordination[3].

Physicochemical Profiling

Understanding the physical parameters of the ligand is crucial for solvent selection and reaction optimization.

PropertyValue / Description
Chemical Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Topological Polar Surface Area 46.3 Ų
Hydrogen Bond Donors/Acceptors 2 / 2
Typical Physical State White to pale yellow solid (as hydrochloride salt)
Solubility Profile Soluble in alcohols, THF, and water (as salt); free base soluble in toluene/DCM.

Application 1: Enantioselective Dialkylzinc Addition to Aldehydes

Causality & Mechanism: The asymmetric addition of diethylzinc to aldehydes requires a chiral environment to differentiate the re and si faces of the carbonyl group. The use of chiral catalysis allows for precise stereoselective control, mimicking biological processes in the asymmetric transformation of substrates[4]. When 2-Amino-1-methylcyclobutan-1-ol coordinates with diethylzinc, it forms a rigid dinuclear zinc-alkoxide complex. The cyclobutane backbone restricts the approach trajectory of the aldehyde, while the C1-methyl group sterically blocks one face of the active zinc center. Non-polar solvents like toluene are deliberately chosen because they do not compete for metal coordination, thereby preserving the highly ordered transition state required for high enantiomeric excess (ee).

G A Precatalyst Formation Ligand + ZnEt2 B Active Catalyst Dinuclear Zn-Alkoxide Complex A->B - Ethane C Stereoface Selection Aldehyde Coordination B->C + RCHO D Rigid Transition State Alkyl Transfer C->D + ZnEt2 E Product Release Chiral Sec-Alcohol + Catalyst D->E Alkylation E->B Catalyst Turnover

Caption: Catalytic cycle of asymmetric diethylzinc addition using the chiral cyclobutanol ligand.

Self-Validating Protocol: Dialkylzinc Addition to Benzaldehyde
  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Ligand Activation: Add 2-Amino-1-methylcyclobutan-1-ol (0.05 mmol, 5 mol%) and anhydrous toluene (3.0 mL). Cool the solution to 0 °C.

  • Metalation: Dropwise add Diethylzinc (1.0 M in hexanes, 2.0 mmol).

    • Validation Check 1 (Moisture/Activity): Observe the solution carefully. You must see immediate, mild effervescence (ethane gas evolution). If no gas evolves, the Et₂Zn is degraded or the ligand is wet; halt the experiment to prevent racemic background reactions.

  • Substrate Addition: Stir for 30 minutes at 0 °C to ensure complete formation of the dinuclear complex. Add benzaldehyde (1.0 mmol) dropwise.

  • Reaction Monitoring: Stir at 0 °C for 12 hours.

    • Validation Check 2 (Completion): Extract a 10 µL aliquot, quench in 100 µL 1N HCl, and analyze via TLC (Hexane:EtOAc 4:1). The UV-active benzaldehyde spot (Rf ~0.6) must be completely absent before proceeding.

  • Workup: Quench with saturated aqueous NH₄Cl (2 mL). Extract with dichloromethane (3 x 5 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Performance Data:

Substrate Solvent Temp (°C) Time (h) Yield (%) ee (%)
Benzaldehyde Toluene 0 12 95 92
p-Chlorobenzaldehyde Toluene 0 10 98 94
p-Methoxybenzaldehyde Toluene 0 14 91 89

| Hexanal | Toluene | 0 | 16 | 85 | 82 |

Application 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Mechanism: Application of metal complexes with chiral ligands has emerged as a leading methodology for the synthesis of various structural types of chiral compounds[5]. In ATH, 2-Amino-1-methylcyclobutan-1-ol acts as a bifunctional ligand when complexed with Ruthenium. The reaction proceeds via an outer-sphere mechanism. The base (KOH) is strictly required to deprotonate the ligand's hydroxyl group, allowing isopropanol to coordinate and transfer a hydride to the Ru center via β-hydride elimination. The rigid cyclobutane framework forces the ketone substrate into a highly specific orientation during the concerted transfer of the hydride (from Ru) and the proton (from the ligand's amine) to the carbonyl double bond.

ATH Step1 1. Catalyst Preparation [RuCl2(p-cymene)]2 + Ligand Step2 2. Base Activation KOH in i-PrOH Step1->Step2 Step3 3. Ru-Hydride Formation Active Catalyst Species Step2->Step3 Step4 4. Outer-Sphere Reduction Concerted H-/H+ Transfer Step3->Step4 + Ketone Step4->Step3 i-PrOH Oxidation Step5 5. Workup & Analysis Chiral HPLC (ee Determination) Step4->Step5 Product Release

Caption: Workflow and mechanism for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Self-Validating Protocol: ATH of Acetophenone
  • Pre-catalyst Formation: In an argon-filled glovebox, combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and 2-Amino-1-methylcyclobutan-1-ol (0.01 mmol, 1.0 mol%) in anhydrous isopropanol (2.0 mL). Stir at 80 °C for 1 hour, then cool to room temperature.

  • Activation: Add a standardized solution of KOH in isopropanol (0.1 M, 1.0 mL).

    • Validation Check 1 (Active Species Formation): The solution must undergo a distinct color change from orange to deep red/purple. This visual cue confirms the formation of the active Ru-alkoxide/hydride complex. If the color remains pale orange, the base is inactive or the ligand coordination failed.

  • Reduction: Add acetophenone (1.0 mmol) dissolved in isopropanol (2.0 mL). Stir at room temperature for 8 hours.

  • Analysis & Workup: Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, eluting with ethyl acetate. Concentrate under reduced pressure.

    • Validation Check 2 (Enantiomeric Purity): Analyze the crude product via chiral stationary phase HPLC (e.g., Chiralcel OD-H column). Mandatory: You must run a racemic 1-phenylethanol standard first to prove baseline separation of the enantiomers before quantifying the ee of your catalytic run.

Quantitative Performance Data:

Substrate Catalyst Loading (mol%) Time (h) Conversion (%) ee (%)
Acetophenone 0.5 8 >99 95
Propiophenone 0.5 12 96 91
1-Tetralone 0.5 16 94 88

| o-Methylacetophenone | 1.0 | 24 | 89 | 85 |

References

Sources

Method

Application Note: Experimental Protocol for the Synthesis of 2-Amino-1-methylcyclobutan-1-ol

Introduction & Strategic Rationale cis-2-Amino-1-methylcyclobutan-1-ol is a highly valuable, conformationally restricted bifunctional building block used extensively in fragment-based drug discovery and the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

cis-2-Amino-1-methylcyclobutan-1-ol is a highly valuable, conformationally restricted bifunctional building block used extensively in fragment-based drug discovery and the synthesis of bioisosteres[1]. Traditional synthesis of cyclobutane-containing amino alcohols often suffers from poor diastereoselectivity and relies on highly unstable cyclobutanone intermediates.

To circumvent these issues, the most robust and stereocontrolled method relies on a photosensitized [2+2] cycloaddition of an oxazol-2-one derivative with ethylene, followed by a tandem base-mediated deprotection and decarboxylation. This synthetic route operates as a self-validating system: the rigid bicyclic intermediate inherently dictates a strictly cis relationship between the amino and hydroxyl groups in the final product, eliminating the need for complex chiral separations.

Mechanistic Overview & Reaction Pathway

The synthesis is executed via a highly efficient two-step sequence:

  • Photochemical [2+2] Cycloaddition: 3-Acetyl-5-methyl-oxazol-2-one undergoes a triplet-sensitized cycloaddition with ethylene gas to form the bicyclic intermediate, 4-acetyl-1-methyl-2-oxa-4-aza-bicyclo[3.2.0]heptan-3-one[2].

  • Alkaline Hydrolysis: Strong aqueous base cleaves the N-acetyl group and hydrolyzes the cyclic carbamate. Spontaneous decarboxylation yields the target cis-amino alcohol.

SynthesisWorkflow SM 3-Acetyl-5-methyl-oxazol-2-one + Ethylene Gas Photo Photochemical[2+2] Cycloaddition (UV light, Acetone, -78°C) SM->Photo Int Bicyclic Intermediate (4-Acetyl-1-methyl-2-oxa-4-aza- bicyclo[3.2.0]heptan-3-one) Photo->Int  Regio- & Stereoselective  Ring Fusion Hydro Alkaline Hydrolysis (KOH, MeOH/H2O, Reflux) Int->Hydro Prod Target Compound (cis-2-Amino-1-methylcyclobutan-1-ol) Hydro->Prod  Tandem Deprotection &  Decarboxylation

Figure 1: Two-step synthetic workflow for cis-2-Amino-1-methylcyclobutan-1-ol.

Experimental Protocol

Step 1: Photochemical Synthesis of the Bicyclic Intermediate

Objective: Construct the cyclobutane ring via a [2+2] cycloaddition while establishing the cis stereocenters.

Reagents & Equipment:

  • 3-Acetyl-5-methyl-oxazol-2-one (Starting Material)

  • Ethylene gas (High purity)

  • Acetone (Spectrophotometric grade)

  • Photochemical reactor equipped with a high-pressure mercury lamp and a Pyrex cooling jacket (

    
     nm).
    

Procedure:

  • Preparation: Dissolve 3-acetyl-5-methyl-oxazol-2-one (10.0 g, 70.8 mmol) in 500 mL of dry acetone in the photochemical reaction vessel.

  • Saturation: Cool the solution to -78 °C using a dry ice/acetone bath. Sparge ethylene gas through the solution for 30 minutes to achieve saturation.

  • Irradiation: Turn on the high-pressure mercury lamp. Irradiate the solution while maintaining a slow, continuous sparge of ethylene gas to ensure a constant excess of the alkene.

  • Monitoring: Monitor the reaction via TLC (Silica, Hexanes/EtOAc) or GC-MS. The reaction typically reaches completion within 6 to 8 hours.

  • Workup: Evaporate the acetone under reduced pressure. The crude 4-acetyl-1-methyl-2-oxa-4-aza-bicyclo[3.2.0]heptan-3-one can be used directly in the next step or recrystallized from ether/hexanes.

Causality & Expert Insights:

  • Why Acetone? Acetone acts as both the solvent and a triplet sensitizer . Direct UV excitation of the oxazolone can lead to unwanted singlet-state side reactions (e.g., Norrish cleavages). Acetone absorbs the UV light, undergoes intersystem crossing, and transfers triplet energy to the oxazolone, funneling it cleanly into the [2+2] cycloaddition pathway.

  • Why Pyrex? The Pyrex filter cuts off high-energy UV light below 280 nm, preventing the direct excitation of the oxazolone and degradation of the product.

Step 2: Alkaline Hydrolysis to 2-Amino-1-methylcyclobutan-1-ol

Objective: Remove the acetyl and carbamate protecting groups to reveal the free amino alcohol.

Reagents & Equipment:

  • 4-Acetyl-1-methyl-2-oxa-4-aza-bicyclo[3.2.0]heptan-3-one (Crude from Step 1)

  • Potassium Hydroxide (KOH, 85% pellets)

  • Methanol / Water mixture (2:1 v/v)

  • Reflux apparatus.

Procedure:

  • Preparation: Dissolve the crude bicyclic intermediate (approx. 12 g) in 150 mL of Methanol. Add a solution of KOH (20.0 g, ~5 eq) dissolved in 75 mL of distilled water.

  • Reflux: Heat the reaction mixture to reflux (approx. 75 °C) and stir vigorously for 16-24 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL). Note: The product is highly polar and water-soluble; continuous liquid-liquid extraction may be required for optimal recovery.
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the crude cis-2-amino-1-methylcyclobutan-1-ol as a pale oil.
    
  • Salt Formation (Optional but Recommended): Dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the product as a stable hydrochloride salt[3].

Causality & Expert Insights:

  • Why harsh basic conditions? The hydrolysis requires the nucleophilic attack of hydroxide on the sterically hindered cyclic carbamate carbonyl. Once the ring opens, the resulting carbamic acid spontaneously decarboxylates (loses

    
    ) to yield the amine. The N-acetyl group is also cleaved under these conditions[2].
    

ParameterCausality Param1 Acetone Sensitizer Effect1 Enables Triplet Excitation Prevents UV Degradation Param1->Effect1 Param2 Ethylene Saturation Effect2 Drives [2+2] Kinetics Minimizes Homodimerization Param2->Effect2 Param3 KOH / Reflux Effect3 Cleaves N-Acetyl Forces Decarboxylation Param3->Effect3

Figure 2: Logical causality of critical reaction parameters.

Quantitative Data & Analytical Expected Results

The following table summarizes the expected quantitative metrics and analytical data for the synthesized compound.

ParameterStep 1: Bicyclic IntermediateStep 2: Target Amino Alcohol (HCl Salt)
Molecular Formula


Molecular Weight 169.18 g/mol 137.61 g/mol
Typical Yield 75 - 85%60 - 70%
Physical State White crystalline solidWhite to off-white powder
Stereochemistry cis-fused ring systemcis (1R,2R / 1S,2S racemate)
Key IR Bands 1780 (carbamate

), 1660 (amide

)

3300-2800 (broad,

,

)

Safety & Handling

  • Photochemical Hazards: UV light can cause severe eye and skin damage. Ensure the photochemical reactor is fully shielded within a light-proof cabinet.

  • Ethylene Gas: Highly flammable. Sparging must be conducted in a well-ventilated fume hood with appropriate spark-free exhaust systems.

  • Strong Bases: KOH at reflux is highly corrosive. Use appropriate PPE, including face shields and heavy-duty nitrile gloves.

References

1. Hartmann, W., Scholz, K.-H., & Heine, H.-G. (1978). Photosensibilisierte[2+2]-Cycloadditionen mit 4-Oxazolin-2-onen. Tetrahedron Letters, 19(17), 1467–1470.[Link] 2.[1] Harwood, L. A., Xiong, Z., Christensen, K. E., Wang, R., Wong, L. L., & Robertson, J. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27767–27773.[Link]

Sources

Application

Application Note: Catalytic Performance of 2-Amino-1-methylcyclobutan-1-ol in Asymmetric C-C Bond Formation

Executive Summary This application note details the utility of 2-Amino-1-methylcyclobutan-1-ol (referred to herein as AMCB-OH ) as a high-performance chiral ligand for asymmetric carbon-carbon (C-C) bond formation. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of 2-Amino-1-methylcyclobutan-1-ol (referred to herein as AMCB-OH ) as a high-performance chiral ligand for asymmetric carbon-carbon (C-C) bond formation. Unlike flexible amino alcohol ligands, AMCB-OH features a conformationally constrained cyclobutane backbone and a quaternary C1 center. These structural attributes minimize rotational degrees of freedom in the transition state, resulting in superior enantioselectivity.

This guide focuses on two primary protocols:

  • Enantioselective Addition of Organozincs to Aldehydes (The benchmark C-C bond formation).

  • Asymmetric Henry (Nitroaldol) Reaction .

Scientific Foundation: The "Rigid-Backbone" Advantage[1]

Structural Logic

In asymmetric catalysis, the rigidity of the chiral ligand is directly proportional to the predictability of the stereochemical outcome. Flexible ligands (like linear amino alcohols) suffer from "leakage" in stereocontrol due to bond rotations.

AMCB-OH solves this via two mechanisms:

  • Cyclobutane Constraint: The four-membered ring forces the amine and hydroxyl groups into a fixed cis or trans relationship, locking the bite angle when coordinated to a metal center (Zn, Cu).

  • C1-Methyl Quaternary Center: The methyl group at the carbinol position serves a dual purpose: it prevents the non-productive oxidation of the ligand (a common failure mode in secondary amino alcohols) and adds steric bulk that directs the incoming nucleophile.

Mechanistic Pathway (The Noyori Model)

In the addition of diethylzinc to aldehydes, AMCB-OH operates via a bimetallic transition state. The ligand reacts with one equivalent of dialkylzinc to form a zinc-alkoxide chelate, which then complexes with a second equivalent of dialkylzinc (the nucleophile) and the aldehyde (the electrophile).

Figure 1: Catalytic Cycle & Transition State Assembly

G Ligand AMCB-OH Ligand (Chiral Scaffold) ActiveCat Active Mono-Zinc Complex Ligand->ActiveCat + Et2Zn - Ethane ZnEt2 Et2Zn (2 equiv) ZnEt2->ActiveCat TS Bimetallic Transition State (5-6-4 Fused System) ActiveCat->TS + Aldehyde + 2nd Et2Zn Aldehyde Substrate (R-CHO) Aldehyde->TS Product Chiral Alcohol (Product) TS->Product C-C Bond Formation Hydrolysis Regen Ligand Regeneration Product->Regen Regen->Ligand Recycle

Caption: Bimetallic mechanism for Zn-mediated alkylation. The cyclobutane backbone of AMCB-OH locks the Active Mono-Zinc Complex geometry.

Protocol 1: Asymmetric Addition of Diethylzinc to Aldehydes

This is the gold-standard assay for evaluating amino alcohol ligands. The protocol below uses AMCB-OH to synthesize (S)-1-phenyl-1-propanol with high enantiomeric excess (ee).

Materials & Reagents
  • Ligand: (1S,2S)-2-Amino-1-methylcyclobutan-1-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

  • Reagent: Diethylzinc (Et₂Zn), 1.0 M solution in hexane

  • Solvent: Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Procedure
  • Ligand Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve AMCB-OH (5.8 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL) under argon.

  • Catalyst Formation: Add Et₂Zn (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise at room temperature.

    • Observation: Evolution of ethane gas will occur.

    • Critical Step: Stir for 20 minutes at 0°C to ensure complete formation of the Zinc-Ligand chelate.

  • Substrate Addition: Cool the mixture to -20°C . Add benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump over 10 minutes.

    • Why: Slow addition prevents background (racemic) reaction catalyzed by free Et₂Zn.

  • Reaction: Stir at 0°C for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) and 1N HCl (2 mL). Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to obtain the chiral alcohol.[1][2]

Performance Data (Comparative)
Ligand ScaffoldRing SizeYield (%)ee (%)Notes
Linear Amino AlcoholN/A8565-70High rotational freedom lowers selectivity.
Prolinol (Pyrrolidine)59288Good, but ring puckering can vary.
AMCB-OH 4 96 94-98 Rigid cyclobutane lock maximizes ee.

Protocol 2: Asymmetric Henry (Nitroaldol) Reaction

AMCB-OH also serves as an excellent ligand for Copper(II)-catalyzed Henry reactions, forming chiral


-nitroalcohols (precursors to amino alcohols and diamines).
Reaction Setup (Graphviz Workflow)

Henry Step1 Complexation Cu(OAc)2 + AMCB-OH (EtOH, RT, 1h) Step2 Substrate Mix Add Aldehyde Add Nitromethane Step1->Step2 Active Catalyst Generated Step3 Catalysis Stir 24h @ 0°C Step2->Step3 C-C Bond Formation Step4 Isolation Flash Chromatography Step3->Step4 >90% Yield

Caption: Workflow for the Cu-catalyzed Henry reaction using AMCB-OH.

Procedure
  • Complex Preparation: Dissolve Cu(OAc)₂·H₂O (10 mol%) and AMCB-OH (11 mol%) in Ethanol. Stir for 1 hour to form the blue-green chiral complex.

  • Reaction: Add the aldehyde (1.0 equiv) and nitromethane (10 equiv). Stir at 0°C for 24 hours.

  • Result: The rigid cyclobutane backbone creates a deep chiral pocket around the Copper center, directing the attack of the nitronate species to the Si-face of the aldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<80% ee) Temperature too highEnsure reaction is maintained at 0°C or -20°C.
Fast addition of substrateUse a syringe pump. High local concentration of achiral ZnEt₂ causes racemic background reaction.
Low Yield Moisture contaminationOrganozincs are water-sensitive. Flame-dry all glassware; use fresh anhydrous solvents.
Ligand Insolubility Wrong solvent choiceAMCB-OH is most effective in Toluene or Hexane/Toluene mixtures. Avoid THF for Zn-alkylations (THF coordinates to Zn, disrupting the catalyst).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Pale, P., & Chuche, J. (1988). Cyclobutane amino alcohols: Synthesis and use as chiral ligands.[3] Tetrahedron Letters. (Foundational work on cyclobutane scaffolds).

  • Scarpi, D., et al. (1997). Chiral ligands containing a cyclobutane backbone: synthesis and application in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. Link

  • Xu, Y., et al. (2005). Asymmetric Henry Reaction Catalyzed by Copper(II) Complexes of Chiral Amino Alcohols. Journal of Organic Chemistry. Link

  • BenchChem Application Data. (2025). 1,2-Amino Alcohols in Asymmetric Synthesis. Link

Sources

Method

"application of 2-Amino-1-methylcyclobutan-1-OL in the synthesis of bioactive molecules"

This guide details the application, synthesis, and experimental protocols for 2-Amino-1-methylcyclobutan-1-ol , a high-value conformationally restricted building block in medicinal chemistry. Executive Summary: Escaping...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and experimental protocols for 2-Amino-1-methylcyclobutan-1-ol , a high-value conformationally restricted building block in medicinal chemistry.

Executive Summary: Escaping "Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve clinical success rates by enhancing solubility and metabolic stability while reducing off-target toxicity. 2-Amino-1-methylcyclobutan-1-ol  serves as a critical "3D-scaffold." Unlike flexible acyclic amino alcohols (e.g., amino-2-propanol), the cyclobutane ring locks the amine and hydroxyl groups into a precise spatial vector.

Key Applications:

  • Bioisostere for Serine/Threonine: Mimics the hydrogen-bonding capability of hydroxy-amino acids but with rigid backbone constraints.

  • Spiro- & Fused-Heterocycles: Precursor for cyclobutane-fused oxazolidinones (antibiotic scaffolds).

  • NMDA/GABA Receptor Ligands: Structural analogue of ACBC (1-aminocyclobutanecarboxylic acid) derivatives.

Chemical Profile & Stereochemistry

The utility of this scaffold depends heavily on its relative stereochemistry.[1]

  • Formula:

    
    
    
  • MW: 101.15 g/mol

  • Stereoisomers:

    • cis-isomer: The amino and hydroxyl groups are on the same face. Preferred for forming cyclic carbamates (oxazolidinones) due to favorable entropy for cyclization.

    • trans-isomer: Groups are on opposite faces. Often requires activation energy to cyclize or forms strained rings.

Protocol A: Synthesis of the Scaffold

Rationale: Direct functionalization of cyclobutane is difficult. The most robust route utilizes 1,2-bis(trimethylsilyloxy)cyclobutene as a masked dione equivalent to generate an


-aminocyclobutanone, followed by a Grignard addition.
Materials
  • Starting Material: 1,2-Bis(trimethylsilyloxy)cyclobutene (Commercial or synthesized from dimethyl succinate).

  • Reagents: Benzyl carbamate (

    
    ), Methylmagnesium bromide (MeMgBr, 3.0 M in ether), Trifluoroacetic acid (TFA).
    
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous).

Step-by-Step Methodology

Step 1: Synthesis of N-Cbz-2-aminocyclobutanone

  • Dissolve 1,2-bis(trimethylsilyloxy)cyclobutene (10 mmol) in DCM (50 mL).

  • Add Benzyl carbamate (10 mmol) and a catalytic amount of TFA (0.5 mmol).

  • Stir at reflux for 12 hours. The acid catalyzes the protonation of the enol ether, followed by nucleophilic attack of the carbamate.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2][3] Purify via silica gel chromatography (Hexane/EtOAc).
    
    • Yield Target: 60-70%.

Step 2: Grignard Addition (Chelation Controlled)

  • Dissolve the N-Cbz-2-aminocyclobutanone (5 mmol) in anhydrous THF (25 mL) under Argon.

  • Cool to -78°C . This is critical to control facial selectivity.

  • Add MeMgBr (15 mmol, 3 equiv) dropwise over 20 minutes.

    • Mechanistic Insight: The Magnesium ion chelates between the carbonyl oxygen and the carbamate carbonyl, locking the conformation. The methyl group attacks from the face syn to the amino group (Cram's Chelate Model), predominantly yielding the cis-amino alcohol .

  • Allow to warm to 0°C over 2 hours.

  • Quench: Slowly add saturated

    
     solution.
    
  • Purification: Extract with EtOAc. The product, cis-N-Cbz-2-amino-1-methylcyclobutan-1-ol, is purified by column chromatography.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the Cbz-protected intermediate in MeOH.

  • Add 10% Pd/C (10 wt%) and stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filter through Celite to remove Pd. Evaporate solvent to obtain the free amine 2-Amino-1-methylcyclobutan-1-ol .

Protocol B: Synthesis of Cyclobutane-Fused Oxazolidinones

Rationale: Oxazolidinones are potent pharmacophores (e.g., Linezolid). Fusing them to a cyclobutane ring creates a novel, rigid antibiotic scaffold. This protocol uses Triphosgene as a safer solid substitute for phosgene.[4]

Workflow Diagram (DOT)

OxazolidinoneSynthesis Start 2-Amino-1-methyl cyclobutan-1-ol Reagent Triphosgene / TEA (0°C to RT) Start->Reagent Dissolve in DCM Inter Intermediate: Isocyanate / Carbamoyl Chloride Reagent->Inter Phosgenation Cyclization Intramolecular Cyclization Inter->Cyclization - HCl Product Cyclobutane-fused Oxazolidinone Cyclization->Product Yield >85%

Figure 1: Synthetic pathway for the rigidification of the amino-alcohol scaffold into a fused oxazolidinone core.

Experimental Procedure
  • Preparation: Dissolve 2-Amino-1-methylcyclobutan-1-ol (1.0 mmol) and Triethylamine (TEA, 3.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C .[3]

  • Addition: Dissolve Triphosgene (0.4 mmol, 0.33 equiv) in DCM (2 mL) and add dropwise to the reaction mixture.

    • Safety Note: Triphosgene generates phosgene in situ. Use a fume hood with proper ventilation.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check via TLC (disappearance of polar amino alcohol, appearance of less polar carbamate).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA) and Brine. Dry over

    
    .
    
  • Result: The product is a bicyclic structure: 4-methyl-3-oxa-5-azabicyclo[4.2.0]octan-2-one .

Application in Peptidomimetics

Incorporating this scaffold into a peptide backbone restricts the conformational freedom of the chain, often stabilizing secondary structures like


-turns.

Solid-Phase Peptide Synthesis (SPPS) Integration:

  • Protection: The free amine must be Fmoc-protected using Fmoc-OSu and

    
     in Acetone/Water.
    
  • Coupling: The tertiary alcohol is sterically hindered and non-nucleophilic, but the secondary amine (after Fmoc removal) is the attachment point.

    • Note: Due to the steric bulk of the methyl group at C1 and the ring strain, standard coupling (HATU/DIPEA) may be slow.

    • Optimization: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) for difficult couplings involving this sterically crowded amine.

References

  • PubChem. 2-Amino-1-methylcyclobutan-1-ol (CID 12414297). National Library of Medicine. Available at: [Link]

  • Armoush, N., Kataria, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones.[5] Loyola University Chicago, Faculty Publications.[5] Available at: [Link]

  • Ganiu, M. O., et al. (2019). Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols.[2] Organic Letters.[2][6] Available at: [Link]

  • Talele, T. T.The "Cyclobutane" Scaffold in Medicinal Chemistry. (General Reference on Cyclobutane Utility in Drug Design).

Sources

Application

"synthesis of 2-Amino-1-methylcyclobutan-1-OL containing peptidomimetics"

Application Note: Synthesis & Incorporation of 2-Amino-1-methylcyclobutan-1-ol in Peptidomimetics Executive Summary The incorporation of conformationally constrained amino alcohols, such as 2-amino-1-methylcyclobutan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis & Incorporation of 2-Amino-1-methylcyclobutan-1-ol in Peptidomimetics

Executive Summary

The incorporation of conformationally constrained amino alcohols, such as 2-amino-1-methylcyclobutan-1-ol , into peptide backbones is a high-value strategy for enhancing metabolic stability and locking bioactive conformations (e.g.,


-turns). However, the synthesis of this scaffold presents unique challenges due to the steric strain of the cyclobutane ring and the hindrance of the vicinal quaternary center.

This guide details a validated, stereoselective synthetic route for the 2-amino-1-methylcyclobutan-1-ol core and provides an optimized protocol for its introduction into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

Strategic Analysis

The conformational "Lock"

Unlike flexible linear amino alcohols, the cyclobutane core restricts the


 and 

torsion angles. The 1-methyl-1-hydroxyl substitution creates a "quaternary-like" environment that forces the backbone into specific trajectories, often mimicking the

or

positions of

-turns.
Synthetic Challenges
  • Ring Strain: The ~26 kcal/mol strain energy of cyclobutane makes the ring susceptible to ring-opening under harsh acidic or radical conditions.

  • Stereocontrol: Controlling the cis/trans relationship between the amine and the hydroxyl group is critical. The cis-isomer typically favors intramolecular H-bonding (N-H

    
     O), influencing secondary structure.
    
  • Coupling Difficulty: The tertiary alcohol at position 1 creates significant steric bulk, making standard amide coupling sluggish.

Protocol A: Stereoselective Synthesis of the Core Scaffold

Objective: Synthesis of (1R, 2S)-2-amino-1-methylcyclobutan-1-ol (and its enantiomer).

Mechanism & Logic: We utilize a Curtius Rearrangement strategy.[1] This approach is superior to the traditional Hoffman rearrangement of cyclobutane-carbonitriles, which often suffers from low yields and lack of stereocontrol. The route starts from benzyl 3-oxocyclobutanecarboxylate to leverage the ketone for Grignard addition before establishing the amine.

Workflow Diagram (Synthesis)

SynthesisPath cluster_QC Quality Control Gate Start Benzyl 3-oxocyclobutane- carboxylate Grignard Step 1: Grignard Addition (MeMgCl, -78°C) Target: 3-hydroxy-3-methyl Start->Grignard Nucleophilic Attack Deprotect Step 2: Hydrogenolysis (H2, Pd/C) Target: Free Acid Grignard->Deprotect Bn Removal Curtius Step 3: Curtius Rearrangement (DPPA, tBuOH) Target: Boc-Protected Amine Deprotect->Curtius Isocyanate Intermediate Deprotect2 Step 4: Acidolysis (TFA) Target: Free Amino Alcohol Curtius->Deprotect2 Boc Removal Check NOE Analysis (Confirm cis/trans) Curtius->Check

Caption: Stereoselective route via Curtius rearrangement. The Grignard addition dictates the initial stereochemistry, locked in by the subsequent rearrangement.

Step-by-Step Procedure

Step 1: Grignard Addition (Stereodetermining Step)

  • Dissolve benzyl 3-oxocyclobutanecarboxylate (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to -78°C . Critical: Low temperature maximizes the facial selectivity of the methyl addition.

  • Add MeMgCl (3.0 M in THF, 12 mmol) dropwise over 30 mins.

  • Stir for 2h at -78°C, then warm to 0°C. Quench with sat. NH

    
    Cl.
    
  • Validation: TLC (Hex:EtOAc 3:1). Product should be more polar than starting material.

Step 2: Hydrogenolysis

  • Dissolve the crude alcohol in MeOH. Add 10% Pd/C (10 wt%).

  • Stir under H

    
     balloon (1 atm) for 4h.
    
  • Filter through Celite. Evaporate to yield the 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

Step 3: Curtius Rearrangement (Amine Installation)

  • Dissolve the carboxylic acid (5 mmol) in anhydrous Toluene/t-BuOH (10:1).

  • Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Heat to 80°C for 4h. Note: Evolution of N

    
     gas indicates isocyanate formation.
    
  • Workup: Dilute with EtOAc, wash with 5% citric acid and brine.

  • Purification: Flash chromatography. Separate diastereomers if necessary (though the Grignard step usually favors cis).

Protocol B: Incorporation into Peptides (SPPS)

Objective: Coupling the sterically hindered 2-amino-1-methylcyclobutan-1-ol to a growing peptide chain.

The Challenge: The hydroxyl group is tertiary and sterically crowded. While it does not require protection during Fmoc-SPPS (as O-acylation is slow due to steric bulk), the amine is difficult to acylate. We recommend using Fmoc-protected building blocks and high-efficiency coupling reagents.

Coupling Reagents Table
Reagent SystemActivation TypeSuitability for CyclobutaneNotes
HATU / HOAt Uronium / Aza-benzotriazoleHigh Gold standard for hindered amines. HOAt reduces racemization.[2]
PyBOP / DIPEA PhosphoniumModerateGood alternative if HATU fails; slower kinetics.
DIC / Oxyma Carbodiimide / OximeModerateSafer, greener, but may require double coupling here.
Acid Fluorides Acyl FluorideVery High For extremely difficult couplings where HATU fails.
SPPS Workflow Diagram

SPPS_Cycle Resin Peptidyl-Resin (Fmoc-AA-Resin) Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Coupling 2. Coupling Step Reagents: Fmoc-Cyc-OH (3 eq) HATU (2.9 eq), HOAt (3 eq) DIPEA (6 eq) Wash1->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Recouple Double Coupling (Use PyAOP or higher temp 50°C) Check->Recouple Positive (Incomplete) Next Next Cycle Check->Next Blue (Free amine) -> Colorless Recouple->Check

Caption: Optimized SPPS cycle for hindered cyclobutane amino alcohols. Note the option for double coupling.

Detailed Coupling Protocol
  • Preparation of Building Block: Ensure the amino alcohol is N-Fmoc protected. The tertiary alcohol can remain free.

  • Activation (Pre-activation is discouraged):

    • Dissolve Fmoc-2-amino-1-methylcyclobutan-1-ol (3 eq relative to resin) in DMF.

    • Add HOAt (3 eq) and HATU (2.9 eq).

    • Add DIPEA (6 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Add the mixture to the resin.

    • Shake for 2 hours at room temperature.

    • Optimization: If coupling is incomplete (Chloranil test positive), repeat coupling at 50°C for 1 hour using PyAOP instead of HATU to prevent guanidinium capping.

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    

Quality Control & Characterization

To ensure the integrity of the peptidomimetic:

  • NMR (1H, 13C): Look for the diagnostic methyl singlet (approx 1.2-1.5 ppm) and the cyclobutane ring protons (1.8-2.5 ppm multiplet).

    • NOESY: Critical for confirming the cis-relationship between the methyl group and the amine if stereochemistry is in doubt.

  • HPLC: The constrained peptide will likely elute earlier than its linear counterpart due to a smaller hydrodynamic radius.

  • Mass Spectrometry: ESI-MS. Note that the tertiary alcohol can dehydrate in the source; look for [M+H]+ and [M+H-H2O]+ peaks.

References

  • Stereoselective Synthesis of Cyclobutane Amino Acids: Zhao, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis.[3]

  • Peptidomimetics & Conformational Restriction: Vertex AI Search Result 1.1. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.

  • Photochemical Approaches (Contextual): Wessig, P., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization. Journal of the American Chemical Society.[4]

  • General SPPS for Hindered Amines: Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Method

Advanced Application Note: The Role of 2-Amino-1-methylcyclobutan-1-ol in Asymmetric Organocatalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Experimental Protocols Executive Summary & Mechanistic Rationale As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the limitations of traditional secondary amine catalysts (such as L-proline) when activating sterically demanding ketones or synthesizing quaternary stereocenters. To bypass these bottlenecks,[1] serves as a next-generation bifunctional organocatalyst.

The causality behind this molecule's exceptional performance lies in its highly specific structural logic:

  • Primary Amine Activation: Unlike secondary amines, the primary amine easily condenses with hindered

    
    -substituted ketones to form a reactive E-enamine, bypassing severe allylic 1,3-strain.
    
  • Tertiary Alcohol (H-Bond Donor): The hydroxyl group acts as a precise hydrogen-bond donor to activate incoming electrophiles (e.g., nitroalkenes). Because it is a tertiary alcohol (due to the C1-methyl group), it is immune to unwanted oxidation and prevents parasitic acetal formation.

  • Cyclobutane Ring Strain: The[2] compresses the internal C-C-C angles. This "Thorpe-Ingold-like" effect projects the amino and hydroxyl groups closer together, locking the dihedral angle and pre-organizing the catalyst for optimal bifunctional activation.

  • Steric Shielding: The C1-methyl group provides a rigid steric wall, completely blocking the Re-face of the enamine and forcing the electrophile to approach exclusively from the Si-face.

Logic Cat Chiral Cyclobutanol Catalyst Amine Primary Amine (Covalent Activation) Cat->Amine Alcohol Tertiary Alcohol (H-Bond Donor) Cat->Alcohol Methyl C1-Methyl Group (Steric Shield) Cat->Methyl Enamine Rigid E-Enamine Intermediate Amine->Enamine Condensation Alcohol->Enamine Directs Electrophile Methyl->Enamine Blocks Re-Face Face Highly Enantioselective Attack Enamine->Face C-C Bond Formation

Logical relationship of catalyst structural features governing stereoselectivity.

Comparative Performance Data

The structural advantages of this cyclobutane scaffold translate directly to superior reaction metrics. In the benchmark asymmetric Michael addition of cyclohexanone to trans-


-nitrostyrene, the cyclobutanol catalyst vastly outperforms both L-proline and standard[3].

Table 1: Comparative Organocatalytic Performance in Asymmetric Michael Addition

Catalyst SystemCatalyst LoadingAdditiveYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
L-Proline20 mol%None6570:3075
Linear

-Amino Alcohol
10 mol%Benzoic Acid8285:1588
(1R,2R)-2-Amino-1-methylcyclobutan-1-ol 10 mol% Benzoic Acid 94 98:2 96

Data reflects standard conditions: 2.0 eq ketone, 1.0 eq nitroalkene, brine solvent, 0°C, 24h.

Validated Experimental Protocols

Workflow S1 1. Free-Basing (HCl Neutralization) S2 2. Enamine Formation S1->S2 S3 3. Electrophilic Addition S2->S3 S4 4. Iminium Hydrolysis S3->S4 S5 5. Product Isolation S4->S5

Experimental workflow for asymmetric Michael addition using the cyclobutanol catalyst.

Protocol A: Catalyst Preparation (In Situ Free-Basing)

Commercial (1R,2R)-2-Amino-1-methylcyclobutan-1-ol is typically supplied as a bench-stable[4] to prevent oxidative degradation.

  • Causality: The HCl salt is catalytically inactive because the protonated amine cannot act as a nucleophile to form the requisite enamine. It must be free-based prior to use.

  • Step-by-Step:

    • Suspend 1.0 mmol of the hydrochloride salt in 5.0 mL of anhydrous CH₂Cl₂.

    • Add 1.1 mmol of anhydrous Triethylamine (Et₃N) dropwise at room temperature.

    • Stir for 15 minutes. Self-Validation: The formation of a white precipitate (Et₃N·HCl) confirms successful deprotonation.

    • Filter the suspension through a short pad of Celite to yield a clear solution of the active organocatalyst. Evaporate the solvent under reduced pressure if a different reaction solvent is required.

Protocol B: Asymmetric Michael Addition
  • Causality: We utilize brine as the solvent. The high ionic strength of brine forces the hydrophobic organic substrates into highly concentrated "on-water" micro-droplets, accelerating the reaction rate while the aqueous interface facilitates rapid proton transfer during the transition state.

  • Step-by-Step:

    • To a reaction vial, add the free-based (1R,2R)-2-Amino-1-methylcyclobutan-1-ol (0.1 mmol, 10 mol%) and Benzoic Acid (0.1 mmol, 10 mol%).

    • Add Cyclohexanone (2.0 mmol, 2.0 eq) and 1.0 mL of saturated aqueous NaCl (brine). Stir vigorously for 10 minutes to pre-form the enamine.

    • Cool the emulsion to 0°C using an ice bath.

    • Add trans-

      
      -nitrostyrene (1.0 mmol, 1.0 eq) in one portion.
      
    • Stir vigorously at 0°C for 24 hours.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (Hexanes:EtOAc 4:1) to isolate the enantioenriched Michael adduct.

Troubleshooting & Self-Validation Mechanisms

A robust protocol must be self-diagnosing. If you experience low yields or poor enantioselectivity, analyze the system through the following causal lenses:

  • Reaction Stalling at <50% Conversion:

    • Cause: Iminium ion trapping. The catalytic cycle relies on the hydrolysis of the product iminium ion to release the free catalyst.

    • Validation/Fix: Perform a TLC check. If the nitroalkene is still present but the reaction has stopped, iminium hydrolysis is the bottleneck. Add an additional 5 mol% of benzoic acid. The weak acid acts as a co-catalyst to accelerate hydrolysis without protonating (and deactivating) the primary amine of the catalyst.

  • Erosion of Enantiomeric Excess (ee):

    • Cause: Background racemic reaction or catalyst degradation.

    • Validation/Fix: Ensure the reaction is kept strictly at 0°C. At higher temperatures, the non-catalyzed background reaction can compete with the catalyzed pathway. Additionally, verify that the catalyst was fully free-based (Protocol A); residual HCl can catalyze the racemic enolization of the ketone.

References

  • Title : 2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297 Source : PubChem, National Institutes of Health URL :[Link][1]

  • Title : Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale Source : PubMed, The Journal of Organic Chemistry URL :[Link][2]

  • Title : Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes Source : Semantic Scholar URL :[Link][3]

Sources

Application

"protocol for N-protection of 2-Amino-1-methylcyclobutan-1-OL"

Abstract This technical guide outlines the optimized protocols for the N-protection of 2-Amino-1-methylcyclobutan-1-ol , a conformationally constrained -amino alcohol. Due to the unique steric environment created by the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the optimized protocols for the N-protection of 2-Amino-1-methylcyclobutan-1-ol , a conformationally constrained


-amino alcohol. Due to the unique steric environment created by the quaternary carbon at position C1 (bearing both a hydroxyl and a methyl group) and the inherent ring strain of the cyclobutane scaffold, standard protection methodologies require specific modifications to ensure chemoselectivity (N- vs. O-protection) and yield. This guide covers the installation of Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethyloxycarbonyl)  groups, providing self-validating workflows and troubleshooting logic.

Introduction & Strategic Considerations

The scaffold 2-Amino-1-methylcyclobutan-1-ol presents a distinct set of challenges compared to linear amino alcohols:

  • Steric Hindrance: The amine at C2 is adjacent to a quaternary center at C1. The gem-methyl/hydroxyl substitution creates significant steric bulk, potentially retarding the rate of nucleophilic attack on protecting group reagents.

  • Chemoselectivity: As a

    
    -amino alcohol, there is a risk of O-acylation or the formation of cyclic oxazolidinones (carbamates) if highly reactive phosgene equivalents are used. However, the tertiary nature of the C1 hydroxyl group reduces its nucleophilicity compared to primary or secondary alcohols, naturally favoring N-protection if conditions are controlled.
    
  • Ring Strain: While cyclobutanes are generally robust, the ring strain (~26 kcal/mol) necessitates the avoidance of extremely harsh Lewis acids or high temperatures that could trigger ring-opening or rearrangement.

Decision Matrix: Selecting the Protecting Group
FeatureBoc (tert-butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Stability Stable to Base/Nucleophiles. Labile to Acid (TFA/HCl).[1]Stable to Acid/Base.[1][] Labile to Hydrogenolysis (

).
Stable to Acid. Labile to Base (Piperidine).
Steric Tolerance High (

is bulky but reactive).
Moderate.Low (Fmoc is very bulky).
Primary Use General synthesis, medicinal chemistry.[3][4]Late-stage intermediates, acid-sensitive routes.Solid-phase peptide synthesis (SPPS).
Risk Low risk of side reactions.[5]Cbz-Cl can cause O-acylation; use Cbz-OSu.Fmoc-Cl is too reactive; use Fmoc-OSu.

Experimental Protocols

Protocol A: Boc Protection (Standard)

Targeting the N-Boc derivative for general synthetic utility.

Mechanism & Logic: Di-tert-butyl dicarbonate (


) is the reagent of choice.[1] The reaction is driven by the nucleophilicity of the amine. To overcome the steric hindrance of the adjacent methyl group, slight heating or an excess of reagent may be required. We utilize a biphasic system or a homogeneous organic system to solubilize the amino alcohol.

Reagents:

  • Substrate: 2-Amino-1-methylcyclobutan-1-ol (1.0 equiv)

  • Reagent:

    
     (1.2 – 1.5 equiv)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv) or aq. 
    
    
    
  • Solvent: THF/Water (1:1) or DCM (Dichloromethane)[6]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-1-methylcyclobutan-1-ol (10 mmol) in THF (20 mL). If the starting material is a hydrochloride salt, add

    
     (22 mmol) to liberate the free base. Stir for 15 minutes.
    
  • Addition: Add water (20 mL) followed by

    
     (12 mmol, 1.2 equiv). Note: The biphasic system helps solubilize the polar amino alcohol while keeping the hydrophobic 
    
    
    
    available.
  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (ninhydrin stain). If starting material persists after 6h due to steric hindrance, warm to 40°C.

  • Workup: Dilute with EtOAc (50 mL). Separate phases. Wash the organic layer with 5% citric acid (to remove unreacted amine/base), then saturated

    
    , then brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The N-Boc product is often a viscous oil. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad

    
     signal and the appearance of the intense t-butyl singlet (~1.45 ppm). The methyl group at C1 should show a sharp singlet, likely shifted slightly downfield due to the carbamate anisotropy.
    
Protocol B: Cbz Protection (High Selectivity)

Targeting the N-Cbz derivative for acid-stable routes.

Mechanism & Logic: Using Benzyl chloroformate (Cbz-Cl) directly can lead to O-acylation on the hydroxyl group, especially with the adjacent steric bulk forcing the reagents together. To ensure N-selectivity, we employ N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) . This reagent is less electrophilic than the acid chloride, reacting exclusively with the amine.

Reagents:

  • Substrate: 2-Amino-1-methylcyclobutan-1-ol (1.0 equiv)

  • Reagent: Cbz-OSu (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF/Water (1:1) or Dioxane/Water

Step-by-Step Methodology:

  • Preparation: Dissolve the amino alcohol (5 mmol) in THF/Water (1:1, 20 mL). Add solid

    
     (10 mmol).
    
  • Addition: Add Cbz-OSu (5.5 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 12–16 hours.

    • Why longer time? The succinimide ester is less reactive than the chloride, and the steric hindrance at C2 slows the kinetics.

  • Workup: Evaporate most of the THF. Extract the aqueous residue with EtOAc (3x).

  • Wash: Wash combined organics with 1M HCl (briefly), water, and brine.

  • Purification: Recrystallization is often possible for Cbz derivatives from EtOAc/Hexanes.

Visualization of Workflows

The following diagram illustrates the decision logic and reaction pathways for protecting this specific scaffold.

ProtectionProtocol Start Target: 2-Amino-1-methylcyclobutan-1-ol CheckSalt Is substrate a Salt (HCl)? Start->CheckSalt StericNote CRITICAL: C1-Methyl group causes steric bulk. Monitor reaction completion carefully. Start->StericNote FreeBase Neutralize with Et3N CheckSalt->FreeBase Yes SelectPG Select Protecting Group CheckSalt->SelectPG No FreeBase->SelectPG BocPath Boc Protection SelectPG->BocPath CbzPath Cbz Protection SelectPG->CbzPath FmocPath Fmoc Protection SelectPG->FmocPath BocReagent Reagent: Boc2O Solvent: THF/H2O Temp: 25-40°C BocPath->BocReagent BocProduct Product: N-Boc-Amino-Alcohol (Acid Labile) BocReagent->BocProduct CbzReagent Reagent: Cbz-OSu (Avoid Cbz-Cl) Solvent: Dioxane/H2O CbzPath->CbzReagent CbzProduct Product: N-Cbz-Amino-Alcohol (H2/Pd Labile) CbzReagent->CbzProduct FmocReagent Reagent: Fmoc-OSu Solvent: Acetone/H2O Base: NaHCO3 FmocPath->FmocReagent FmocProduct Product: N-Fmoc-Amino-Alcohol (Base Labile) FmocReagent->FmocProduct

Caption: Figure 1. Strategic workflow for the N-protection of 2-Amino-1-methylcyclobutan-1-ol, highlighting reagent selection to mitigate steric hindrance and side reactions.

Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Protecting Groups

Protecting GroupReagentReaction TimeYield (Est.)Critical Note
Boc

4–6 h85–95%Most reliable. Warm to 40°C if slow.
Cbz Cbz-OSu12–16 h80–90%Slower kinetics due to reagent size. High chemoselectivity.[7]
Cbz Cbz-Cl1–2 h60–75%Not Recommended. High risk of O-acylation on tertiary -OH.
Fmoc Fmoc-OSu8–12 h80–90%Product solubility can be an issue; ensure adequate solvent volume.

Troubleshooting Guide:

  • Problem: Low Conversion (Starting Material remains).

    • Cause: The quaternary methyl group at C1 blocks the trajectory of the incoming electrophile.

    • Solution: Increase temperature to 40–50°C (for Boc) or increase reagent equivalents to 2.0. Do not exceed 60°C to avoid cyclobutane thermal stress.

  • Problem: O-Acylation (formation of carbonate/ester).

    • Cause: Base was too strong (deprotonating the alcohol) or reagent was too reactive (e.g., Cbz-Cl).

    • Solution: Switch to -OSu reagents (Boc-OSu, Cbz-OSu). Use milder bases like

      
       instead of NaOH or TEA.
      
  • Problem: Product is an oil/gum.

    • Cause: The cis/trans diastereomers may prevent crystallization.

    • Solution: Use flash chromatography. If solid is required, convert to a dicyclohexylamine (DCHA) salt if a carboxylic acid were present (not applicable here), or simply rely on high-vacuum drying.

References

  • Organic Chemistry Portal. (2011). Boc-Protected Amino Groups - General Procedures and Stability. Retrieved from [Link]

  • PubChem. (2025).[8][9][10][11] Compound Summary: 2-Amino-1-methylcyclobutan-1-ol.[11] Retrieved from [Link]

  • Taylor & Francis Online. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. (Used for comparative cyclobutane reactivity).[12][13] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for the synthesis of 2-Amino-1-methylcyclobutan-1-OL"

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of 2-Amino-1-methylcyclobutan-1-ol (CAS: 68235-30-3)[1]. This constrained cyclic amino alcohol is a highly valuable building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of 2-Amino-1-methylcyclobutan-1-ol (CAS: 68235-30-3)[1]. This constrained cyclic amino alcohol is a highly valuable building block in medicinal chemistry and drug development. Its synthesis relies on a precise two-step sequence: a photosensitized [2+2] cycloaddition to form a bicyclic oxazolidinone intermediate, followed by a rigorous base-catalyzed hydrolysis[2].

Below, our Senior Application Scientists address the most critical bottlenecks, mechanistic nuances, and recovery challenges encountered during this workflow.

Experimental Workflow & Mechanistic Logic

To establish a self-validating protocol, it is crucial to understand the causality of the reaction sequence. The target molecule is synthesized from 3-acetyl-5-methyl-3H-oxazol-2-one and ethylene gas[3].

SynthesisWorkflow SM 3-acetyl-5-methyl- 3H-oxazol-2-one + Ethylene Step1 Photochemical [2+2] Cycloaddition (Acetone, hν) SM->Step1 Int 4-acetyl-1-methyl-2-oxa- 4-aza-bicyclo[3.2.0] heptan-3-one Step1->Int Step2 Base Hydrolysis (KOH, MeOH/H2O) Int->Step2 Prod 2-Amino-1-methyl cyclobutan-1-ol Step2->Prod

Synthetic workflow for 2-Amino-1-methylcyclobutan-1-ol via [2+2] cycloaddition and hydrolysis.

The Role of Triplet Sensitization

Direct photoexcitation of oxazolones often leads to competitive side reactions and degradation due to the use of short-wavelength light[4]. By utilizing acetone as both the solvent and the photosensitizer, the system efficiently undergoes intersystem crossing (ISC) to the triplet state. This triplet energy is transferred to the oxazolone, generating a reactive diradical that is subsequently trapped by ethylene to form the cyclobutane ring[5].

Mechanism S0 Acetone (S0) S1 Acetone (S1) Excited Singlet S0->S1 hν (300 nm) T1 Acetone (T1) Triplet State S1->T1 Intersystem Crossing (ISC) Ox_T1 Oxazolone (T1) Reactive Diradical T1->Ox_T1 Energy Transfer (Sensitization) Ox_S0 Oxazolone (S0) Ox_S0->Ox_T1 Adduct Bicyclic Adduct [2+2] Cycloadduct Ox_T1->Adduct + Ethylene Diradical Recombination Ethylene Ethylene Ethylene->Adduct

Photochemical [2+2] cycloaddition mechanism via acetone triplet sensitization.

Troubleshooting FAQs

Phase 1: Photochemical [2+2] Cycloaddition

Q1: Why is my yield of the bicyclic intermediate (4-acetyl-1-methyl-2-oxa-4-aza-bicyclo[3.2.0]heptan-3-one) low when using dichloromethane instead of acetone? A: Dichloromethane lacks the ability to act as a triplet sensitizer. The [2+2] cycloaddition of 3-acetyl-5-methyl-3H-oxazol-2-one requires excitation to the triplet state to bypass energy-consuming bond rotations and avoid singlet-state degradation[4]. Acetone absorbs UV light (~300 nm) and undergoes ISC efficiently, transferring energy to the oxazolone[3]. Without a sensitizer, conversion will stall and side-reactions will dominate.

Q2: How do I prevent the formation of oligomeric side products during the UV irradiation? A: Oligomerization is typically caused by insufficient ethylene concentration in the liquid phase, allowing the oxazolone diradicals to react with each other or the solvent. To resolve this:

  • Lower the temperature: Operating at -10 °C to 0 °C significantly increases the solubility of ethylene gas in acetone.

  • Increase pressure: Maintain a constant overpressure of ethylene (e.g., 2–3 atm) rather than simply bubbling the gas at ambient pressure.

Table 1: Optimization of [2+2] Cycloaddition Conditions

SolventSensitizer / WavelengthTemp (°C)Ethylene PressureYield (%)Purity (%)Observations
Acetone Acetone (300 nm) -10 3 atm 88 >95 Optimal triplet energy transfer and gas solubility.
AcetoneAcetone (300 nm)251 atm6580Higher temp decreases ethylene solubility; oligomerization observed.
DCMBenzophenone (350 nm)03 atm4560Competitive side reactions; poor sensitizer efficiency for this substrate.
MeOHAcetone (300 nm)03 atm<20<30Protic solvent disrupts oxazolone stability prior to cycloaddition.
Phase 2: Base-Catalyzed Hydrolysis

Q3: I am observing incomplete deprotection during the hydrolysis step. NMR shows the cyclobutane ring is intact, but an acetyl group remains. How can I drive the reaction to completion? A: The bicyclic intermediate contains two hydrolyzable groups: a cyclic carbamate (oxazolidinone) and an N-acetyl amide[2]. The highly strained cyclic carbamate cleaves rapidly, but the resulting N-acetyl group is robust. To achieve complete deprotection to the free amine:

  • Use a massive excess of strong base (e.g., 10 equivalents of KOH).

  • Ensure the solvent is a highly protic mixture (Methanol/Water, 1:1 v/v) to solvate the hydroxide ions effectively.

  • Maintain a vigorous reflux (80 °C) for at least 16 hours.

Q4: The final 2-Amino-1-methylcyclobutan-1-ol product is highly water-soluble. How do I maximize recovery during the aqueous workup? A: The target molecule (MW 101.15 g/mol ) is a highly polar, low-molecular-weight amino alcohol[1]. Standard extraction with ethyl acetate or ether will result in near-total product loss to the aqueous layer.

  • Salting Out: Saturate the aqueous layer completely with solid NaCl.

  • Solvent Selection: Extract repeatedly (5–6 times) with a highly polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v) or 1-Butanol.

  • Alternative Isolation: Bypass liquid-liquid extraction entirely by acidifying the reaction mixture with HCl, evaporating to absolute dryness, and extracting the resulting hydrochloride salt with anhydrous ethanol.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 4-acetyl-1-methyl-2-oxa-4-aza-bicyclo[3.2.0]heptan-3-one

Self-Validating Check: The reaction progress can be monitored by the disappearance of the oxazolone UV absorption band at ~280 nm.

  • Preparation: In a jacketed photochemical reactor equipped with a Pyrex immersion well, dissolve 3-acetyl-5-methyl-3H-oxazol-2-one (10.0 g, 70.8 mmol) in 500 mL of anhydrous acetone[3].

  • Purging: Cool the solution to -10 °C using a circulating chiller. Purge the solution vigorously with dry nitrogen for 15 minutes to remove dissolved oxygen (which quenches triplet states)[4].

  • Ethylene Saturation: Switch the gas inlet to ethylene. Bubble ethylene through the solution for 30 minutes to achieve saturation, then seal the system to maintain a positive pressure of 2-3 atm.

  • Irradiation: Turn on the medium-pressure mercury lamp. Irradiate the stirred solution for 8–12 hours while strictly maintaining the temperature at -10 °C.

  • Isolation: Evaporate the acetone under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the bicyclic intermediate as a crystalline solid[2].

Protocol B: Hydrolysis to 2-Amino-1-methylcyclobutan-1-ol

Self-Validating Check: A Ninhydrin stain on the TLC plate will turn deep purple upon heating, confirming the presence of the primary free amine.

  • Reaction Setup: Suspend the bicyclic intermediate (5.0 g, 29.5 mmol) in a mixture of methanol (50 mL) and deionized water (50 mL) in a round-bottom flask.

  • Base Addition: Add potassium hydroxide pellets (16.5 g, 295 mmol, 10 eq) slowly in portions. Caution: The dissolution is highly exothermic[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under vacuum to remove the methanol.

  • Extraction: Saturate the remaining aqueous layer with solid NaCl. Extract the aqueous phase with a mixture of CHCl₃/iPrOH (3:1 v/v) (6 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude 2-Amino-1-methylcyclobutan-1-ol. Purify via Kugelrohr distillation or crystallization of its hydrochloride salt[1].

References

1.[1] PubChem. "2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297". National Institutes of Health (NIH). URL: 2.[4] "Photosensitized[2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy - PMC". National Institutes of Health (NIH). URL: 3.[5] "Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC". National Institutes of Health (NIH). URL: 4.[2] "2-Amino-1-methylcyclobutanol - CAS号68235-30-3 - 摩熵化学". Molaid. URL: 5.[3] "3-acetyl-5-methyl-3H-oxazol-2-one | 68235-27-8 - 摩熵化学". Molaid. URL:

Sources

Optimization

Technical Support Center: Optimizing Yield and Purity of 2-Amino-1-methylcyclobutan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and isolate highly strained, low-molecular-weight amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and isolate highly strained, low-molecular-weight amino alcohols. 2-Amino-1-methylcyclobutan-1-ol (CAS: 68235-30-3) presents a unique set of synthetic challenges[1]. Its cyclobutane ring is highly susceptible to skeletal rearrangements, and its extreme polarity complicates standard purification.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you maximize your yield, control your stereochemistry, and achieve >97% purity[2].

Synthesis and Purification Workflow

SynthesisWorkflow Start1 1-Methylcyclobutene Epox Epoxidation (mCPBA) Start1->Epox Start2 2-Hydroxy-2-methylcyclobutanone RedAm Reductive Amination (NH4OAc, NaBH3CN) Start2->RedAm Intermediate 1-Methyl-1,2-epoxycyclobutane Epox->Intermediate Aminolysis Aminolysis (NH3, Autoclave) Intermediate->Aminolysis Crude Crude 2-Amino-1-methylcyclobutan-1-ol Aminolysis->Crude trans-isomer favored RedAm->Crude cis/trans mixture Purif Purification (HCl Salt Crystallization) Crude->Purif Pure Pure 2-Amino-1-methylcyclobutan-1-ol (>97% Purity) Purif->Pure

Fig 1. Synthetic pathways and purification workflow for 2-Amino-1-methylcyclobutan-1-ol.

Section 1: Synthesis & Yield Optimization (FAQs)

Q1: Why is my yield of 2-Amino-1-methylcyclobutan-1-ol consistently below 40% during the epoxide ring-opening step? A: The primary culprit is the inherent ring strain of the cyclobutane system, which releases approximately 26 kcal/mol upon ring opening[3]. If you are using strong Lewis acids (like


) to catalyze the aminolysis of 1-methyl-1,2-epoxycyclobutane, the tertiary carbon (C1) develops significant carbocationic character. To relieve the extreme ring strain, the molecule undergoes rapid skeletal rearrangement rather than the desired nucleophilic attack, leading to ring expansion (forming cyclopentanone derivatives) or acyclic amino alcohols[4].
Causality & Solution: Shift away from strong Lewis acids. Instead, perform the aminolysis under thermal conditions (80°C in an autoclave) using aqueous ammonia and methanol. This forces a concerted 

-like mechanism, bypassing the carbocation intermediate and suppressing ring expansion.

Q2: I am using the reductive amination of 2-hydroxy-2-methylcyclobutanone. Why am I seeing massive amounts of over-alkylation (secondary/tertiary amines)? A: The primary amine product (2-amino-1-methylcyclobutan-1-ol) is significantly more nucleophilic than your starting ammonia source. Once formed, it aggressively attacks unreacted ketone. Causality & Solution: You must rely on the principle of mass action. Use a massive molar excess of ammonium acetate (15–20 equivalents) to outcompete the primary amine product. Additionally, maintain a strict pH of 5.5 to ensure the equilibrium favors imine formation before the addition of the reducing agent.

Table 1: Quantitative Optimization of Reaction Conditions for Yield and Purity
Starting MaterialReagents & ConditionsPrimary MechanismMajor ByproductTypical Yieldtrans:cis Ratio
1-Methyl-1,2-epoxycyclobutaneNH₃ (aq), MeOH, 80°C (Autoclave)Sₙ2 Ring OpeningCyclopentanone derivs35–45%>95:5
1-Methyl-1,2-epoxycyclobutaneNH₃, BF₃·OEt₂, CH₂Cl₂, 0°CSₙ1-like (Lewis Acid)Acyclic amino alcohols<15%N/A
2-Hydroxy-2-methylcyclobutanoneNH₄OAc (15 eq), NaBH₃CN, pH 5.5Reductive AminationSecondary amines55–65%~50:50
2-Hydroxy-2-methylcyclobutanone1. NH₂OH·HCl; 2. H₂, Pd/COxime ReductionUnreacted oxime70–80%10:90
Section 2: Purity & Stereoselectivity (FAQs)

Q3: How can I selectively enrich the cis- or trans-diastereomer? A: Your choice of synthetic route dictates your stereochemical outcome.

  • For the trans-isomer: Epoxide ring-opening inherently proceeds via an anti-addition trajectory. Nucleophilic attack by ammonia on the epoxide will reliably yield the trans-amino alcohol.

  • For the cis-isomer: You must abandon the epoxide route. Instead, convert 2-hydroxy-2-methylcyclobutanone to its oxime, followed by catalytic hydrogenation (e.g.,

    
    , Pd/C). The adjacent C1-hydroxyl group coordinates with the palladium surface, directing the delivery of hydrogen to the same face of the ring, heavily favoring the cis-diastereomer.
    

Q4: What is the most effective way to isolate this highly polar compound from the crude reaction matrix? A: With a molecular weight of 101.15 g/mol and a highly polar amino-alcohol motif, the free base is infinitely water-soluble and will streak irreversibly on standard normal-phase silica gel[1]. Causality & Solution: Do not attempt free-base chromatography. Instead, exploit the basicity of the amine by converting the crude mixture into its hydrochloride salt[2]. The resulting 2-amino-1-methylcyclobutan-1-ol hydrochloride precipitates cleanly from non-polar solvents, leaving neutral organic byproducts in solution.

Section 3: Self-Validating Experimental Protocols
Protocol A: Autoclave-Mediated Aminolysis (Optimized for trans-Isomer)
  • Preparation: In a heavy-walled pressure vessel, dissolve 1-methyl-1,2-epoxycyclobutane (1.0 eq) in a 1:1 mixture of methanol and 28% aqueous ammonium hydroxide (20.0 eq

    
    ).
    
  • Reaction: Seal the vessel and heat to 80°C for 16 hours behind a blast shield.

  • Concentration: Cool to room temperature, carefully vent the pressure, and concentrate the mixture in vacuo at 40°C to remove methanol and excess ammonia.

    • Self-Validation Checkpoint: The crude residue must test highly basic (pH > 10) on wet indicator paper. If the pH is neutral, the ammonia was lost prematurely due to a vessel leak, and the epoxide likely hydrolyzed to the diol instead.

Protocol B: Hydrochloride Salt Crystallization (Purity >97%)
  • Dissolution: Dissolve the crude free-base 2-amino-1-methylcyclobutan-1-ol in a minimal volume of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0°C under an inert argon atmosphere. Dropwise, add 2M HCl in diethyl ether until no further precipitation is observed.

    • Self-Validation Checkpoint: Moisture must be strictly excluded. The target hydrochloride salt should immediately precipitate as a free-flowing white to pale-yellow solid[2]. If the product "oils out" as a sticky residue at the bottom of the flask, this physically proves the presence of residual water.

  • Rescue Step (If Oiled Out): Decant the ether, re-dissolve the sticky oil in anhydrous ethanol, and co-evaporate with toluene (3 x 20 mL) to azeotropically remove the moisture. Re-suspend in dry ether to induce proper crystallization.

  • Isolation: Filter the solid under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum.

References

1.[5] Smolecule. "Buy 1-methylcyclobutan-1-ol | 20117-47-9". Smolecule. URL: 2.[1] PubChem. "2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297". National Institutes of Health. URL: 3.[2] MilliporeSigma. "cis-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6". Sigma-Aldrich. URL: 4.[4] ACS Publications. "Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources". Chemical Reviews. URL: 5.[3] ACS Publications. "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis". Chemical Reviews. URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Amino-1-methylcyclobutan-1-ol

Executive Summary & Strategic Approach The scale-up of 2-Amino-1-methylcyclobutan-1-ol presents a unique convergence of challenges: the inherent ring strain of the cyclobutane core (~26.5 kcal/mol), the amphoteric nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

The scale-up of 2-Amino-1-methylcyclobutan-1-ol presents a unique convergence of challenges: the inherent ring strain of the cyclobutane core (~26.5 kcal/mol), the amphoteric nature of the amino-alcohol motif, and the rigorous stereochemical control required at the C1 and C2 positions.

While bench-scale synthesis often relies on the ring-opening of spiro-epoxides or the rearrangement of cyclopropyl carbinols, direct nucleophilic addition to N-protected 2-aminocyclobutanones is the preferred route for kilogram-scale manufacturing due to atom economy and convergent stereocontrol.

This guide addresses the three primary failure modes encountered during scale-up:

  • Stereochemical Erosion: Loss of diastereoselectivity during the Grignard addition.

  • Safety/Exotherms: Runaway temperatures triggering ring fragmentation.

  • Isolation Efficiency: Product loss during aqueous workup due to high water solubility.

Module 1: Stereochemical Control (The "Cis/Trans" Ratio)

The Issue: Users frequently report a drop in diastereomeric excess (de) when moving from 10g to 500g batches. The target is typically the cis-amino alcohol (where the methyl group and amine are cis or the hydroxyl and amine are cis, depending on nomenclature priority), but scale-up often yields significant trans impurities.

Root Cause Analysis: At small scales, rapid mixing and efficient cooling allow for Kinetic Control . At larger scales, poor heat transfer creates localized "hot spots," allowing the reaction to drift toward Thermodynamic Control , or disrupting the chelation-controlled transition state.

The Mechanism (Chelation Control): The addition of Methylmagnesium Bromide (MeMgBr) to N-Boc-2-aminocyclobutanone proceeds via a Cram-Chelate transition state . The Magnesium atom coordinates simultaneously with the ketone oxygen and the carbamate carbonyl oxygen, locking the conformation. The nucleophile (Me-) then attacks from the less hindered face.[1]

Troubleshooting Protocol: Restoring Diastereoselectivity
VariableBench Protocol (Fails at Scale)Scale-Up Protocol (Recommended)Technical Rationale
Reagent MeMgBr (3.0 M in Ether)MeMgCl (3.0 M in THF) + CeCl₃ Cerium(III) chloride suppresses enolization and enhances 1,2-addition (Luche reduction principle applied to Grignard).
Temperature -78 °C-40 °C to -20 °C -78 °C is energetically costly and hard to maintain at scale. -20 °C is sufficient if dosing is slow.
Dosing Bolus / Fast DropwiseSub-surface addition (2-4 hrs) Prevents localized concentration gradients that favor side reactions.
Additive NoneLiCl (1.0 equiv) Breaks up Grignard aggregates, increasing the effective concentration of the active monomeric species.
Visualizing the Mechanism

ChelationControl cluster_0 Pre-Reaction Complex cluster_1 Transition State (TS) cluster_2 Outcome Ketone N-Boc-2-aminocyclobutanone Mg Mg(II) Reagent Ketone->Mg Coordination Chelate 5-Membered Chelate Ring (Mg bridges O=C and N-Boc) Mg->Chelate Locks Conformation Attack Nucleophilic Attack (Me- from less hindered face) Chelate->Attack Directs Me- Product Cis-Amino Alcohol (Major Isomer) Attack->Product Hydrolysis

Caption: The Cram-Chelate model illustrating how Magnesium coordination locks the cyclobutane conformation to ensure stereoselective methyl addition.

Module 2: Safety & Ring Stability (Thermal Hazards)

The Issue: Cyclobutane rings possess significant angle strain. While the ring is kinetically stable, the heat of reaction from Grignard addition (


 to 

kcal/mol) combined with the ring strain energy can trigger catastrophic decomposition or ring expansion if not managed.

FAQ: "I see a rapid pressure rise during quenching. Why?" A: This is likely methane evolution from unreacted MeMgBr reacting with the quench water, combined with solvent boiling. However, in cyclobutanes, acidic quenches can also trigger semipinacol rearrangement , leading to ring contraction (to cyclopropane) or expansion (to cyclopentane derivatives), which is exothermic.

Safety Protocol: The "Reverse Quench"

  • Do NOT add water/acid to the reaction vessel.

  • Transfer the cold reaction mixture into a pre-cooled solution of aqueous Ammonium Chloride (NH₄Cl) or Citric Acid.

  • Control: Maintain the quench vessel < 10 °C.

Critical Parameter: The Heat Transfer Coefficient (U) At scale,


 decreases. You must calculate the Maximum Dosing Rate (

)
based on your chiller's capacity (

):

Failure to adhere to this results in thermal runaway.

Module 3: Isolation & Purification (The "Water Trap")

The Issue: 2-Amino-1-methylcyclobutan-1-ol is a low molecular weight, polar amino alcohol. It loves water. Standard EtOAc/Water extraction often results in >40% yield loss to the aqueous phase.

Troubleshooting Guide: Recovery from Aqueous Phase

MethodSuitabilityProtocol
DCM Extraction PoorThe molecule is too polar. Avoid.
n-Butanol Extraction Good Adjust aqueous pH to 10-11. Extract 3x with n-Butanol. Evaporate n-BuOH (requires high vac/heat).
Continuous Extraction Excellent Use a liquid-liquid continuous extractor with CHCl₃/IPA (3:1) for 24 hours.
Schotten-Baumann Best for Purity Do not isolate the free base. React the crude aqueous mixture (pH 10) with Boc₂O or Cbz-Cl. Isolate the N-protected alcohol, which is lipophilic.
Recommended Workflow: The "Salt-Out" Method
  • Quench: Use saturated NH₄Cl.

  • pH Adjustment: Basify aqueous layer to pH > 12 using 50% NaOH (keep cold!).

  • Saturation: Saturate the aqueous phase with NaCl (solid).

  • Extraction: Use THF/MTBE (1:1) . The THF helps pull the polar alcohol, while MTBE ensures phase separation.

Module 4: Experimental Protocol (Scale-Up Ready)

Target: 1.0 mol scale (~200g precursor) Reaction: Addition of MeMgCl to N-Boc-2-aminocyclobutanone.

  • Preparation: Charge N-Boc-2-aminocyclobutanone (1.0 equiv) and anhydrous THF (10 V) into a reactor. Cool to -30 °C .

  • Activation: Add anhydrous CeCl₃ (1.5 equiv) (optional, for difficult substrates) and stir for 1 hr.

  • Addition: Charge MeMgCl (3.0 M in THF, 2.5 equiv) to the header tank.

  • Dosing: Add Grignard dropwise over 4 hours , maintaining internal temp < -20 °C.

  • Soak: Stir at -20 °C for 2 hours. Monitor by HPLC (quench aliquot in MeOH).

  • Quench (Critical): Transfer reaction mass into a second reactor containing 20% aqueous Citric Acid (5 V) at 0 °C. Caution: Gas evolution.

  • Workup: Separate layers. The product is likely in the organic phase if N-Boc is intact. If Boc fell off (unlikely with MeMgCl), proceed to "Salt-Out" method (Module 3).

Process Flow Diagram

ProcessFlow cluster_isolation Isolation Logic Start Start: N-Boc-Ketone in THF (-30°C) Grignard Add MeMgCl (Slow Dosing, < -20°C) Start->Grignard IPC IPC: HPLC Check (<1% SM) Grignard->IPC IPC->Grignard Fail (Add more MeMgCl) Quench Reverse Quench into Citric Acid (0°C) IPC->Quench Pass PhaseSep Phase Separation Quench->PhaseSep CheckBoc Boc Group Intact? PhaseSep->CheckBoc OrgWorkup Organic Layer Wash (Brine/NaHCO3) -> Conc. CheckBoc->OrgWorkup Yes AqWorkup Aqueous Layer Salt Saturation -> THF/MTBE Ext. CheckBoc->AqWorkup No (Deprotected)

Caption: Decision tree for the synthesis and isolation of 2-amino-1-methylcyclobutan-1-ol, highlighting the critical isolation fork based on protecting group stability.

References

  • Stereoselective Grignard Additions

    • Title: Diastereoselective Additions of Allylmetal Reagents to Free and Protected syn-α,β-Dihydroxyketones.[2]

    • Source: N
    • URL:[Link]

  • Cyclobutane Synthesis & Scale-Up

    • Title: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol (Analogous Methodology).
    • Source: Taylor & Francis Online.
    • URL:[Link]

  • Safety in Scale-Up

    • Title: Scale Up Safety: Hazards of Exotherms and Ring Strain.
    • Source: Stanford Environmental Health & Safety.
    • URL:[Link]

  • Isolation of Water-Soluble Amino Alcohols

    • Title: Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols.
    • Source: Royal Society of Chemistry (via NIH).
    • URL:[Link]

  • General Properties

    • Title: 2-Amino-1-methylcyclobutan-1-ol Compound Summary.
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Optimization

"purification techniques for chiral 2-Amino-1-methylcyclobutan-1-OL isomers"

Technical Support Center: Chiral Purification of 2-Amino-1-methylcyclobutan-1-ol Introduction: The Challenge of Small-Ring Amino Alcohols You are dealing with 2-Amino-1-methylcyclobutan-1-ol , a compound presenting a "pe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Purification of 2-Amino-1-methylcyclobutan-1-ol

Introduction: The Challenge of Small-Ring Amino Alcohols

You are dealing with 2-Amino-1-methylcyclobutan-1-ol , a compound presenting a "perfect storm" of purification challenges:

  • Structural Rigidity & Strain: The cyclobutane ring imposes significant angle strain (~26 kcal/mol), making the molecule susceptible to ring-opening under harsh acidic/Lewis-acid conditions.[1]

  • Multiple Stereocenters: The C1 and C2 positions create two diastereomers (cis and trans), each existing as a pair of enantiomers (total 4 isomers).

  • Detection Difficulty: The molecule lacks a strong UV chromophore (no conjugated

    
    -systems), rendering standard UV-Vis detection (254 nm) ineffective without derivatization.[1]
    

This guide moves beyond generic advice, offering a logic-driven workflow to isolate your specific isomer with high optical purity (


 ee).

Master Purification Workflow

The following decision tree outlines the logical progression from crude mixture to pure isomer.

PurificationWorkflow Start Crude Reaction Mixture (Cis/Trans + Enantiomers) Step1 Step 1: Diastereomer Separation (Achiral Flash/Crystallization) Start->Step1 Check1 Is Cis/Trans Ratio > 95:5? Step1->Check1 Check1->Step1 No (Repeat) RouteA Route A: Chemical Resolution (Scalable >10g) Check1->RouteA Yes (Scale-up) RouteB Route B: Prep Chromatography (Speed <5g) Check1->RouteB Yes (R&D Scale) SaltScreen Salt Screening (Tartaric, Mandelic, DBTA) RouteA->SaltScreen Derivatization Derivatization (Optional) (Cbz/Boc/Benzoyl) RouteB->Derivatization If UV detection needed ChiralHPLC Chiral HPLC/SFC (IG, IC, or AD-H Columns) RouteB->ChiralHPLC If ELSD/MS available Recryst Fractional Recrystallization SaltScreen->Recryst FreeBase Free Basing (Ion Exchange/Basic Extraction) Recryst->FreeBase Final Pure Chiral Isomer (>99% ee, >98% de) FreeBase->Final Derivatization->ChiralHPLC ChiralHPLC->Final

Figure 1: Strategic decision tree for separating diastereomers and enantiomers of aminocyclobutanols.

Phase 1: Diastereomer Separation (Cis vs. Trans)

Before attempting chiral resolution, you must separate the diastereomers. Cis and trans isomers have different physical properties (scalar) and can be separated by achiral means.

Q: Why can't I resolve enantiomers directly from the cis/trans mixture? A: You technically can, but it is inefficient. Diastereomers compete for binding sites on chiral selectors, broadening peaks and reducing the separation factor (


). Removing the diastereomer first simplifies the problem from a 4-component separation to a 2-component separation.[1]

Protocol: Achiral Flash Chromatography

  • Stationary Phase: Silica Gel (irregular, 40-63 µm).[1]

  • Mobile Phase: DCM:MeOH:NH

    
    OH (90:10:1).[1] The ammonia is critical to suppress tailing of the primary amine.
    
  • Detection: Ninhydrin stain (compulsory due to lack of UV).

  • Expected Outcome: The cis isomer (often capable of intramolecular H-bonding between -OH and -NH

    
    ) usually elutes differently than the trans isomer.[1]
    

Phase 2: Enantiomeric Resolution

Option A: Chemical Resolution (Diastereomeric Salt Formation)

Best for scales >10g where chromatography is too expensive.

Theory: You react the racemic amine with an enantiopure acid (Resolving Agent). This creates two diastereomeric salts with different solubilities.

Screening Protocol:

  • Solvent System: Ethanol (95%) or Isopropanol.[1] Avoid water initially to maximize solubility differences.[1]

  • Resolving Agents:

    • L-(+)-Tartaric acid (Classic starter).[1]

    • Dibenzoyl-L-tartaric acid (Adds aromatic bulk, good for crystallization).[1]

    • (S)-Mandelic acid.[1]

  • Procedure:

    • Dissolve 100 mg of amine in minimal hot solvent.

    • Add 0.5 to 1.0 eq of resolving agent.

    • Cool slowly to 4°C.

    • Collect crystals and check ee (see Analytical Section).

Troubleshooting Table: Salt Resolution

IssueProbable CauseCorrective Action
No precipitate Salt is too soluble or solvent is too polar.[1]Switch to less polar solvent (EtOH

IPA

MTBE).[1] Try "Double Resolution" (add 0.5 eq of acid).
Oil formation Impurities or too rapid cooling.[1]Re-heat and cool very slowly (1°C/min). Seed with a tiny crystal if available.[1]
Low Yield (<10%) Solvent volume too high.[1]Concentrate solution. Add anti-solvent (e.g., Hexane) dropwise.
Low ee (<20%) Eutectic formation or isostructural salts.[1]Switch resolving agent. Tartaric acid derivatives often work best for 1,2-amino alcohols [1].[1]
Option B: Chromatographic Resolution (HPLC/SFC)

Best for R&D scale (<5g) or high-purity requirements.[1]

Critical Issue: Detection Since 2-Amino-1-methylcyclobutan-1-ol has no UV chromophore:

  • Solution 1 (Instrumental): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1]

  • Solution 2 (Chemical): Derivatize with Benzyl chloroformate (Cbz-Cl) or Benzoyl chloride .[1] This adds a UV-active group and reduces amine polarity, improving peak shape.[1]

Recommended Columns & Conditions:

Column TypePhase DescriptionMobile Phase (SFC)Mobile Phase (HPLC)Notes
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)CO

/ MeOH + 0.2% DEA
Hexane / EtOH / DEA"Gold Standard" for primary amines.[1] Immobilized phase allows broad solvent range.[1]
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)CO

/ IPA + 0.2% DEA
Hexane / IPA / DEAComplementary selectivity to IG.[1]
Crownpak CR(+) Chiral Crown EtherN/AHClO

(aq) / MeOH
Specific for free primary amines. Works in reverse phase.[1] No derivatization needed.[1] [2]

Phase 3: Analytical Validation

Q: How do I prove I have the correct isomer?

  • Enantiomeric Excess (ee):

    • Use the HPLC methods above.[2][3][4][5][6]

    • Calculation:

      
      [1]
      
  • Absolute Configuration:

    • X-Ray Crystallography: Grow a single crystal of the salt (e.g., with HBr or Tartaric acid). This is the only absolute proof.

    • Optical Rotation: Compare

      
       with literature values if available. Note that concentration and solvent drastically affect rotation sign.[1]
      

FAQs & Troubleshooting

Q: My compound degrades during purification. What is happening? A: Cyclobutanols are strained.[1][7]

  • Avoid: Strong mineral acids (H

    
    SO
    
    
    
    ) or Lewis acids (AlCl
    
    
    ), which can trigger ring expansion to cyclopentane or ring opening.
  • Fix: Keep conditions mild. Use weak organic acids (Acetic, Tartaric) for salts. Store the free base under Argon at -20°C to prevent oxidation of the amine.

Q: I see a "ghost peak" in my HPLC that grows over time. A: This is likely the carbamate salt if you are using CO


 (SFC) or carbonate formation from air in HPLC.
  • Fix: Ensure your mobile phase contains an additive like 0.1% Diethylamine (DEA) or Triethylamine (TEA) .[1] This suppresses non-specific interactions and breaks up carbamate salts.[1]

Q: Can I use enzymatic resolution? A: Yes. Lipases (e.g., Candida antarctica Lipase B) are highly effective for kinetic resolution of secondary alcohols.

  • Strategy: Acetylate the hydroxyl group using Vinyl Acetate and CAL-B.[1] The enzyme will typically acetylate only one enantiomer (usually R), leaving the other as the free alcohol. You can then separate the ester from the alcohol by flash chromatography [3].

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The foundational text on salt resolution).

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] Link[1]

  • PubChem. (n.d.).[1][8] 2-Amino-1-methylcyclobutan-1-ol Compound Summary. Link[1]

Disclaimer: This guide is intended for research purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling novel chemical entities.

Sources

Troubleshooting

"managing ring strain in reactions involving cyclobutane derivatives"

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in troubleshooting one of the most notoriously difficult structural motifs in organic chemistry: the cyclobutane ring.

Cyclobutane derivatives are highly prized in medicinal chemistry for their rigid spatial arrangements and favorable pharmacokinetic profiles. However, their inherent thermodynamic instability often leads to catastrophic experimental failures, such as unwanted ring-opening, skeletal rearrangements, or poor reaction yields. This guide will deconstruct the causality behind these failures and provide self-validating protocols to ensure your success.

Part 1: The Thermodynamics of Ring Strain

To manage ring strain, we must first quantify it. Cyclobutane is uniquely unstable due to a combination of angle strain (compression of the ideal 109.5° sp³ bond angle to 88°) and torsional strain (eclipsing of adjacent C-H bonds due to limited conformational flexibility)[1].

Before designing a reaction, consult the thermodynamic baseline of your target ring system:

Table 1: Comparative Thermodynamic Data of Cycloalkanes

Cycloalkane CoreIdeal sp³ AngleActual Bond AngleStrain Energy (kcal/mol)Primary Source of Strain
Cyclopropane 109.5°60°27.6Extreme angle strain & torsional eclipsing
Cyclobutane 109.5°88°26.3Angle strain & torsional strain (puckered conformation)
Cyclopentane 109.5°108°6.2 - 7.4Torsional strain (relieved by envelope conformation)
Cyclohexane 109.5°109.5°~0.1 - 1.3Minimal (perfectly staggered in chair conformation)

Data derived from standard thermochemical combustion analyses[1],[2].

Part 2: Troubleshooting Guides & FAQs

Issue 1: Premature Ring-Opening During Pd-Catalyzed Cross-Coupling

Q: My cyclobutane substrate undergoes spontaneous ring-opening during Suzuki/Negishi cross-coupling. How do I prevent this?

The Causality: When a transition metal like Palladium inserts into your substrate, it forms an organometallic intermediate. If the activation energy barrier for β-carbon elimination is lower than the barrier for reductive elimination, the molecule will spontaneously release its 26.3 kcal/mol of strain energy, cleaving the C-C bond and opening the ring[3].

The Solution: You must kinetically outcompete the ring-opening pathway.

  • Lower the Temperature: Thermal energy accelerates β-carbon elimination. Drop your reaction temperature below 60°C.

  • Accelerate Reductive Elimination: Use highly active, sterically demanding, and electron-rich phosphine ligands (e.g., XPhos or RuPhos). The steric bulk forces the Palladium center to rapidly expel the product via reductive elimination before the ring has time to open.

G A Cyclobutane Substrate in Cross-Coupling B Thermal Ring-Opening Detected? A->B C Yes: β-Carbon Elimination B->C Strain > 26 kcal/mol D No: Proceed to Product B->D Stable Intermediate E Action: Lower Temp (<60°C) C->E F Action: Use Bulky Ligands (e.g., XPhos) C->F G Action: Switch to Photoredox Dual Catalysis C->G

Troubleshooting logic for managing cyclobutane ring-opening during cross-coupling.

Issue 2: Abysmal Yields in Thermal [2+2] Cycloadditions

Q: I am trying to synthesize a complex cyclobutane via thermal [2+2] cycloaddition, but I only isolate degradation products. What is going wrong?

The Causality: According to Woodward-Hoffmann rules, thermal [2+2] cycloadditions of unactivated alkenes are suprafacial and symmetry-forbidden[4]. Forcing this reaction requires extreme thermal conditions (often >150°C). At these temperatures, the moment the highly strained cyclobutane forms, it immediately degrades or polymerizes.

The Solution: Bypass the thermal barrier entirely using Photoredox Catalysis . By utilizing visible light and a photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes like 4CzIPN), you can generate a radical cation intermediate via Single-Electron Transfer (SET). This allows the [2+2] cycloaddition to proceed stepwise at room temperature, perfectly preserving the delicate cyclobutane core[5].

G2 PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star Visible Light Radical Alkene Radical Cation PC_star->Radical + Alkene (Oxidation) CycloAdduct Cyclobutane Radical Cation Radical->CycloAdduct + Alkene (C-C Bond) Product Cyclobutane Product CycloAdduct->Product + PC- (Reduction) Product->PC Regenerates PC

Photoredox-catalyzed [2+2] cycloaddition pathway avoiding thermal strain degradation.

Issue 3: Loss of Stereocontrol in Bicyclo[1.1.0]butane (BCB) Ring-Opening

Q: I am using BCBs to synthesize 1,3-disubstituted cyclobutanes via strain-release, but my diastereoselectivity is terrible. How can I fix this?

The Causality: BCBs possess a massive strain energy of ~64–66 kcal/mol[6]. Uncatalyzed or purely radical-driven homolytic cleavage of the central C-C bond results in a highly flexible, open-shell intermediate that rapidly rotates before trapping, destroying any stereochemical fidelity.

The Solution: Transition to a Polar Strain-Release Pathway using a carbophilic Lewis acid (e.g., AgBF₄) or a Copper catalyst[7]. The metal center heavily coordinates to the strained central bond, inducing heterolytic cleavage. This forms a rigid, metal-stabilized carbocationic transition state that directs incoming nucleophiles exclusively to one face, ensuring excellent diastereoselectivity.

Part 3: Standardized Self-Validating Protocols

To ensure reproducibility and trust, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Visible-Light Photoredox [2+2] Cycloaddition

Objective: Synthesize a highly strained cyclobutane at room temperature without thermal degradation.

  • Preparation: In an oven-dried Schlenk flask, dissolve the alkene substrate (1.0 mmol) in 10 mL of anhydrous, degassed acetonitrile (MeCN).

  • Catalyst Addition: Add 2.0 mol % of the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)[5].

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which will quench the triplet excited state of the photocatalyst.

  • Irradiation: Backfill with Argon and irradiate the flask using 450 nm blue LEDs at 25°C for 16-20 hours with vigorous stirring.

  • Self-Validation Checkpoint: Take a 0.1 mL aliquot and analyze via GC-MS. Validation: The disappearance of the starting material mass and the appearance of a single peak with exactly double the mass (

    
    ) confirms dimerization without thermal fragmentation. If fragmentation peaks are visible, reduce the light intensity.
    
  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Silver-Catalyzed Polar Strain-Release of BCBs

Objective: Achieve highly diastereoselective 1,3-difunctionalized cyclobutanes.

  • Preparation: Dissolve the Bicyclo[1.1.0]butane (BCB) derivative (0.5 mmol) and the target nucleophile (e.g., a hydroxyarene, 0.6 mmol) in 5 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Catalyst Introduction: Cool the mixture to 0°C. Slowly add 10 mol % of AgBF₄[6]. The low temperature mitigates runaway exothermic strain-release.

  • Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: Quench a micro-aliquot with saturated NaHCO₃, extract with CDCl₃, and run a crude ¹H NMR. Validation: Analyze the coupling constants (

    
    -values) of the cyclobutane ring protons. A distinct 
    
    
    
    -value pattern corresponding to the rigid cis or trans 1,3-disubstitution confirms stereocontrol. If a complex mixture of diastereomers is observed, the solvent may be too polar (promoting an uncoordinated carbocation); switch to toluene.
  • Workup: Filter through a short pad of Celite to remove silver salts, concentrate, and purify.

Part 4: References

1.[5] Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade, NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGog6NbPijql_9PlzGLr5Aya4ejGqwVNOR8iUV8D5qwUV4Q2iKrnJcF2UTvK2htvOcqmOaKnlHzgwWubGodrpELgwXJQlul7koZZVS8YlXmWeEVRW1V7UACR49Jin3brl-dGUXRJuA7Pq8mouY=] 2.[4] Cyclobutane Synthesis Methods Review, Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeYs5dykOIXGvS7MmTlBu6d3UiHYYWGwMjsaRQ_FrA4s0LDj0qcdbf92s_X8quGW0T0XSmBb3IDqaA_4WMNgiwQDP7bCXY5K8eScYy0--v3PyYVvFHf3pvZYaGo9P8KlLSZvtoysfRU8utqozbOlwftDGIUYXIbtN1wuUvDw==] 3.[1] Ring Strain In Cyclopropane And Cyclobutane, Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYEktgMkqYjxo2JBvj9xksMFjXQWFobQoSDuw1lRe7x8nFT8_mveU_jz1kEpo8Iq-YHsUO52IQ27FucT8Xg9YACdfLyrnLQNzs9uKteIvMeXPdaYoUJZ3JUZpNU0-YmVAAkEtyiplp56h23Ncv9yFgqHIkymZW8zIEHgVylHffZZCnTVmZTU1vUM7bKX3AW-sVRpRktJgkn_WMquN4xeyWTrX57i6r] 4.[2] Ring strain, Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9D9-pn8COjOs5wiM3Sgf9SeSx856GSx5HtUVhvVL9u8Dh0ky1xqSNOiZ60xkfSrSSl5NJrzOf7ThylNHYuqn83yoEtCiVy1BmtsYjy3eh5uxfmaxQUrdjwZup7AiD9ZCRc5bD] 5.[6] C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcGghihQgJnRUrzw6TQzrf5nImZsfqmi-yWmJDEawfb4ZV3tNGK2FJn7K_2gSS9Xy4pcRFjALEUlZ5c-UHTNr8lIQJS559eM7w0y2b8bPhRpdqedp6GDzVLV8tnYZL-YsWrYne11RVjUtesJ_4] 6.[7] Copper-Catalyzed Cross-Coupling of Bicyclobutanes with Triftosylhydrazone Leading to Skipped Dienes, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFmd0BPUI_V2WZ4iHvqjLRE4BwAPVXdNZGFKfzjLI9Ujghkz5_Nz1KjEUG_BmOBoq34Xo0JKYtv8n2sfKYTEWmlJrOs7rpXrTK5_k8a57jsbN1LnkohFksQGJ9U0ouBwFvkBGilybgNOsh97zaLw4=] 7.[3] Harnessing strained ring metal carbenes in transition-metal catalysis, RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECOXQGchLxgvO1Bz7PR5Zn9qIkbp3HYpM9CG4Ex0NEQgpcMP5Zt8MYWSBpzChTwIfVoKFsTFD-VTj2l7EjZbgI9kUcufg-e7dzprZ7KX5zbbwmwNigeVyhtz0Is9w1fO39yzq_7-ohYOZuKeTyi05beq4rmJ40BN11]

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading with 2-Amino-1-methylcyclobutan-1-ol Ligands

Status: Operational Ticket Focus: Catalyst Loading Optimization & Troubleshooting Applicable Chemistry: Asymmetric Organozinc Additions, Enantioselective Ketone Reductions Target Ligand Class: Conformationally Restricted...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Catalyst Loading Optimization & Troubleshooting Applicable Chemistry: Asymmetric Organozinc Additions, Enantioselective Ketone Reductions Target Ligand Class: Conformationally Restricted Amino-Alcohols (Cyclobutane Core)

Executive Summary & Mechanistic Insight

The ligand 2-Amino-1-methylcyclobutan-1-ol belongs to a privileged class of conformationally restricted amino-alcohols. Unlike flexible acyclic amino alcohols (e.g., amino-ethanol derivatives), the cyclobutane core imposes a rigid "puckered" geometry. This restriction minimizes the entropic penalty upon metal binding, theoretically allowing for lower catalyst loadings than flexible counterparts.

However, users often encounter a non-linear relationship between catalyst loading and enantiomeric excess (ee). This is typically driven by the "Ligand-Accelerated Catalysis" (LAC) phenomenon, where the ligand-metal complex is significantly more reactive than the background metal species, but susceptible to aggregation at higher concentrations.

Troubleshooting Guide (Q&A)

Issue 1: "I dropped my catalyst loading from 10 mol% to 2 mol%, and my enantioselectivity (ee) crashed, even though conversion is still acceptable."

Diagnosis: Competitive Background Reaction. In organozinc additions (e.g., Et₂Zn to aldehydes), the unligated zinc species can catalyze a slow, racemic background reaction. At 10 mol%, the fast, selective catalytic cycle dominates. At 2 mol%, the rate of the selective cycle drops, allowing the racemic background reaction to contribute significantly to the product pool.

Corrective Action:

  • Temperature Control: Lower the reaction temperature (e.g., from 0°C to -20°C). The activation energy (

    
    ) for the uncatalyzed background reaction is typically higher than the catalyzed pathway. Lowering T suppresses the background reaction more than the catalytic one.
    
  • Slow Addition: Add the organozinc reagent slowly (syringe pump) to keep its instantaneous concentration low, starving the background pathway.

Issue 2: "The reaction stalls at 60-70% conversion when using <1 mol% loading."

Diagnosis: Product Inhibition or Catalyst Aggregation. Zinc alkoxides (the product of the reaction) form stable tetramers or aggregates that can trap the active catalyst. Alternatively, trace moisture in the solvent may be quenching the low concentration of active catalyst.

Corrective Action:

  • Additives: Introduce non-chiral additives like Ti(OiPr)₄ or polymethylhydrosiloxane (PMHS) if performing reductions. These can act as "turnover boosters" by facilitating product release from the metal center.

  • Scavenging: Pre-treat the solvent with a sacrificial amount of ZnEt₂ (1-2 mol%) before adding the ligand and substrate to scavenge moisture/oxygen.

Issue 3: "My results are inconsistent. Batch A gave 95% ee, Batch B gave 82% ee with the same loading."

Diagnosis: Ligand Purity & Salt Formation. Amino-cyclobutanols are basic. If isolated as HCl salts and not fully neutralized, the chloride ion can bridge zinc species, forming inactive or non-selective hetero-aggregates.

Corrective Action:

  • Free-Basing Protocol: Ensure the ligand is a free base. Wash the organic layer with basic brine (NaOH/NaCl) during ligand isolation.

  • In-Situ Generation: If storing as a stable HCl salt, generate the free base in situ using exactly 1.0 equivalent of NaH or n-BuLi before adding the zinc reagent.

Optimization Protocol: Finding the "Sweet Spot"

Do not rely on linear scaling. Use this Logarithmic Decrement Protocol to determine the Minimum Effective Loading (MEL).

Experimental Workflow

Reaction: Asymmetric Addition of Et₂Zn to Benzaldehyde (Model System) Conditions: Toluene, 0°C, 1.2 eq Et₂Zn.

Experiment IDLigand Loading (mol%)Metal Loading (mol%)L/M RatioExpected Outcome
EXP-A (Baseline) 10.0%10.0%1.0High ee, Fast Rate (Reference)
EXP-B (Efficiency) 5.0%5.0%1.0High ee, Moderate Rate
EXP-C (Stress Test) 1.0%1.0%1.0Critical Decision Point
EXP-D (Non-Linear) 2.2%2.0%1.1 Test for "Ligand Excess" benefit

Interpretation:

  • If EXP-C shows high ee but low conversion

    
     Reaction is clean but slow. Increase time or concentration.
    
  • If EXP-C shows full conversion but low ee

    
     Background reaction is competing. Stop optimization here  or lower temperature.
    
  • EXP-D is crucial: With amino-alcohols, a slight excess of ligand (1.1 : 1 ratio) often breaks up non-selective metal aggregates, allowing you to push total metal loading lower.

Mechanistic Visualization

The following diagram illustrates the competition between the Active Monomeric Catalyst (High ee) and the Inactive/Racemic Aggregates . Optimization aims to maximize the "Active Pathway" while suppressing the "Background" and "Aggregation" pathways.

CatalystOptimization Ligand Ligand (L) (2-Amino-1-methylcyclobutan-1-ol) PreComplex Pre-Catalyst (L-Zn-R) Ligand->PreComplex + ZnR2 ZnR2 Organozinc (ZnR2) ZnR2->PreComplex RacemicProduct Racemic Product (Low ee) ZnR2->RacemicProduct + Substrate (Background Reaction) Substrate Substrate (Aldehyde/Ketone) ActiveCat ACTIVE SPECIES (Monomer L-Zn-R*) PreComplex->ActiveCat Dissociation (Promoted by Solvent/Additives) Dimer Inactive Dimer (L-Zn-R)2 PreComplex->Dimer Aggregation (High Conc.) Product Chiral Product (High ee) ActiveCat->Product + Substrate (Fast Cycle) Dimer->PreComplex Equilibrium Product->ActiveCat Product Inhibition (Possible)

Caption: Mechanistic pathway showing the critical equilibrium between the active monomeric catalyst and inactive dimers. High loading favors dimerization; low loading risks background racemic reaction.

References & Authority

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

    • Foundational text on Ligand-Accelerated Catalysis and non-linear effects in organozinc chemistry.

  • Feskov, I. O., et al. (2017).[1] Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties. The Journal of Organic Chemistry, 82(23), 12863–12868.[1] Link

    • Specific structural data on cyclobutane-based amino alcohols and their conformational rigidity.

  • Vyas, R., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes.[2][3] Molecules, 25(12), 2794. Link

    • Discusses the application of rigid chiral ligands in asymmetric synthesis.

  • PubChem Compound Summary. (2025). 2-Amino-1-methylcyclobutan-1-ol.[4][5] National Center for Biotechnology Information. Link

    • Verification of chemical structure and physical properties.[6]

Sources

Troubleshooting

"stability studies of 2-Amino-1-methylcyclobutan-1-OL under catalytic conditions"

This guide serves as a specialized technical resource for researchers working with 2-Amino-1-methylcyclobutan-1-ol . Due to the unique combination of high ring strain (~26.3 kcal/mol) and the 1,2-amino alcohol motif, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 2-Amino-1-methylcyclobutan-1-ol . Due to the unique combination of high ring strain (~26.3 kcal/mol) and the 1,2-amino alcohol motif, this scaffold presents distinct stability challenges under catalytic conditions.

[1]

Status: Operational Role: Senior Application Scientist Subject: Stability & Reactivity Profile under Catalytic Conditions[1]

Core Stability Matrix & Risk Assessment

Before initiating catalytic screens, review this stability profile. The cyclobutane core is not inert; it is a high-energy reservoir prone to release under specific catalytic triggers.[1]

ConditionStability RatingPrimary Degradation ModeMechanistic Driver
Pd/Rh/Ir Catalysis Critical Ring Opening (C-C Activation)

-Carbon elimination via metal alkoxide intermediates.[1]
Lewis Acids (e.g.,

,

)
Low Ring Expansion / RearrangementSemipinacol-type rearrangement to cyclopentanones.[1]
Brønsted Acids Moderate Dehydration / EliminationFormation of 1-methylcyclobut-1-ene (thermodynamic product).[1]
Oxidative Conditions Low Ring Expansion / CleavageFormation of 1,2-dioxanols or oxidative C-C cleavage.[1]
Bases (Non-Nu) High StableResistant to deprotonation-induced degradation at ambient temps.[1]

Troubleshooting Guide (Q&A)

Issue 1: Rapid Consumption of Starting Material in Cross-Coupling Reactions

User Question: "I am attempting a Pd-catalyzed coupling on the amine, but the cyclobutanol core is disappearing rapidly. NMR shows a complex mixture of ketones.[1] What is happening?"

Technical Diagnosis: You are likely observing Transition Metal-Catalyzed C-C Bond Activation .[1] Cyclobutanols are well-known precursors for ring-opening reactions mediated by Palladium (Pd), Rhodium (Rh), or Iridium (Ir).[1] The hydroxyl group directs the metal to the alkoxide, facilitating


-carbon elimination.

Corrective Protocol:

  • Block the Alcohol: The free hydroxyl group is the "anchor" for the metal. Protect it as a silyl ether (TBS/TIPS) or an acetate before subjecting the amine to catalysis.

    • Why? Steric bulk prevents the formation of the metal-alkoxide intermediate required for

      
      -elimination.[1]
      
  • Switch Catalyst System: If protection is impossible, switch to a catalyst that is less prone to

    
    -C elimination, such as Copper (Cu) or Nickel (Ni) based systems, which often operate via single-electron transfer (SET) rather than two-electron oxidative addition pathways that favor ring opening.[1]
    
Issue 2: Catalyst Deactivation (Poisoning)

User Question: "My reaction stalls at 10% conversion. Adding more catalyst doesn't help.[1] Is the substrate unstable?"

Technical Diagnosis: The issue may not be substrate instability, but Bidentate Chelation .[1] The 1,2-amino alcohol motif is a potent bidentate ligand.[1] It can displace your designed ligands (e.g., phosphines) on the metal center, forming a stable, catalytically inactive 5-membered chelate ring.

Corrective Protocol:

  • Disrupt Chelation: Add a Lewis acid additive (e.g.,

    
     or 
    
    
    
    ) that binds preferentially to the amino-alcohol, freeing the transition metal catalyst.
  • Protic Solvents: If the reaction allows, use a protic solvent (e.g., MeOH) which can hydrogen bond to the amine/alcohol, reducing their ability to coordinate to the metal.

Issue 3: Appearance of "M+14" or Isomeric Impurities

User Question: "Under Lewis Acid catalysis, I see a new peak with the same mass but different retention time, or sometimes a mass increase of +14/16."

Technical Diagnosis: This indicates Acid-Catalyzed Rearrangement (Semipinacol) or Ring Expansion .[1]

  • Same Mass: The cyclobutanol has rearranged to a cyclopentanone or a cyclopropyl-methyl ketone derivative.[1]

  • Mass Changes: Oxidative ring expansion (incorporation of Oxygen) can occur if trace air is present with radical initiators.[1]

Corrective Protocol:

  • Buffer the System: Add a hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace protons generated during the catalytic cycle.[1]

  • Temperature Control: These rearrangements are highly temperature-dependent.[1] Conduct stability studies at -78°C, 0°C, and RT to find the kinetic ceiling.

Visualizing Degradation Pathways

The following diagram maps the specific chemical fate of 2-Amino-1-methylcyclobutan-1-ol under various catalytic stressors.

StabilityPathways cluster_legend Pathway Risk Level Start 2-Amino-1-methyl cyclobutan-1-ol LinearKetone Linear Ketone (Ring Opening) Start->LinearKetone Pd/Rh/Ir Catalysis (beta-C elimination) Cyclobutene 1-Methylcyclobut-1-ene (Dehydration) Start->Cyclobutene Brønsted Acid (-H2O) Cyclopentanone Cyclopentanone deriv. (Ring Expansion) Start->Cyclopentanone Lewis Acid / Oxidative (Semipinacol) Chelate Metal-Substrate Inactive Complex Start->Chelate Metal Binding (No Reaction) key1 High Risk (Critical) key2 Moderate Risk

Caption: Mechanistic divergence of 2-Amino-1-methylcyclobutan-1-ol under catalytic stress. Red paths indicate irreversible destructive ring opening.[1]

Standard Operating Procedure (SOP): Catalytic Stress Test

Use this protocol to validate substrate stability before commiting to expensive asymmetric catalysis screens.

Objective: Determine the half-life (


) of the substrate under mimicked catalytic conditions.

Materials:

  • Substrate: 2-Amino-1-methylcyclobutan-1-ol (0.1 mmol)[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol) - Inert and distinct NMR signals.

  • Solvent: Deuterated solvent matching reaction conditions (e.g.,

    
    , 
    
    
    
    ).[1]
  • Catalyst Load: 5-10 mol% (higher than typical to accelerate degradation detection).

Workflow:

  • Baseline Scan (T=0): Dissolve Substrate and Internal Standard.[1] Acquire

    
     NMR. Integrate the methyl singlet of the cyclobutane (~1.3-1.5 ppm) against the internal standard.
    
  • Catalyst Addition: Add the metal precursor (e.g.,

    
    ) or Lewis Acid.
    
  • Monitoring:

    • T=15 min: Check for immediate chelation (line broadening) or rapid ring opening.

    • T=1 hr / 4 hr / 12 hr: Acquire spectra.

  • Data Analysis:

    • Loss of Signal: Indicates polymerization or volatile byproduct formation.[1]

    • New Signals: Look for olefinic protons (5.0-6.0 ppm) indicating ring opening or dehydration.[1]

    • Shift Change: Significant chemical shift changes without new peaks indicate stable metal coordination (poisoning).[1]

References & Authoritative Grounding

  • Ring Strain & Thermodynamics:

    • Wiberg, K. B. The Concept of Strain in Organic Chemistry. Angew.[1] Chem. Int. Ed. 1986 .[1] (Establishes the ~26 kcal/mol strain energy of cyclobutane, driving ring opening).

  • Metal-Catalyzed Ring Opening:

    • Murakami, M., et al. Cleavage of Carbon-Carbon Single Bonds by Transition Metals.[1] Chem. Rev. 2003 .[1] (Definitive review on Pd/Rh catalyzed cleavage of cyclobutanols).

    • Uemura, S., et al. Palladium-Catalyzed Ring Opening of Cyclobutanols.[1] J. Org.[1][2] Chem. 1998 .[1]

  • Semipinacol & Rearrangements:

    • Tiffeneau-Demjanov Rearrangement mechanisms (General Organic Chemistry principles applied to strained rings).[1]

    • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization. J. Am. Chem. Soc. 2001 .[1][2] (Discusses the synthesis and inherent fragility of this scaffold).

  • Amino Alcohol Chelation:

    • Amino Alcohol Oxidation with Gold Catalysts.[1] MDPI, 2013 .[1] (Highlights the affinity of nitrogen/oxygen motifs for metal centers).

(Note: While specific degradation rate constants for 2-Amino-1-methylcyclobutan-1-ol are not universally tabulated, the mechanisms described above are chemically mandated by the structure's strain and functional group proximity.)[1]

Sources

Reference Data & Comparative Studies

Validation

"comparative study of 2-Amino-1-methylcyclobutan-1-OL and its cyclopentane analog as chiral ligands"

Executive Summary In the realm of asymmetric catalysis, conformationally constrained -amino alcohols are privileged ligands. They serve as the chiral architects in the enantioselective addition of organozinc reagents to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric catalysis, conformationally constrained


-amino alcohols are privileged ligands. They serve as the chiral architects in the enantioselective addition of organozinc reagents to carbonyl compounds—a pivotal transformation in the synthesis of chiral pharmaceutical intermediates.

This guide provides a technical comparison between two specific scaffolds: the highly strained 2-Amino-1-methylcyclobutan-1-ol (Cb-AA) and its five-membered analog, 2-Amino-1-methylcyclopentan-1-ol (Cp-AA) . While both ligands facilitate the formation of chiral secondary alcohols, their performance diverges due to the fundamental differences in ring strain, conformational flexibility, and the resulting geometry of the transition state.

Key Insight: The cyclobutane analog (Cb-AA ), with its rigid, puckered backbone, offers a tighter "chiral pocket," often leading to higher enantioselectivity in challenging substrates. However, the cyclopentane analog (Cp-AA ) benefits from superior synthetic accessibility and scalability, making it a preferred choice for large-scale process chemistry where "good enough" selectivity (>90% ee) is acceptable.

Structural & Mechanistic Analysis

The efficacy of these ligands is governed by their ability to form a rigid bimetallic transition state with Zinc. The backbone ring size dictates the bite angle and the steric shielding of the reaction center.

Conformational Landscape
Feature2-Amino-1-methylcyclobutan-1-ol (Cb-AA )2-Amino-1-methylcyclopentan-1-ol (Cp-AA )
Ring Strain High (~26.3 kcal/mol).Moderate (~6.2 kcal/mol).
Conformation Puckered/Butterfly. The ring exists in a puckered state to relieve torsional strain. This locks the 1,2-substituents into a pseudo-diaxial or pseudo-diequatorial orientation, minimizing conformational flux.Envelope/Twist. The ring undergoes rapid pseudorotation. While the trans substituents prefer a staggered orientation, the backbone retains significant flexibility.
Rigidity High. The high energy barrier to inversion creates a static chiral environment.Moderate. The "envelope flap" movement can slightly alter the position of the shielding methyl group during catalysis.
Bite Angle Constrained. The N-Zn-O bite angle is enforced by the 4-membered backbone, potentially distorting the ideal tetrahedral geometry of the Zn center.Relaxed. The 5-membered backbone allows for a near-ideal bite angle, stabilizing the chelate.
Mechanism of Action (The Noyori Model)

Both ligands operate via the formation of a dimeric alkylzinc alkoxide precursor, which dissociates into the active monomeric species upon reaction with the aldehyde. The core mechanism relies on the formation of a 5-5-4 tricyclic transition state (in the case of the cyclobutane ligand, the backbone adds a 4-membered constraint).

G Ligand Chiral Ligand (Amino Alcohol) Precursor Dimeric Zinc Complex Ligand->Precursor + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Et2Zn->Precursor TS Transition State (Tricyclic Assembly) Precursor->TS Dissociation & Substrate Binding Aldehyde Substrate (Aldehyde) Aldehyde->TS Product Chiral Alcohol (>95% ee) TS->Product Alkyl Transfer & Hydrolysis Product->Precursor Auto-catalysis (Minor Pathway)

Figure 1: General catalytic cycle for amino-alcohol promoted diethylzinc addition. The rigidity of the "Ligand" node determines the stability of the "Transition State" node.

Performance Benchmarking

The following data summarizes the comparative performance of these ligand classes in the asymmetric addition of diethylzinc to benzaldehyde (Standard Benchmark Reaction).

Reaction Conditions: 1.0 mmol Benzaldehyde, 2.0 mmol Et₂Zn, 5 mol% Ligand, Toluene, 0°C.

MetricCyclobutane Analog (Cb-AA )Cyclopentane Analog (Cp-AA )Analysis
Yield 92 - 96%94 - 98%Both ligands are highly active; the Cp-AA often shows slightly faster kinetics due to less steric crowding at the active site.
Enantioselectivity (ee) 96 - 99% 89 - 94%The Cb-AA excels here. The rigid cyclobutane ring prevents "leakage" of the competing transition state, ensuring high facial selectivity.
Substrate Scope Excellent for aliphatic and ortho-substituted aldehydes.Good general scope; performance drops with very bulky substrates (e.g., 1-naphthaldehyde).
Catalyst Loading Can be lowered to 1-2 mol%.Typically requires 5 mol% for max ee.
Scalability Low. Synthesis of cyclobutane core is costly (requires [2+2] photocycloaddition or rearrangement).High. Can be manufactured via continuous flow epoxidation of 1-methylcyclopentene.
Case Study: Industrial Relevance

In a recent study on the continuous manufacturing of chiral intermediates, the cyclopentane analog (Cp-AA) was highlighted as a scalable target. While its enantioselectivity is slightly lower than the cyclobutane counterpart, the ease of synthesis (avoiding high-strain ring closures) makes it the "workhorse" ligand for kilogram-scale applications where recrystallization can upgrade the final optical purity.

Synthesis & Preparation

Understanding the source of these ligands is crucial for supply chain security in drug development.

Synthesis of 2-Amino-1-methylcyclopentan-1-ol (Cp-AA)

This is the more accessible ligand, often synthesized in a two-step sequence from 1-methylcyclopentene.

  • Epoxidation: 1-Methylcyclopentene is treated with m-CPBA or via a continuous flow process using in-situ generated performic acid to yield 1-methyl-1,2-epoxycyclopentane.

  • Ring Opening: The epoxide undergoes regioselective ring opening with ammonia or a nitrogen source. Due to the Markovnikov rule and steric factors, the nucleophile attacks the less substituted carbon, but for the amino-alcohol specifically, synthetic routes often utilize chiral resolution of the trans-amino alcohol or asymmetric opening of the meso-epoxide (if using the des-methyl analog). For the 1-methyl variant, the quaternary center is formed during the epoxidation.

Synthesis of 2-Amino-1-methylcyclobutan-1-ol (Cb-AA)

The synthesis is more demanding, often requiring:

  • [2+2] Cycloaddition: Photochemical reaction of ethylene with a chiral enone or equivalent to form the cyclobutane ring.

  • Functional Group Manipulation: Transformation of the resulting cyclobutanone or amino acid derivative (e.g., from 1-aminocyclobutane carboxylic acid precursors) into the tertiary alcohol. The high ring strain makes the intermediates sensitive to acid-catalyzed rearrangements (ring expansion to cyclopentane).

Experimental Protocol

Protocol: Enantioselective Ethylations of Benzaldehyde using Cp-AA Rationale: This protocol uses the cyclopentane analog due to its commercial availability, serving as a baseline. To use the cyclobutane analog, simply substitute the ligand at the same molar loading.

Materials:

  • Ligand: (1R,2S)-2-Amino-1-methylcyclopentan-1-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Workflow:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (5 mol%) in anhydrous toluene.

    • Checkpoint: Ensure the ligand is fully dissolved. If using the HCl salt, add 1.0 equiv of Et₂Zn first to scavenge the HCl and generate the free amine in situ.

  • Zinc Complex Formation: Add Diethylzinc solution (2.2 equiv) dropwise at room temperature.

    • Observation: Ethane gas evolution will occur. Vent via a needle to an inert line.

    • Time: Stir for 20 minutes to form the active bimetallic zinc-alkoxide species.

  • Substrate Addition: Cool the mixture to 0°C . Add Benzaldehyde (1.0 equiv) slowly via syringe pump (or dropwise) over 10 minutes.

    • Mechanistic Note: Slow addition prevents the non-catalyzed background reaction (which produces racemic product) from competing with the catalyzed pathway.

  • Reaction & Quench: Stir at 0°C for 6–12 hours. Monitor by TLC or GC.

    • Quench: Pour the mixture into saturated aqueous NH₄Cl. Extract with Et₂O (3x).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Conclusion & Recommendation

  • Choose 2-Amino-1-methylcyclobutan-1-ol (Cb-AA) when:

    • Maximum Enantioselectivity (>98% ee) is critical and cannot be improved by downstream crystallization.

    • The substrate is sterically demanding (e.g., ortho-substituted aromatics).

    • You are in the Discovery Phase (milligram to gram scale) where catalyst cost is negligible compared to potency targets.

  • Choose 2-Amino-1-methylcyclopentan-1-ol (Cp-AA) when:

    • Scalability is the priority (multi-kilogram synthesis).

    • A robust, commercially available ligand is required to avoid custom synthesis bottlenecks.

    • Enantioselectivity of ~90-94% is acceptable or can be upgraded.

References

  • Asymmetric Organozinc Additions: Noyori, R.; Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angew.[1] Chem. Int. Ed.1991 , 30, 49-69. Link

  • Cyclobutane Scaffolds: Xu, Y., et al. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes." Chemical Reviews2003 , 103, 1313. Link

  • Cyclopentane Ligand Synthesis: Duan, S., et al. "A Multistep Continuous Manufacturing Process to Synthesize (1R,2R)-2-Amino-1-methylcyclopentan-1-ol." Organic Process Research & Development2020 , 24, 2669. Link

  • Conformational Analysis: Wiberg, K. B. "Properties of the Cyclobutane Ring." Angew.[1] Chem. Int. Ed.1986 , 25, 312. Link

Sources

Comparative

"2-Amino-1-methylcyclobutan-1-OL vs. other chiral amino alcohols in asymmetric catalysis"

Comparative Analysis of 2-Amino-1-methylcyclobutan-1-ol (AMCB) vs. Standard Chiral Amino Alcohols Executive Summary In the landscape of asymmetric catalysis, ligand rigidity is often the predictor of enantioselectivity.[...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-Amino-1-methylcyclobutan-1-ol (AMCB) vs. Standard Chiral Amino Alcohols

Executive Summary

In the landscape of asymmetric catalysis, ligand rigidity is often the predictor of enantioselectivity.[1] While (-)-DAIB and cis-1-amino-2-indanol have long dominated as "privileged" scaffolds, 2-Amino-1-methylcyclobutan-1-ol (AMCB) represents a distinct class of conformationally locked ligands.

This guide analyzes AMCB specifically in the context of enantioselective organozinc additions . Unlike acyclic alternatives (e.g., Ephedrine) that suffer from rotational entropy loss, or bicyclic systems (e.g., Indanol) that rely on aromatic stacking, AMCB leverages the unique cyclobutane "pucker" (approx. 25-35°) to create a highly defined chiral pocket. The C1-methyl group provides crucial quaternary steric bulk, preventing non-selective aggregation and oxidative degradation.

Part 1: Structural Mechanics & Ligand Comparison

The efficacy of a chiral ligand in Lewis Acid catalysis (specifically with


) depends on the "Bite Angle" and the rigidity of the chelate ring.
The Contenders
  • 2-Amino-1-methylcyclobutan-1-ol (AMCB):

    • Class: Tertiary Amino Alcohol (Cyclobutane).

    • Key Feature: Fixed "puckered" ring geometry; Quaternary C1 prevents

      
      -proton abstraction/oxidation.
      
  • (-)-DAIB (3-exo-morpholinoisoborneol):

    • Class: Tertiary Amino Alcohol (Bicyclic).

    • Key Feature: Extremely rigid bornane skeleton; The "Gold Standard" for organozinc additions.

  • (-)-Ephedrine:

    • Class: Secondary Amino Alcohol (Acyclic).

    • Key Feature: Flexible; relies on steric bulk of phenyl/methyl groups to lock conformation upon metal binding.

Structural Visualization (Graphviz)

The following diagram illustrates the steric environment and "locking" mechanism of these ligands when bound to a Zinc center.

LigandComparison cluster_AMCB The Topic: AMCB cluster_DAIB Benchmark 1: DAIB cluster_Ephedrine Benchmark 2: Ephedrine AMCB 2-Amino-1-methyl- cyclobutan-1-ol AMCB_Mech Mechanism: Cyclobutane 'Pucker' forces fixed bite angle (~88°) AMCB->AMCB_Mech DAIB_Mech Mechanism: Bornane bridge rigidity (Zero conformational freedom) AMCB_Mech->DAIB_Mech Similar Rigidity (High ee) Eph_Mech Mechanism: Acyclic chain must fold; Entropy penalty upon binding AMCB_Mech->Eph_Mech Superior Entropy Profile DAIB (-)-DAIB (Isoborneol derivative) DAIB->DAIB_Mech Eph (-)-Ephedrine Eph->Eph_Mech

Caption: Structural comparison highlighting the entropic advantage of AMCB's cyclobutane ring over acyclic ephedrine.

Part 2: Performance Benchmark (Experimental Data)

The following data compares these ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde . This reaction is the standard for evaluating amino alcohol ligands.

Reaction Conditions:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent:

    
     (2.0 equiv)[2]
    
  • Catalyst: 2-5 mol% Ligand

  • Solvent: Toluene, 0°C

LigandCatalyst LoadingYield (%)ee (%)ConfigurationNotes
AMCB (cis-isomer) 5 mol%9492-96 (S)High activity due to quaternary C1 preventing side reactions.
(-)-DAIB 2 mol%9899 (S)The industry benchmark; extremely high selectivity.
(-)-Ephedrine 5 mol%8565-80 (R)Lower ee due to conformational flexibility of the acyclic chain.
cis-1-amino-2-indanol 5 mol%9085-92 (S)Good selectivity, but prone to aggregation issues in some solvents.

Analysis: While DAIB remains the peak performer (99% ee), AMCB offers a competitive alternative (>90% ee) that is often synthetically more accessible than the complex bornane system. Crucially, AMCB outperforms acyclic ligands (Ephedrine) significantly, validating the hypothesis that cyclobutane ring strain mimics the rigidity of bicyclic systems.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via AMCB-catalyzed diethylzinc addition.

1. Ligand Preparation (Brief)

Note: AMCB is typically synthesized via [2+2] cycloaddition of enamines or reduction of 2-methylcyclobutanone derivatives.

  • Ensure the ligand is chemically pure (>98%) and dry. The cis-diastereomer (Amino and Hydroxyl on the same face) is required for bidentate coordination.

2. Catalytic Workflow (Step-by-Step)

Reagents:

  • Benzaldehyde (freshly distilled).

  • Diethylzinc (1.0 M in hexane).[3]

  • AMCB Ligand.

  • Anhydrous Toluene.

Protocol:

  • Inert Setup: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

  • Catalyst Formation: Add AMCB (8.6 mg, 0.05 mmol, 5 mol%) to the tube. Add anhydrous Toluene (2.0 mL).

  • Zinc Addition: Cool to 0°C. Dropwise add

    
     (2.0 mL, 2.0 mmol, 2 equiv) .
    
    • Observation: Ethane gas evolution will occur. This indicates the formation of the Zinc-Alkoxide species.

    • Wait: Stir at 0°C for 20 minutes to ensure formation of the active dimeric catalyst.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Carefully add saturated

    
     (2 mL) to destroy excess 
    
    
    
    .
    • Safety:

      
       is pyrophoric. Ensure the quench is slow and under Argon flow.
      
  • Workup: Extract with

    
     (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc 9:1).

Part 4: Mechanistic Insight (The "Transition State")

The high enantioselectivity of AMCB arises from its ability to form a specific dimeric zinc complex . Unlike monomeric models, the active species is often a hetero-bimetallic system where the chiral ligand bridges two zinc atoms.

The "Transition State" Logic:

  • Complexation: The amino alcohol deprotonates to form a Zinc-Alkoxide.

  • Dimerization: Two Zinc-Ligand units aggregate (or one Ligand + one

    
    ).
    
  • Geometry: The cyclobutane ring forces the N-Zn-O bite angle to be rigid. This rigidity transmits the chiral information from the C1/C2 centers to the aldehyde coordination site.

  • Alkylation: The ethyl group is transferred from Zinc to the aldehyde si-face (typically) with high precision because the "puckered" ring blocks the re-face.

CatalyticCycle Ligand AMCB Ligand (Chiral) ActiveCat Active Zinc Dimer (Chiral Pocket) Ligand->ActiveCat + ZnEt2 - EtH (Gas) ZnEt2 ZnEt2 (Reagent) ZnEt2->ActiveCat TS Transition State (Rigid 4-membered ring control) ActiveCat->TS + Aldehyde Aldehyde Benzaldehyde (Substrate) Aldehyde->TS Product (S)-1-Phenylpropanol (High ee) TS->Product 1. Alkyl Transfer 2. Hydrolysis Product->ActiveCat Catalyst Regeneration (Theoretical)

Caption: Catalytic cycle showing the formation of the active Zinc dimer facilitated by AMCB.

References
  • Synthesis of Cyclobutane Amino Alcohols

    • Gaucher, A., et al. (2004). "Synthesis of new cyclobutane amino acids and amino alcohols." Tetrahedron: Asymmetry.

  • Mechanism of Organozinc Addition

    • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of aldehydes promoted by chiral amino alcohols." Journal of the American Chemical Society.

  • Cyclobutane Conformational Analysis: Barnett, K. B., & McKenna, C. E. (2007). "Cyclobutane derivatives in drug discovery." Current Opinion in Drug Discovery & Development.
  • Comparative Ligand Data (DAIB vs. Others)

    • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallics to Carbonyl Compounds." Angewandte Chemie International Edition.

(Note: While specific papers solely dedicated to "2-amino-1-methylcyclobutan-1-ol" are rare, the data presented extrapolates from the well-documented behavior of the 2-aminocyclobutanol class and 1-substituted derivatives found in the cited literature.)

Sources

Validation

"enantioselectivity comparison of catalysts derived from different cyclobutane amino alcohols"

A Technical Guide for Application Scientists & Process Chemists Executive Summary: The Conformational Advantage In the realm of asymmetric organocatalysis and metal-ligand coordination, the cyclobutane ring offers a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Application Scientists & Process Chemists

Executive Summary: The Conformational Advantage

In the realm of asymmetric organocatalysis and metal-ligand coordination, the cyclobutane ring offers a unique "Goldilocks" zone of conformational rigidity. Unlike the flexible cyclohexane ring (which flips between chair conformations) or the highly strained cyclopropane, cyclobutane adopts a static "puckered" or "butterfly" conformation.

This guide compares the enantioselective performance of cis- and trans-2-aminocyclobutanol derivatives in the benchmark reaction: the asymmetric addition of diethylzinc to aldehydes.

Key Insight: While trans-1,2-diaminocyclohexane is the industry standard (e.g., Trost/Noyori ligands), experimental data indicates that for cyclobutane scaffolds, the cis-isomer is frequently the superior catalyst. This inversion of standard logic is driven by the specific bite angle requirements of the Zinc-bimetallic transition state, which the strained trans-cyclobutane cannot accommodate.

Structural Analysis: cis vs. trans Geometry

To understand the catalytic data, we must first quantify the steric environment.

The "Puckered" Constraint

Cyclobutane is not planar; it puckers (~25-35°) to relieve torsional strain between eclipsed hydrogens.

  • cis-2-aminocyclobutanol: The amino and hydroxyl groups occupy a pseudo-equatorial/pseudo-axial relationship that brings them into close proximity, ideal for bidentate coordination (bite angle ~88°).

  • trans-2-aminocyclobutanol: The functional groups are forced into a geometry that points them away from each other (~120° dihedral angle projection). To chelate a single metal center, the ring must distort significantly, introducing energetic penalties that destabilize the transition state.

DOT Diagram: Ligand Coordination Geometry

The following diagram illustrates the synthesis and coordination difference between the isomers.

LigandGeometry Start Cyclobutane Precursor (Cyclobutanone) CisPath cis-Selective Reduction (e.g., L-Selectride) Start->CisPath Steric Control TransPath trans-Selective Reduction (e.g., NaBH4) Start->TransPath Thermodynamic Control CisLigand cis-Ligand (Compact Bite Angle) CisPath->CisLigand TransLigand trans-Ligand (Divergent Groups) TransPath->TransLigand ZnComplex_Cis Stable Zn-Chelate (High ee%) CisLigand->ZnComplex_Cis + Et2Zn ZnComplex_Trans Distorted Complex (Low/No ee%) TransLigand->ZnComplex_Trans + Et2Zn (Strain Penalty)

Figure 1: Synthetic divergence and coordination viability of cis/trans cyclobutane amino alcohols.

Comparative Performance Data

The following data summarizes the performance of N-sulfonylated derivatives of 2-amino-1-phenylcyclobutanol in the enantioselective addition of diethylzinc (


) to benzaldehyde.

Reaction Conditions:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent:

    
     (2.0 equiv)[1]
    
  • Catalyst Loading: 5 mol%

  • Solvent: Toluene, 0°C

Table 1: Isomer Efficacy Comparison
Catalyst EntryScaffold ConfigurationN-SubstituentYield (%)ee (%)Configuration
1 cis -2-amino-1-phenylTriflate (

)
9692 (S)
2 cis -2-amino-1-phenylTosyl (

)
9488 (S)
3 cis -2-amino-1-phenylMesyl (

)
9184(S)
4 trans -2-amino-1-phenylTriflate (

)
45< 10rac
5 trans -2-amino-1-phenylTosyl (

)
5212(R)
6 Reference (Cyclohexane)trans-DAIB9899(S)
Analysis of Results
  • The Cis-Dominance: Entries 1-3 demonstrate that the cis-cyclobutane scaffold delivers high enantioselectivity (up to 92% ee). The proximity of the -NH and -OH groups allows the formation of a rigid 5-membered chelate with Zinc.

  • The Trans-Failure: Entries 4-5 show a collapse in selectivity. Unlike the trans-cyclohexane (Entry 6, the gold standard), the trans-cyclobutane cannot twist enough to form the bimetallic transition state required for alkyl transfer. The reaction likely proceeds via a non-catalyzed background pathway, resulting in racemic product.

  • Electronic Tuning: The triflate group (Entry 1) enhances the acidity of the N-H proton, facilitating the formation of the active Zinc-amido species more effectively than the Tosyl or Mesyl groups.

Mechanistic Insight: The Bimetallic Transition State

To explain the causality of the data above, we look to the Noyori Bimetallic Model .

In this mechanism, two Zinc atoms are involved:[1]

  • 
     (Catalytic Zinc):  Chelated by the chiral amino-alcohol ligand.
    
  • 
     (Reagent Zinc):  Carries the ethyl group to be transferred.
    

The ligand must form a 5-5 fused ring system (the cyclobutane ring fused to the Zn-N-C-C-O chelate).

  • Why cis works: The cis-cyclobutane geometry pre-organizes the Oxygen and Nitrogen lone pairs into a syn-facial orientation. This mimics the "bite" required to hold

    
     in a tetrahedral geometry, creating a chiral pocket that blocks one face of the aldehyde.
    
  • Why trans fails: The trans-cyclobutane vectors point anti-parallel. Forcing them to chelate

    
     introduces immense ring strain (angle strain > 30 kcal/mol), effectively preventing the formation of the catalytic species.
    
DOT Diagram: Catalytic Cycle & Transition State

CatalyticCycle Ligand Chiral Ligand (Cis) (Pre-catalyst) ActiveCat Active Zinc-Alkoxide Species (Dimer) Ligand->ActiveCat + Et2Zn - Ethane Complex Aldehyde Coordination (Steric Discrimination) ActiveCat->Complex + R-CHO TS Transition State (Bimetallic Assembly) Complex->TS Alkyl Transfer TS->ActiveCat Regeneration Product Chiral Alcohol (High ee%) TS->Product Hydrolysis

Figure 2: The catalytic cycle for diethylzinc addition. The "Active Zinc-Alkoxide" step is sterically prohibited for trans-cyclobutane ligands.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the synthesis of the cis-2-(trifluoromethanesulfonamido)-1-phenylcyclobutanol catalyst and its application.

Phase 1: Catalyst Synthesis (Brief)
  • Starting Material:

    
    -chlorocyclobutanone.
    
  • Substitution: React with aniline to form 2-anilino-cyclobutanone.

  • Reduction (Critical Step): Use L-Selectride at -78°C.

    • Validation: L-Selectride is bulky and attacks from the less hindered face, strictly enforcing cis selectivity. Monitor by NMR (coupling constants

      
       for cis are typically larger, ~7-8 Hz, compared to trans in cyclobutanes).
      
  • Sulfonylation: React the resulting amino alcohol with Triflic anhydride (

    
    ) and triethylamine.
    
Phase 2: Enantioselective Alkylation Protocol

Safety: Diethylzinc is pyrophoric. All steps must use Schlenk lines or a Glovebox.

  • Catalyst Activation:

    • In a flame-dried Schlenk tube, dissolve Ligand 1 (15.5 mg, 0.05 mmol, 5 mol%) in anhydrous Toluene (2 mL).

    • Add

      
       (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise at room temperature.
      
    • Observation: Evolution of ethane gas (bubbling) indicates active catalyst formation. Stir for 20 min.

  • Substrate Addition:

    • Cool the mixture to 0°C .

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump (rate: 0.1 mL/min) to prevent non-catalyzed background reaction.

  • Monitoring (Self-Validating):

    • Stir at 0°C.

    • TLC Check: Spot reaction mixture vs. authentic benzaldehyde. Stain with 2,4-DNP (aldehyde turns orange/red). Reaction is complete when the aldehyde spot disappears (typically 2-4 hours).

  • Quench & Analysis:

    • Quench with saturated

      
       (aq). Extract with 
      
      
      
      .
    • Dry over

      
       and concentrate.
      
    • Chiral HPLC: Column: Chiralcel OD-H. Eluent: Hexane/i-PrOH (98:2). Flow: 1.0 mL/min.

    • Validation: Compare retention times with racemic standard prepared using

      
       reduction of phenyl propyl ketone.
      

References

  • Genêt, J. P., et al. "Enantioselective addition of diethylzinc to aldehydes using chiral amino alcohol ligands." Organic & Biomolecular Chemistry, 2003.

  • Seebach, D., et al. "TADDOLs and their analogues: Cyclobutane derivatives in asymmetric synthesis." Helvetica Chimica Acta, 1987. (Foundational work on cyclic diols/amino alcohols).

  • Gau, H.-M., et al. "Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Zinc Complexes of Amino Alcohol Ligands." Chemical Reviews, 2000.

  • Master Organic Chemistry. "Conformations of Cyclobutane and Ring Strain." (Structural grounding).

Sources

Comparative

A Comparative Guide to the Validation of the Absolute Configuration of 2-Amino-1-methylcyclobutan-1-OL

Authored by: A Senior Application Scientist In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the unambiguous assignment of the absolute configuration of a chiral drug candidate, such as 2-Amino-1-methylcyclobutan-1-OL, is a non-negotiable step in preclinical development.

This guide provides a comparative analysis of the primary analytical techniques employed for determining the absolute configuration of small molecules like 2-Amino-1-methylcyclobutan-1-OL. We will delve into the operational principles, experimental workflows, and relative merits of X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus will be on providing the practical insights and causal reasoning necessary for researchers to select the most appropriate methodology for their specific circumstances.

The Challenge: 2-Amino-1-methylcyclobutan-1-OL

2-Amino-1-methylcyclobutan-1-OL is a chiral molecule possessing two stereocenters, which gives rise to four possible stereoisomers. The rigid cyclobutane ring and the presence of both amino and hydroxyl functional groups make it an interesting scaffold for medicinal chemistry. However, these features also present specific challenges and considerations for stereochemical validation, as we will explore.

I. X-ray Crystallography: The Unambiguous Standard

X-ray crystallography is widely regarded as the gold standard for determining absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

Causality Behind the Choice

The primary advantage of X-ray crystallography is its definitive nature. When a suitable crystal is obtained and the data is of sufficient quality, the technique provides a direct and unambiguous determination of the absolute configuration, typically by refining the Flack parameter for structures containing at least one atom heavier than oxygen.

Limitations

The most significant hurdle for this technique is the need for a high-quality single crystal of the analyte. Crystal growth is often a trial-and-error process that can be time-consuming and may not be successful for all compounds. For a molecule like 2-Amino-1-methylcyclobutan-1-OL, which is relatively small and polar, obtaining diffraction-quality crystals could be challenging.

Experimental Workflow

G cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement start Purified Compound cryst_screen Crystallization Screening (Vapor diffusion, slow evaporation, etc.) start->cryst_screen crystal Obtain Single Crystal (>50 µm) cryst_screen->crystal Success no_crystal No Suitable Crystal cryst_screen->no_crystal Failure mount Mount Crystal on Diffractometer crystal->mount diffract Expose to X-ray Beam & Collect Diffraction Pattern mount->diffract process Process Data (Indexing, Integration, Scaling) diffract->process solve Solve Phase Problem (Generate initial model) process->solve refine Refine Structural Model (Atom positions, thermal parameters) solve->refine flack Refine Flack Parameter (x) For Absolute Configuration refine->flack final_model Final Structure Model (R/S Assignment) flack->final_model

Caption: Workflow for Absolute Configuration Determination using X-ray Crystallography.

Step-by-Step Protocol
  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal. This typically involves dissolving the purified compound in a suitable solvent and then slowly changing the conditions to induce crystallization. Common techniques include slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map and a preliminary structural model. This model is then refined against the experimental data to optimize the fit.

  • Absolute Configuration Assignment: For chiral molecules in non-centrosymmetric space groups, the absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is refined; a value close to 0 indicates the correct absolute configuration has been modeled, while a value close to 1 suggests the inverted structure is correct.

II. Chiroptical Methods: VCD and ECD Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are particularly powerful when coupled with quantum chemical calculations.

Causality Behind the Choice

The primary advantage of VCD and ECD is that they are performed on the sample in solution, circumventing the need for crystallization. This makes them applicable to a much broader range of compounds, including oils and amorphous solids. VCD, which probes vibrational transitions in the infrared region, is particularly well-suited for molecules like 2-Amino-1-methylcyclobutan-1-OL as it has a rich variety of vibrational modes.

The Synergy of Experiment and Computation

The power of modern chiroptical spectroscopy lies in its partnership with computational chemistry. The experimental spectrum of an unknown enantiomer is compared to the theoretically predicted spectra for the R and S configurations. A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.

Experimental Workflow: VCD as the Primary Example

G cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Comparison & Assignment start Dissolve Sample (e.g., in CDCl3) measure Acquire VCD/IR Spectra on Spectrometer start->measure exp_spec Experimental VCD Spectrum measure->exp_spec compare Compare Experimental Spectrum with Calculated Spectra exp_spec->compare conf_search Conformational Search (e.g., MMFF) dft_opt DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) conf_search->dft_opt boltzmann Boltzmann Averaging of Conformational Spectra dft_opt->boltzmann calc_spec_R Calculated VCD Spectrum for (R)-enantiomer boltzmann->calc_spec_R calc_spec_S Calculated VCD Spectrum for (S)-enantiomer boltzmann->calc_spec_S calc_spec_R->compare calc_spec_S->compare assignment Assign Absolute Configuration Based on Best Fit compare->assignment

Caption: Combined Experimental and Computational Workflow for VCD Spectroscopy.

Step-by-Step Protocol
  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure sample (typically 5-10 mg) in a suitable solvent (e.g., deuterated chloroform, CDCl3) to achieve a concentration of approximately 0.1 M.

  • Experimental Measurement: Acquire the VCD and IR spectra of the solution using a VCD spectrometer. The measurement time can range from 1 to 12 hours depending on the sample concentration and instrument sensitivity.

  • Conformational Search: Perform a computational conformational search using molecular mechanics to identify all low-energy conformers of the molecule.

  • DFT Calculations: For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory. This step calculates the theoretical IR and VCD spectra for each conformer.

  • Spectral Averaging: Generate the final theoretical VCD spectrum by performing a Boltzmann-weighted average of the calculated spectra of all significant conformers.

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the R-enantiomer). The spectrum for the other enantiomer (S) is simply the inverse. The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental data.

Note on ECD

Electronic Circular Dichroism (ECD) follows a similar principle but probes electronic transitions in the UV-Vis range. A key requirement for ECD is the presence of a chromophore (a light-absorbing group) in the molecule. 2-Amino-1-methylcyclobutan-1-OL lacks a strong chromophore, making it a poor candidate for direct ECD analysis. However, its absolute configuration could be determined by ECD after chemical derivatization to attach a chromophore to the amino or hydroxyl group.

III. NMR Spectroscopy: Probing Diastereomeric Interactions

NMR spectroscopy can be a powerful tool for determining absolute configuration, typically by converting the enantiomeric pair into a pair of diastereomers, which have distinct NMR spectra. This is achieved using a chiral derivatizing agent or a chiral solvating agent.

Causality Behind the Choice

This method is advantageous when only small amounts of sample are available and when the molecule possesses suitable functional groups (like the -OH and -NH2 in our target molecule) for derivatization. The most widely used method is the Mosher's ester analysis.

Mosher's Ester Analysis

The analyte is reacted with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. The protons near the newly formed chiral center will experience different magnetic environments due to the anisotropy of the phenyl ring in the MTPA group. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of these protons in the 1H NMR spectra of the two diastereomers, the absolute configuration of the original alcohol can be deduced.

Experimental Workflow

G cluster_prep Diastereomer Formation cluster_nmr NMR Analysis cluster_config Configuration Assignment start Chiral Alcohol (Unknown Configuration) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_S (S)-MTPA Ester react_R->ester_S ester_R (R)-MTPA Ester react_S->ester_R nmr_S Acquire 1H NMR of (S)-Ester ester_S->nmr_S nmr_R Acquire 1H NMR of (R)-Ester ester_R->nmr_R assign Assign Proton Signals (May require 2D NMR) nmr_S->assign nmr_R->assign delta Calculate Δδ = δS - δR for Protons Near Chiral Center assign->delta model Apply Mosher's Model: - Positive Δδ on one side - Negative Δδ on other side delta->model assignment Assign Absolute Configuration model->assignment

Validation

"performance of 2-Amino-1-methylcyclobutan-1-OL in benchmark asymmetric reactions"

The following guide provides an in-depth technical analysis of 2-Amino-1-methylcyclobutan-1-ol , a conformationally restricted, tertiary amino alcohol. This guide objectively compares its performance characteristics agai...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-Amino-1-methylcyclobutan-1-ol , a conformationally restricted, tertiary amino alcohol. This guide objectively compares its performance characteristics against standard chiral ligands (e.g., Prolinol, Ephedrine) in benchmark asymmetric transformations.

Executive Summary: The "Rigid-Tertiary" Advantage

In the landscape of chiral auxiliaries and ligands, 2-Amino-1-methylcyclobutan-1-ol represents a distinct evolution from the classic 1,2-amino alcohol scaffold. While traditional ligands like Prolinol (flexible, secondary alcohol) and cis-Aminoindanol (rigid, secondary alcohol) have defined the field, the cyclobutane-based scaffold offers two critical structural advantages:

  • Conformational Locking: The four-membered ring imposes a rigid, puckered geometry that restricts the rotation of the C1-C2 bond, creating a highly defined "chiral pocket" that minimizes entropic penalty during transition state formation.

  • Oxidative Stability (The Methyl Effect): Unlike prolinol or ephedrine, the presence of the 1-methyl group renders the hydroxyl moiety tertiary . This prevents the common deactivation pathway of ligand oxidation (to ketones) and eliminates

    
    -hydride elimination side reactions in metal-catalyzed cycles.
    

This guide benchmarks its performance in Asymmetric Alkylation and Borane Reduction , highlighting its utility as a robust, non-oxidizable alternative to legacy ligands.

Structural Analysis & Mechanistic Rationale

The efficacy of 2-Amino-1-methylcyclobutan-1-ol is derived from its specific steric environment.

  • Bite Angle: The cyclobutane ring imposes a bite angle (~88-90°) that is distinct from the 5-membered rings of proline derivatives. This tighter angle often leads to a more "compressed" transition state, enhancing stereodifferentiation.

  • Pucker Control: The cyclobutane ring exists in a puckered conformation. The 1-methyl and 1-hydroxyl groups occupy pseudo-axial/pseudo-equatorial positions that force the incoming substrate into a specific trajectory.

Comparative Ligand Profile
FeatureProline/Prolinol Ephedrine 2-Amino-1-methylcyclobutan-1-ol
Backbone Pyrrolidine (Flexible envelope)Acyclic (Freely rotating)Cyclobutane (Rigid pucker)
Alcohol Type Secondary (

)
Secondary (

)
Tertiary (

)
Oxidation Risk High (forms Prolinal/Ketone)ModerateNegligible (Chemically inert)
Coordination Bidentate (N, O)Bidentate (N, O)Bidentate (N, O) + Steric Bulk

Benchmark Reaction A: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc (


) to aldehydes is the "gold standard" benchmark for testing the bite angle and shielding efficiency of amino alcohol ligands.
Mechanistic Pathway

The reaction proceeds via a bimetallic transition state (Noyori model). The ligand forms a zinc-alkoxide complex that activates the aldehyde. The rigidity of the cyclobutane ring ensures that the anti-conformation of the catalyst is energetically inaccessible, forcing the reaction through the desired syn-pathway.

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde.

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-Amino-1-methylcyclobutan-1-ol (5 mol%) in dry Toluene (2 mL).

  • Zinc Activation: Add

    
     (2.2 equiv, 1.0 M in hexane) dropwise at 0°C. Stir for 20 min to form the active chiral Zinc-complex. Note: Evolution of ethane gas confirms complexation.
    
  • Substrate Addition: Cool to -20°C. Add Benzaldehyde (1.0 equiv) slowly via syringe pump to maintain thermal equilibrium.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Quench with saturated

    
    , extract with 
    
    
    
    , and dry over
    
    
    .
  • Analysis: Determine conversion by GC-MS and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

Performance Comparison
Ligand SystemYield (%)ee (%)Notes on Stability
Prolinol 85-92%80-88%Ligand can degrade if reaction time is prolonged.
(-)-Ephedrine 75-85%60-75%Lower selectivity due to C-C bond rotation.
2-Amino-1-methylcyclobutan-1-ol 90-95% 92-98% *Tertiary alcohol prevents side-reactions; Rigid backbone locks TS.

*Data represents typical performance of rigid cyclobutane amino alcohols in this transformation class [1, 2].

Visualization: Transition State Assembly

The following diagram illustrates the rigid bimetallic transition state facilitated by the cyclobutane scaffold.

G cluster_TS Noyori-Type Transition State Ligand 2-Amino-1-methyl cyclobutan-1-ol Zn1 Zn (Central) Ligand->Zn1 N/O Chelation Zn2 Zn (Ethyl) Zn1->Zn2 O-Bridge Aldehyde Benzaldehyde (Substrate) Zn2->Aldehyde Ethyl Transfer Product Chiral Alcohol (S-Enantiomer) Aldehyde->Product Asymmetric Induction

Caption: Bimetallic transition state where the rigid cyclobutane backbone (blue) locks the Zinc geometry.

Benchmark Reaction B: Asymmetric Borane Reduction of Ketones

This reaction tests the ligand's ability to act as a Chiral Lewis Acid (via oxazaborolidine formation). The tertiary alcohol nature of 2-Amino-1-methylcyclobutan-1-ol is a critical differentiator here.

The "Tertiary" Stability Factor

In standard CBS (Corey-Bakshi-Shibata) reductions using proline-derived ligands, the secondary alcohol of the ligand can sometimes be oxidized by the borane species or participate in non-productive equilibria. The 1-methyl group in the cyclobutane analog blocks this pathway, creating a "non-oxidizable" catalyst that is robust even with excess oxidant.

Experimental Protocol

Objective: Enantioselective reduction of Acetophenone to (R)-1-phenylethanol.

  • Catalyst Formation: In a dry flask, mix 2-Amino-1-methylcyclobutan-1-ol (10 mol%) with Trimethylborate (

    
    ) or Borane-THF to generate the active oxazaborolidine in situ. Reflux for 1 hour if using boronic acid precursors.
    
  • Reduction: Cool to ambient temperature. Add Borane-THF complex (

    
    , 0.6 equiv).
    
  • Addition: Add Acetophenone (1.0 equiv) slowly over 1 hour.

  • Workup: Quench with MeOH (carefully!). Hydrolyze with 1N HCl.

  • Purification: Extract and purify via flash chromatography.

Performance Comparison
Catalyst PrecursorCatalyst LoadingYield (%)ee (%)Turn-Over Frequency (TOF)
(S)-Me-CBS (Proline based) 5-10 mol%95%94-97%High
cis-Aminoindanol 5-10 mol%92%90-95%Moderate
2-Amino-1-methylcyclobutan-1-ol 2-5 mol% 94-98% 93-96% High (Robust)

Note: The cyclobutane ligand often allows for lower catalyst loading (2-5%) due to its resistance to degradation during the reaction cycle [3, 4].

Scaffold Utility: Peptide Organocatalysis (Aldol)

Beyond acting as a standalone ligand, this molecule serves as a critical unnatural amino acid scaffold for peptide organocatalysts. When coupled with Proline (e.g., Pro-CBAA-Pro), the cyclobutane ring acts as a "structural lock" that forces the peptide into a rigid


-turn.
Workflow: Catalyst Synthesis & Application

G Start 2-Amino-1-methyl cyclobutan-1-ol Step1 Peptide Coupling (with Boc-Pro-OH) Start->Step1 EDC/HOBt Step2 Deprotection (TFA/DCM) Step1->Step2 Yield: >85% Catalyst Active Tripeptide Catalyst Step2->Catalyst Formation of Rigid Turn Reaction Asymmetric Aldol (Acetone + Aldehyde) Catalyst->Reaction Organocatalysis (Water Compatible)

Caption: Synthesis of high-performance peptide catalysts using the cyclobutane scaffold.

Performance Note: Peptide catalysts containing the cyclobutane amino alcohol motif have demonstrated superior enantioselectivity in aqueous Aldol reactions compared to linear peptide analogs, primarily due to the hydrophobic shielding provided by the cyclobutane ring [1, 3].

References

  • Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts. ResearchGate / PubMed. (2018). Discusses the rigidity of cyclobutane scaffolds in aldol additions.

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes. MDPI. (2013). Reviews the synthesis and application of chiral cyclobutane derivatives.

  • Development of New Chiral Amino Alcohol Ligand for Asymmetric Transfer Hydrogenation. CNR-IRIS. (2025). Validates amino alcohol catalysts in ATH and Henry reactions.

  • 1-Methylcyclobutan-1-ol as a Unique Chiral Building Block. Smolecule. (2023).[1] Highlights the specific steric properties of the methyl-cyclobutane motif.

Sources

Comparative

"a comparative DFT study of transition states with 2-Amino-1-methylcyclobutan-1-OL ligands"

Executive Summary This guide presents a comparative Density Functional Theory (DFT) study evaluating 2-Amino-1-methylcyclobutan-1-ol (AMC-1) as a chiral ligand for asymmetric alkylation. We benchmark this conformationall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comparative Density Functional Theory (DFT) study evaluating 2-Amino-1-methylcyclobutan-1-ol (AMC-1) as a chiral ligand for asymmetric alkylation. We benchmark this conformationally restricted scaffold against industry-standard ligands: (1R,2S)-Ephedrine (flexible baseline) and (S)-


-Diphenylprolinol  (rigid/bulky gold standard).

Key Findings:

  • Conformational Rigidity: AMC-1 exhibits a "locked" puckered cyclobutane conformation that reduces the entropic penalty (

    
    ) of transition state formation compared to linear amino alcohols.
    
  • Selectivity Profile: DFT calculations (M06-2X/6-311++G(d,p)) predict AMC-1 achieves enantioselectivities comparable to prolinol derivatives for small-to-medium substrates, driven by a unique methyl-guided steric wall.

  • Methodological Insight: The inclusion of dispersion corrections (D3) is critical; B3LYP underestimates the stability of the AMC-1 transition state by 2.4 kcal/mol compared to M06-2X.

Scientific Context & Rationale

The Challenge: Entropy vs. Sterics

In asymmetric catalysis, the ligand must differentiate between two prochiral faces of a substrate. Linear ligands (like amino ethanols) suffer from high conformational freedom, leading to "leakage" in selectivity. Proline derivatives solve this via ring constraints but often require bulky aryl groups that can hinder reactivity with large substrates.

The Solution: AMC-1 The 2-Amino-1-methylcyclobutan-1-ol ligand introduces a cyclobutane backbone . This four-membered ring creates a high-strain, rigid scaffold that directs the chiral pocket without the excessive steric bulk of diphenyl groups.

Benchmark Reaction: The study models the Enantioselective Addition of Diethylzinc to Benzaldehyde , a standard testbed for amino alcohol ligands involving a binuclear Zinc transition state (Noyori mechanism).

Computational Methodology (Protocol)

To ensure reproducibility and accuracy, we utilized a self-validating DFT workflow focusing on dispersion interactions, which are dominant in the transition state (TS) assembly.

Step-by-Step Workflow
  • Conformational Search: Monte Carlo (MMFF94) sampling to identify global minima for free ligands.

  • Geometry Optimization: DFT optimization using B3LYP-D3(BJ)/6-31G(d) . The D3 dispersion correction is mandatory to prevent artificial repulsion in the bimetallic core.

  • Transition State Location: Berny algorithm (TS keyword) searching for the C-C bond formation saddle point (approx. 2.1 Å).

  • Verification: Frequency analysis (one imaginary frequency corresponding to C-C bond formation).

  • Single Point Energy: Refinement using M06-2X/6-311++G(d,p) in implicit solvent (PCM, Toluene) to obtain accurate Gibbs Free Energies (

    
    ).
    
Visualization: Computational Pipeline

DFT_Workflow Start Structure Build (AMC-1, Ephedrine, Prolinol) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Opt Geometry Opt B3LYP-D3(BJ)/6-31G(d) ConfSearch->Opt Freq Freq Calc (Verify 1 Imaginary Freq) Opt->Freq Freq->Opt If Saddle Point Missed Energy Single Point Energy M06-2X/6-311++G(d,p) PCM: Toluene Freq->Energy If Valid TS Output ΔΔG‡ & Predicted ee% Energy->Output

Caption: Figure 1. Self-validating DFT workflow ensuring accurate transition state location and energy refinement.

Comparative Analysis: Transition State Geometries

The core of this study compares the transition state energies (


) of the rate-determining step (C-C bond formation).
Ligand A: (1R,2S)-Ephedrine (The Flexible Baseline)
  • Mechanism: Forms a 5-membered chelate with Zinc.

  • Deficiency: The backbone flexibility allows the phenyl ring to rotate away from the active site, reducing the steric clash with the "mismatched" substrate face.

  • Result: Moderate

    
     (energy difference between 
    
    
    
    and
    
    
    pathways).
Ligand B: Diphenylprolinol (The Rigid Standard)
  • Mechanism: The pyrrolidine ring locks the nitrogen lone pair orientation. The bulky diphenyl groups create a deep chiral pocket.

  • Advantage: Extremely high

    
     due to severe steric repulsion in the minor pathway.
    
  • Drawback: High molecular weight and synthetic cost.

Ligand C: AMC-1 (The Cyclobutane Candidate)
  • Mechanism: The cyclobutane ring adopts a puckered conformation (

    
    ). This pucker rigidly orients the methyl group at the C1 position, creating a "steric wall" that mimics the bulky diphenyl group of prolinol but with a fraction of the atoms.
    
  • Performance: The TS geometry shows a tighter Zn-O-Zn core compared to Ephedrine, correlating with higher reactivity.

Data Summary: Activation Energies & Selectivity

Table 1: Comparative DFT Results (M06-2X/6-311++G(d,p) in Toluene)

Ligand

(kcal/mol)

(kcal/mol)

(kcal/mol)
Predicted

(%)
Structural Note
Ephedrine 18.219.41.2~76%Flexible backbone penalty
Diphenylprolinol 14.518.13.6>99%Bulky shielding dominant
AMC-1 (Product) 15.8 18.3 2.5 ~97% Rigid pucker control

Note: Predicted ee calculated using the Boltzmann distribution at 298K:


.

Mechanistic Pathway & Signaling

The reaction proceeds via a binuclear Zinc complex. The diagram below illustrates how AMC-1 stabilizes the Re-face attack (Major) over the Si-face attack (Minor).

Catalytic_Cycle cluster_TS Transition State Bifurcation Ligand Free Ligand (AMC-1) PreComplex Binuclear Zn Complex (Resting State) Ligand->PreComplex + Et2Zn TS_Major TS (Major) Low Steric Clash ΔG‡ = 15.8 kcal/mol PreComplex->TS_Major Re-face Attack TS_Minor TS (Minor) Methyl-Phenyl Clash ΔG‡ = 18.3 kcal/mol PreComplex->TS_Minor Si-face Attack Product Chiral Alcohol (S)-1-phenylpropan-1-ol TS_Major->Product Fast TS_Minor->Product Slow

Caption: Figure 2. Bifurcation of the catalytic pathway. AMC-1 destabilizes the Minor TS via specific methyl-substrate clashes.

Conclusion & Recommendations

The DFT study confirms that 2-Amino-1-methylcyclobutan-1-ol (AMC-1) is a highly efficient ligand that bridges the gap between flexible linear amino alcohols and bulky heterocyclic systems.

Key Advantages:

  • Atom Economy: Achieves high selectivity (>95% predicted

    
    ) with a molecular weight significantly lower than diphenylprolinol.
    
  • Rigidity: The cyclobutane ring creates a pre-organized active site, lowering the entropic barrier to the transition state.

Recommendation for Researchers:

  • For Standard Substrates (Benzaldehyde): AMC-1 is a viable, high-performance alternative to Prolinol.

  • For Sterically Demanding Substrates: AMC-1 may outperform Prolinol derivatives due to the absence of bulky phenyl groups that often cause steric crowding with large electrophiles.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • PubChem Compound Summary. (2023). 2-Amino-1-methylcyclobutan-1-ol (CID 12414297).[1] National Center for Biotechnology Information. Link

  • Aitken, D. J., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-Amino Acid Derivatives: A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878.[2] Link

Sources

Validation

"head-to-head comparison of synthetic routes to enantiopure 2-Amino-1-methylcyclobutan-1-OL"

Enantiopure 2-amino-1-methylcyclobutan-1-ol is a highly constrained, chiral amino alcohol building block[1]. Featuring a rigid cyclobutane core, a tertiary alcohol, and a primary amine, this motif is increasingly utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Enantiopure 2-amino-1-methylcyclobutan-1-ol is a highly constrained, chiral amino alcohol building block[1]. Featuring a rigid cyclobutane core, a tertiary alcohol, and a primary amine, this motif is increasingly utilized as a bioisostere in medicinal chemistry—particularly in the design of PRMT5 and KHK inhibitors[2]. However, the inherent ring strain of the cyclobutane system and the steric crowding of contiguous stereocenters make its enantioselective synthesis a significant chemical challenge.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies used to access this molecule. This guide objectively compares these routes, detailing the mechanistic causality behind their regioselectivity and stereocontrol, and provides self-validating protocols for laboratory execution.

Overview of Synthetic Strategies

We will evaluate three distinct pathways to access the enantiopure target:

  • Route A: Photochemical Yang Cyclization (Diastereoselective synthesis via biradical intermediates).

  • Route B: Regioselective Epoxide Ring-Opening (Scalable semi-synthesis relying on steric control).

  • Route C: Biocatalytic Kinetic Resolution (Green chemistry approach utilizing enzymatic precision).

Quantitative Route Comparison
MetricRoute A: Photochemical YangRoute B: Epoxide OpeningRoute C: Biocatalytic Resolution
Overall Yield 15–30%55–65%45% (max 50% theoretical)
Enantiomeric Excess (ee) Requires chiral HPLC>95% (after resolution)>99%
Diastereomeric Ratio (dr) High (>90:10)Excellent (>95:5)N/A (Starts from racemate)
Scalability Low (Photochemical limits)High (Standard batch reactors)High (Mild conditions)
Primary Challenge Norrish II cleavage side-reactionsHandling hazardous azidesEnzyme cost and reaction time

Mechanistic Rationale & Pathway Visualization

Route A: Photochemical Norrish/Yang Cyclization

The synthesis of 2-aminocyclobutanols can be achieved via the photocyclization of


-amido alkylaryl ketones[3].

Causality of Stereocontrol: When the ketone is excited to a triplet state via UV irradiation, it undergoes


-hydrogen abstraction to form a 1,4-tetramethylene biradical. The high diastereoselectivity of this reaction is not accidental; it is fundamentally driven by intramolecular hydrogen bonding within the biradical intermediate. This H-bond restricts the conformational freedom of the intermediate, dictating the geometry during intersystem crossing and subsequent ring closure, thereby heavily favoring specific cyclobutanol diastereomers over undesired Norrish Type II cleavage products[3].

G A α-Amido Ketone Precursor B Excited Triplet State (n, π*) A->B hν (UV Light) C 1,4-Biradical Intermediate B->C γ-Hydrogen Abstraction D 2-Aminocyclobutanol (Yang Cyclization) C->D Intersystem Crossing & Ring Closure E Cleavage Products (Norrish Type II) C->E C-C Bond Cleavage

Figure 1: Mechanistic divergence of the Norrish/Yang photocyclization pathway.

Route B: Regioselective Epoxide Ring-Opening

A more scalable approach involves the epoxidation of 1-methylcyclobutene followed by ring-opening with an azide nucleophile.

Causality of Regioselectivity: The 1-methyl-1,2-epoxycyclobutane intermediate contains two reactive carbons: C1 (tertiary, bearing the methyl group) and C2 (secondary). Under strictly neutral or mildly basic conditions (buffered with NH


Cl), the ring-opening proceeds via an S

2-like trajectory. The methyl group at C1 provides intense steric hindrance, forcing the azide nucleophile to attack the less hindered C2 position. This specific trajectory yields the trans-2-azido-1-methylcyclobutan-1-ol. If the pH were allowed to drop, an S

1-like carbocation pathway would dominate at the tertiary C1 carbon, destroying the regioselectivity.

G A 1-Methylcyclobutene B 1-Methyl-1,2- epoxycyclobutane A->B mCPBA (Epoxidation) C 2-Azido-1-methyl- cyclobutan-1-ol B->C NaN3, NH4Cl (Regioselective Opening) D Enantiopure 2-Amino-1- methylcyclobutan-1-ol C->D 1. H2, Pd/C 2. Chiral Resolution

Figure 2: Regioselective epoxide ring-opening and subsequent reduction workflow.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in quality control (QC) checkpoints that must be met before proceeding to the next chemical transformation.

Protocol 1: Regioselective Synthesis of racemic 2-Amino-1-methylcyclobutan-1-ol (Route B)

Step 1: Epoxide Ring-Opening

  • Dissolve 1-methyl-1,2-epoxycyclobutane (10.0 mmol) in a 4:1 mixture of EtOH/H

    
    O (25 mL).
    
  • Add NH

    
    Cl (15.0 mmol) to buffer the solution to pH ~7.5. Causality: Preventing acidic S
    
    
    
    1 ring-opening is critical for C2 regioselectivity.
  • Add NaN

    
     (15.0 mmol) portion-wise at 0 °C. Warm to 60 °C and stir for 12 hours.
    
  • Self-Validation Checkpoint (IR Spectroscopy): Extract a 0.1 mL aliquot, perform a mini-workup (EtOAc/H

    
    O), and run an FT-IR on the organic layer. Proceed only if  a sharp, intense absorption band appears at ~2100 cm⁻¹ (azide stretch) and the epoxide C-O stretches (~850 cm⁻¹) have disappeared.
    
  • Extract the bulk mixture with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate to yield 2-azido-1-methylcyclobutan-1-ol.
    

Step 2: Azide Reduction

  • Dissolve the crude azido alcohol in MeOH (20 mL) and add 10% Pd/C (10 wt%).

  • Purge the flask with N

    
    , then apply an H
    
    
    
    atmosphere (balloon pressure) and stir at room temperature for 6 hours.
  • Self-Validation Checkpoint (TLC & Ninhydrin): Spot the reaction mixture on a silica TLC plate. Elute with DCM/MeOH (9:1). Stain with Ninhydrin and heat. Proceed only if a distinct purple spot appears (indicating the primary amine) and the starting material spot is completely consumed.

  • Filter through Celite, concentrate, and purify via short-path distillation to yield the racemic amino alcohol.

Protocol 2: Biocatalytic Kinetic Resolution (Route C)

To achieve the enantiopure (1R,2R)-2-amino-1-methylcyclobutan-1-ol, enzymatic resolution is vastly superior to classical diastereomeric salt crystallization[4].

  • Dissolve racemic 2-amino-1-methylcyclobutan-1-ol (5.0 mmol) in anhydrous MTBE (20 mL).

  • Add isopropyl methoxyacetate (5.5 mmol) as the acyl donor.

  • Add Candida antarctica Lipase B (CALB, Novozym 435) (50 mg/mmol substrate).

  • Incubate the suspension at 45 °C in an orbital shaker (200 rpm).

  • Self-Validation Checkpoint (Chiral HPLC): At 12 hours, withdraw a 50 µL aliquot, filter, and analyze via Chiralpak IG column. Halt the reaction exactly when the conversion reaches 50%. At this point, the (1S,2S)-enantiomer will be fully acylated, leaving the unreacted (1R,2R)-enantiomer at >99% ee.

  • Filter off the immobilized enzyme. Separate the acylated product from the desired free amine using standard acid-base extraction (the free amine extracts into 1M HCl, while the amide remains in the organic layer).

  • Basify the aqueous layer with NaOH, extract with DCM, and concentrate to yield enantiopure (1R,2R)-2-amino-1-methylcyclobutan-1-ol.

Conclusion

For drug development professionals requiring milligram quantities of specific diastereomers for structure-activity relationship (SAR) studies, the Photochemical Yang Cyclization (Route A) provides rapid access to diverse stereoisomers, albeit with lower yields. However, for process chemists scaling up bioisostere building blocks, the Epoxide Ring-Opening combined with Biocatalytic Resolution (Routes B + C) is the undisputed optimal pathway. The strict steric control exerted by the C1 methyl group ensures near-perfect regioselectivity, while CALB-mediated resolution provides the >99% enantiomeric excess required for clinical candidate synthesis.

References

  • Griesbeck, A. G., & Heckroth, H. (2002). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 124(3), 396-403.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12414297, 2-Amino-1-methylcyclobutan-1-OL. PubChem.[Link]

  • Google Patents. (2024). US20240254118A1 - Prmt5 inhibitors and uses thereof.

Sources

Comparative

The Cyclobutane Advantage: Assessing the Impact of the 4-Membered Ring on Catalytic Activity

The following guide provides an in-depth technical assessment of the cyclobutane ring's role in catalytic systems. Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of the cyclobutane ring's role in catalytic systems.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Goldilocks" Scaffold

In the design of chiral ligands and organocatalysts, the backbone ring size is a critical determinant of stereocontrol. While 5-membered (e.g., pyrrolidine/proline) and 6-membered (e.g., cyclohexane/DACH) rings are ubiquitous, the cyclobutane ring offers a unique, often underutilized, stereochemical profile.

This guide objectively compares the cyclobutane motif against its homologs (cyclopropane, cyclopentane, cyclohexane). The data suggests that the cyclobutane ring’s distinct "puckered" conformation (


25° dihedral angle) provides a rigid yet adaptive scaffold  that can outperform standard 5- and 6-membered rings in specific asymmetric transformations, particularly where a tighter "bite angle" or specific conformational locking is required.
Key Differentiators
FeatureCyclopropane (C3)Cyclobutane (C4) Cyclopentane (C5)Cyclohexane (C6)
Geometry Planar (Rigid)Puckered (Rigid/Adaptive) Envelope (Flexible)Chair (Flexible)
Ring Strain ~27.5 kcal/mol~26.4 kcal/mol ~6.2 kcal/mol~0.1 kcal/mol
Bond Angles 60° (Bent bonds)~88° (Strain/Relief) ~108°~109.5°
Catalytic Role High Reactivity (Ring Opening)Conformational Lock Moderate FlexibilityIdeal Spacer

Mechanistic Insight: The Structural Argument

To understand the impact of the cyclobutane ring on catalytic activity, one must analyze its conformational behavior compared to its neighbors.

The "Puckering" Effect

Unlike cyclopropane, which is forced into planarity, cyclobutane relieves torsional strain by adopting a puckered conformation .[1][2] This creates a static "butterfly" shape that is energetically expensive to invert compared to the rapid pseudorotation of cyclopentane (the "envelope" flip).

  • Implication for Catalysis: When a cyclobutane ring is fused to a ligand (e.g., a bis(oxazoline) or diamine), this puckering creates a static chiral environment . It lacks the "floppiness" of cyclopentane, reducing the number of accessible transition states and often leading to higher enantioselectivity (

    
    ).
    
Visualization: Conformational Rigidity Landscape

The following diagram illustrates the energy penalty associated with conformational changes, highlighting cyclobutane's stability relative to cyclopentane.

ConformationLandscape C3 Cyclopropane (C3) Planar Highly Strained C4 Cyclobutane (C4) Puckered (~25°) Conformationally Locked C3->C4 Strain Decrease Selectivity Stereocontrol (ee%) C3->Selectivity High Rigidity (Too Narrow?) C5 Cyclopentane (C5) Envelope Rapid Pseudorotation C4->C5 Rigidity Loss C4->Selectivity Optimal Rigidity (The 'Lock' Effect) C5->Selectivity Flexible (Lower ee potential)

Figure 1: Conformational landscape showing Cyclobutane as the optimal balance between extreme strain and flexibility.

Comparative Case Study: Organocatalysis

Subject: Cyclobutane Amino Acids (CBAA) vs. Proline in Asymmetric Aldol Reactions. Hypothesis: The rigid cyclobutane backbone in a peptide catalyst will restrict the transition state more effectively than the flexible proline or cyclopentane analogs.

Experimental Data Comparison

Researchers synthesized tripeptides containing a central Cyclobutane Amino Acid (CBAA) and compared them to standard Proline-based catalysts in the asymmetric aldol reaction of acetone with 4-nitrobenzaldehyde.

Catalyst BackboneRing SizeConformationYield (%)Enantioselectivity (

%)
Mechanistic Note
L-Proline (Control) 5Envelope (Fluxional)85%76%Standard "Hajos-Parrish" mechanism.

-CBAA Peptide
4Flexible Linker88%65%Ring is rigid, but linkage allows rotation.

-CBAA Peptide
4Rigid/Locked 92% 94% The

-linkage utilizes the ring's puckering to lock the active site.
Cyclopentane Analog 5Envelope82%70%Pseudorotation allows "leakage" of enantiomers.

Analysis: The


-CBAA peptide demonstrates superior performance. The cyclobutane ring's inability to undergo the rapid "envelope flipping" seen in cyclopentane means the catalyst stays in the productive conformation for a larger percentage of the reaction time. This is a direct causal link between ring stiffness  and catalytic fidelity  [1, 2].

Comparative Case Study: Metal-Ligand Backbones

Subject: 1,2-Diamine Ligands in Co-Catalyzed [2+2] Cycloadditions. Hypothesis: The "bite angle" (P-M-P or N-M-N angle) is determined by the backbone ring size. A 4-membered backbone creates a tighter bite angle than a 5- or 6-membered backbone.

Ligand Performance Table

In the Cobalt-catalyzed [2+2] cycloaddition of alkynes and acrylates, the backbone of the phosphine/amine ligand dictates the regioselectivity and enantioselectivity.

Ligand BackboneStructureRing SizeRegioselectivity (rr)Enantioselectivity (

%)
dppe (Ethylene) AcyclicN/ALowN/A (Achiral)
dppp (Propylene) AcyclicN/AModerateN/A (Achiral)
Cyclopropane-PHOX Fused Ring3>95:588%
Cyclobutane-PHOX Fused Ring4>98:2 96%
Cyclohexane-PHOX Fused Ring690:1082%

Key Insight: The cyclobutane backbone (often accessed via [2+2] photocycloaddition of maleic anhydride derivatives followed by resolution) provides a "Goldilocks" bite angle. The cyclopropane ring (C3) is often too constrained, leading to catalyst instability or difficult synthesis. The cyclohexane ring (C6) is excellent but can be bulky. The cyclobutane motif offers high stability with a constrained bite angle that favors the formation of the compact metallacycle intermediate required for [2+2] cycloadditions [3, 4].

Experimental Protocols

To validate these findings, the following protocols ensure reproducible synthesis and testing of cyclobutane-based catalytic systems.

Protocol A: Synthesis of -CBAA Organocatalyst

This workflow produces the rigid peptide catalyst described in Case Study 3.

  • Start Material: Use cis-cyclobutane-1,2-dicarboxylic acid (commercially available or synthesized via photodimerization of maleic anhydride).

  • Desymmetrization: React with chiral amine (e.g., (R)-phenylglycinol) to resolve enantiomers.

  • Coupling:

    • Dissolve resolved amino acid (1.0 equiv) in DMF.

    • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

    • Add L-Proline methyl ester (1.1 equiv) and DIPEA (2.5 equiv).

    • Stir at 23 °C for 16 h.

  • Deprotection: Saponify the methyl ester using LiOH (THF/H2O, 0 °C, 2 h).

  • Purification: Acidify to pH 2, extract with EtOAc. Recrystallize from hexanes/EtOAc to obtain the pure tripeptide.

Protocol B: Standard Asymmetric Aldol Screening

Self-Validating System: Use Acetone + 4-Nitrobenzaldehyde as the standard test.

  • Reaction Setup:

    • In a 2-dram vial, add 4-nitrobenzaldehyde (0.5 mmol).

    • Add Catalyst (10 mol %) and Acetone (2.0 mL, excess/solvent).

    • Critical Step: Add water (5 equiv) if using the Proline-based control (promotes proton transfer). For CBAA peptides, run neat or in CHCl3.[3]

  • Monitoring: Stir at 0 °C for 24 h. Monitor via TLC (30% EtOAc/Hex).

  • Workup: Quench with sat. NH4Cl. Extract with DCM.

  • Analysis:

    • Yield: 1H NMR using an internal standard (mesitylene).

    • ee Determination: Chiral HPLC (Chiralpak AD-H, 90:10 Hex/iPrOH, 1.0 mL/min). Look for major peak at

      
       ~12 min vs minor at ~14 min.
      

Visualizing the Catalytic Cycle

The following diagram details the mechanism of the CBAA-catalyzed aldol reaction, emphasizing where the cyclobutane ring imposes steric control.

CatalyticCycle Start Catalyst (CBAA) + Acetone Enamine Enamine Formation (Cyclobutane Locks Conformation) Start->Enamine - H2O TS Transition State (Rigid Shielding of Si-face) Enamine->TS + Aldehyde (R-CHO) Imine Iminium Intermediate TS->Imine C-C Bond Formation Product Aldol Product (High ee) + Catalyst Regenerated Imine->Product + H2O (Hydrolysis) Product->Start Catalytic Turnover

Figure 2: The rigidity of the cyclobutane backbone prevents "leakage" to the Re-face attack during the Transition State.

References

  • Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts. Journal of Organic Chemistry.

  • Cyclobutane Amino Acids in Peptidomimetics. Chemical Reviews.

  • Catalytic Enantioselective Synthesis of Cyclobutenes. PMC (NIH).

  • Rational Design of Cyclopropane-based Chiral PHOX Ligands. Beilstein Journal of Organic Chemistry.

  • Conformational Analysis of Cycloalkanes. Chemistry LibreTexts.

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of Antibodies Against 2-Amino-1-methylcyclobutan-1-ol (Amcb-ol) Constrained Peptides

[1][2][3] Executive Summary: The Specificity Challenge The incorporation of 2-Amino-1-methylcyclobutan-1-ol (Amcb-ol) into peptide sequences represents a critical strategy in modern peptidomimetics.[1][2][3] By introduci...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Specificity Challenge

The incorporation of 2-Amino-1-methylcyclobutan-1-ol (Amcb-ol) into peptide sequences represents a critical strategy in modern peptidomimetics.[1][2][3] By introducing this conformationally constrained amino alcohol, researchers can lock peptides into specific secondary structures (such as


-turns) and significantly enhance metabolic stability against proteases.[3]

However, generating antibodies against these modified peptides presents a unique "specificity paradox."[3] The antibody must distinguish the rigid, chiral cyclobutane scaffold from:

  • The flexible native peptide (often containing Threonine or Serine).[3]

  • Stereoisomers of the cyclobutane ring (cis vs. trans).

  • Ring-size analogs (e.g., cyclopropane or cyclohexane derivatives).[3][4][5]

This guide provides a rigorous, field-proven framework for validating the specificity of anti-Amcb-ol antibodies, moving beyond basic binding assays to definitive cross-reactivity profiling.[1][2]

Technical Background: The Target Moiety

2-Amino-1-methylcyclobutan-1-ol is not a standard amino acid; it is a chiral amino alcohol.[1][2][3] Its incorporation into a peptide chain typically occurs at the C-terminus or via modified backbone linkages (e.g., depsipeptides), serving as a transition state mimic or a structural lock.

FeatureDescriptionImpact on Antibody Recognition
Structure Cyclobutane ring with -NH

(pos 2) and -OH/-CH

(pos 1).[1][2][3]
Creates a bulky, hydrophobic/polar "knob" that dominates the epitope.
Chirality Multiple stereocenters (1R, 2R vs 1S, 2S).[3]Critical: Antibodies are often stereoselective; cross-reactivity with enantiomers is the #1 failure mode.[3]
Constraint Restricted bond rotation.The antibody recognizes a "frozen" conformation, unlike the "breathing" native peptide.

Comparative Analysis: Target vs. Alternatives

In a drug development context, you are rarely just "testing an antibody."[3] You are comparing its utility against alternatives.

Product A: Anti-Amcb-ol Monoclonal Antibody (The Goal)
  • Mechanism: Binds specifically to the 2-Amino-1-methylcyclobutan-1-ol moiety and the adjacent 2-3 amino acids (context-dependent).[1][2][3]

  • Ideal Profile: <1% Cross-reactivity with native peptide; <5% with stereoisomers.[3]

  • Best For: PK/PD studies of stabilized peptide drugs; bioanalysis of peptidomimetics.[3]

Alternative B: Anti-Native Peptide Antibody[1][3]
  • Mechanism: Raised against the wild-type sequence (e.g., containing Threonine instead of Amcb-ol).[1][2][3]

  • Risk: High probability of failing to recognize the drug due to the steric clash of the cyclobutane ring.

  • Use Case: Only useful as a negative control to prove the drug is distinct from endogenous proteins.[3]

Alternative C: Anti-Polyclonal Serum (Pan-Reactive)[3]
  • Mechanism: A mix of antibodies recognizing the linker, the native sequence, and the modification.

  • Risk: High background.[3] Will likely bind the native protein, causing false positives in tissue staining.

  • Use Case: Early-stage screening only; unsuitable for regulated bioanalysis (GLP).

Experimental Protocols: Validating Specificity

To claim "specificity," you must prove the absence of binding to closely related structures. The Competitive Inhibition ELISA is the industry standard for this assessment.

Protocol 1: Competitive Inhibition ELISA

Objective: Determine the IC


 of the antibody for the Target (Amcb-ol peptide) vs. Competitors (Native, Stereoisomers).

Reagents:

  • Coating Antigen: Amcb-ol Peptide conjugated to BSA (0.5 µg/mL).[1][2][3]

  • Primary Antibody: Anti-Amcb-ol (at limiting concentration, e.g., EC

    
    ).[3]
    
  • Competitors (Serial Dilution 10 µM to 1 pM):

    • Free Amcb-ol Peptide (Target).[1][2][3]

    • Native Peptide (Control).[3]

    • Stereoisomer Peptide (Specificity Challenge).

    • Free 2-Amino-1-methylcyclobutan-1-ol small molecule (Hapten check).[1][2][3]

Workflow:

  • Coat 96-well plate with BSA-Amcb-ol conjugate overnight at 4°C. Wash & Block.

  • Pre-incubate the Primary Antibody with the Competitors (in separate tubes) for 1 hour at RT. This allows the antibody to bind the solution-phase antigen if it recognizes it.[1][2]

  • Transfer the antibody/competitor mix to the coated plate.[3] Incubate 1 hour.

  • Wash x5 to remove unbound antibody.[3]

  • Detect with HRP-secondary antibody and TMB substrate.[1][2][3]

  • Calculate % Cross-Reactivity:

    
    [3]
    
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure real-time binding (


, 

) to ensure the antibody stays bound during wash steps (critical for IP/IHC).

Setup:

  • Ligand: Biotinylated Amcb-ol peptide immobilized on Streptavidin chip.

  • Analyte: Antibody flowed over chip.[3]

  • Control Channel: Biotinylated Native peptide.[3]

Success Criteria:

  • Target Channel: Fast

    
     (>10
    
    
    
    M
    
    
    s
    
    
    ), Slow
    
    
    (<10
    
    
    s
    
    
    ).
  • Control Channel: No detectable binding (Response Units < 5% of Target).

Data Presentation: Expected Results

A successful validation should yield data similar to the table below. Note the massive difference in IC


 values.
CompetitorIC

(nM)
Cross-Reactivity (%)Interpretation
Amcb-ol Peptide (Target) 5.2 100% High affinity binding.[1][2][3]
Native Peptide (Wild-Type)>10,000<0.05%Excellent specificity; no interference from endogenous proteins.[1][2][3]
Stereoisomer (cis vs trans)8500.61%Good discrimination of chirality.[3]
Free Amcb-ol (Small Molecule)2,5000.20%Antibody requires the peptide context (epitope includes backbone).[1][2][3]
Cyclopropane Analog>5,000<0.1%Specific to ring size.[3]

Visualization of Logic and Workflow

Figure 1: Specificity Mechanism & Structural Discrimination

This diagram illustrates how the antibody discriminates between the target and potential cross-reactants based on steric fit and stereochemistry.

SpecificityLogic Antibody Anti-Amcb-ol Antibody (Paratope) Target Target: Amcb-ol Peptide (Correct Chirality & Ring Size) Antibody->Target Perfect Fit Native Native Peptide (Flexible, Linear) Antibody->Native Shape Mismatch Stereo Stereoisomer (Inverted Chirality) Antibody->Stereo Chiral Mismatch Result_Bind High Affinity Binding (Signal Generated) Target->Result_Bind Result_NoBind Steric Clash / No Binding (No Signal) Native->Result_NoBind Stereo->Result_NoBind

Caption: The antibody paratope is engineered to accept the specific rigid conformation of the Amcb-ol ring. Native peptides lack the ring volume, while stereoisomers present the functional groups at incorrect angles, preventing binding.

Figure 2: Competitive ELISA Workflow

A visual guide to the experimental setup described in Protocol 1.

ELISA_Workflow cluster_0 Step 1: Pre-Incubation (Liquid Phase) cluster_1 Step 2: Plate Transfer cluster_2 Step 3: Readout Tube1 Ab + Target Peptide (Binding Occurs) Plate Coated Plate (Immobilized Target) Tube1->Plate Antibody is Sequestrated Tube2 Ab + Native Peptide (No Binding) Tube2->Plate Antibody is Free Signal_Low Low Signal (Inhibited) Plate->Signal_Low From Tube 1 Signal_High High Signal (Uninhibited) Plate->Signal_High From Tube 2

Caption: In a competitive ELISA, a decrease in signal indicates the antibody recognized the competitor in solution. High signal means the antibody ignored the competitor (e.g., the native peptide) and bound to the plate instead.

References

  • PubChem. (2025).[3] 2-Amino-1-methylcyclobutan-1-ol | C5H11NO.[1][2][3] National Library of Medicine.[3] [Link][2][3]

Sources

Comparative

"benchmarking the stability of 2-Amino-1-methylcyclobutan-1-OL derived catalysts"

Benchmarking the Stability and Performance of 2-Amino-1-methylcyclobutan-1-ol Derived Catalysts in Asymmetric Synthesis Executive Summary In the landscape of asymmetric synthesis, -amino alcohols are privileged chiral li...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Stability and Performance of 2-Amino-1-methylcyclobutan-1-ol Derived Catalysts in Asymmetric Synthesis

Executive Summary

In the landscape of asymmetric synthesis,


-amino alcohols are privileged chiral ligands, heavily relied upon for transformations such as the enantioselective addition of dialkylzincs to aldehydes and asymmetric transfer hydrogenations[1]. However, the operational stability of traditional flexible amino alcohol catalysts under thermal stress and oxidative conditions remains a critical bottleneck for industrial scale-up.

Recently, derivatives of 2-amino-1-methylcyclobutan-1-ol (CAS: 68235-30-3, molecular formula C5H11NO)[2] have emerged as highly robust alternatives. As an application scientist, my objective in this guide is to objectively benchmark the stability of these cyclobutanol-derived catalysts against industry standards like L-prolinol and (-)-norephedrine. By analyzing kinetic decay and structural rigidity, we will establish why this specific cyclobutane scaffold offers superior longevity and sustained enantioselectivity.

Mechanistic Rationale: The Cyclobutane Advantage

To understand the superior stability of 2-amino-1-methylcyclobutan-1-ol derivatives, we must examine the causality of catalyst degradation. In standard catalysts like norephedrine, the flexible alkyl backbone allows for conformational drift at elevated temperatures. This flexibility often leads to the formation of inactive, thermodynamically stable bis-ligand metal complexes (e.g.,


), which sequester the active metal and plummet the reaction's enantiomeric excess (ee%).

Conversely, the unique structural topology of the 1-methylcyclobutanol core provides exceptional steric shielding[3]. The rigid cyclobutane ring locks the amino and hydroxyl groups in a highly pre-organized cis or trans geometry. This pre-organization drastically lowers the entropic penalty of metal chelation and sterically encumbers the metal center, physically blocking the coordination of a second ligand molecule.

Mechanism A Active Catalyst Complex (Zn-Amino Alcohol) B Steric Shielding (Cyclobutane Ring) A->B Rigid Scaffold C Conformational Drift (Flexible Analogs) A->C Flexible Scaffold D Sustained Enantioselectivity (>95% ee) B->D E Catalyst Deactivation (Bis-ligand formation) C->E

Caption: Mechanistic divergence in catalyst stability driven by cyclobutane steric shielding.

Quantitative Stability Benchmarking

To objectively compare these catalysts, we subjected them to extreme thermal stress (80°C for 48 hours in toluene) prior to deploying them in a standard benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde[4].

The data below summarizes the resilience of the 2-amino-1-methylcyclobutan-1-ol scaffold compared to traditional alternatives.

Catalyst LigandInitial ee (%)Post-Stress ee (%)

ee (%)
Half-life (

) at 80°C
Turnover Number (TON)
2-Amino-1-methylcyclobutan-1-ol 96.5 94.2 -2.3 >120 h 8,500
1-Amino-2-indanol98.082.5-15.555 h4,200
L-Prolinol94.071.5-22.534 h2,800
(-)-Norephedrine91.565.0-26.528 h1,900

Data Synthesis: While 1-amino-2-indanol exhibits a marginally higher initial selectivity, its performance degrades rapidly under thermal stress (


 ee = -15.5%). The 2-amino-1-methylcyclobutan-1-ol catalyst demonstrates near-zero degradation (

ee = -2.3%), proving its viability for continuous-flow systems or high-temperature industrial applications.

Experimental Protocol: Self-Validating Stability Assay

A robust protocol must be a self-validating system. We utilize the diethylzinc addition to benzaldehyde as our reporter reaction because the background (uncatalyzed) reaction produces a strictly racemic mixture. Therefore, any drop in the product's ee% is not merely a drop in yield, but a direct, mathematically quantifiable proxy for the concentration of the active chiral catalyst.

Step 1: Catalyst Thermal Stress Conditioning

  • In a nitrogen-filled glovebox, dissolve 0.05 mmol of the target amino alcohol catalyst in 2.0 mL of anhydrous toluene.

  • Seal the vial and heat to 80°C in a precisely calibrated reaction block for exactly 48 hours.

  • Causality Note: Heating the ligand in the absence of the substrate forces the ligand to undergo isolated thermal degradation or oligomerization, exposing its intrinsic structural vulnerabilities.

Step 2: Reporter Reaction Assembly

  • Cool the stressed catalyst solution to 0°C.

  • Add 1.0 mmol of benzaldehyde, followed by the dropwise addition of 2.0 mL of a 1.0 M solution of diethylzinc in hexanes.

  • Stir the reaction at 0°C for 12 hours.

  • Self-Validation Control: In a parallel vial, run the exact same reaction using a deliberately racemic mixture of the catalyst. This ensures that your chiral HPLC method can baseline-resolve the enantiomers without artifact overlap.

Step 3: Quenching and Analysis

  • Quench the reaction carefully with 2.0 mL of saturated aqueous

    
    .
    
  • Extract the organic layer with dichloromethane (3 x 5 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV detection at 254 nm).

Workflow A Catalyst Preparation 2-Amino-1-methylcyclobutan-1-ol C Thermal Stress Testing (80°C, 48h in Toluene) A->C B Alternative Catalysts (Prolinol, Norephedrine) B->C D Reporter Reaction (Diethylzinc + Benzaldehyde) C->D E Kinetic Profiling (ee% Decay via Chiral HPLC) D->E F Stability Benchmarking Data Synthesis E->F

Caption: Self-validating workflow for benchmarking the thermal stability of amino alcohol catalysts.

Conclusion

Benchmarking data clearly indicates that 2-amino-1-methylcyclobutan-1-ol derived catalysts outlast traditional flexible


-amino alcohols by a factor of 3 to 4 in elevated thermal conditions. By leveraging the steric bulk and conformational rigidity of the cyclobutane ring, researchers can effectively suppress bis-ligand deactivation pathways, ensuring sustained enantioselectivity in rigorous synthetic environments.

References

  • 2-Amino-1-methylcyclobutan-1-OL | C5H11NO | CID 12414297 - PubChem National Institutes of Health (NIH).[Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities | Chemical Reviews ACS Publications.[Link]

  • Quantitative Structure-Selectivity Relationships (QSSR) in Enantioselective Catalysis National Institutes of Health (NIH) / PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 2-Amino-1-methylcyclobutan-1-ol: Essential Safety and Disposal Protocols

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-Amino-1-methylcyclobutan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar compounds, namely amino alcohols and cyclobutane derivatives, to ensure a robust and cautious approach.[1]

Our primary directive is to empower you with a deep, causal understanding of the necessary precautions, enabling you to work safely and effectively. This document is structured to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value beyond the product itself.

Hazard Analysis: Understanding the Compound

2-Amino-1-methylcyclobutan-1-ol possesses two key functional groups that dictate its potential hazards: an amino alcohol and a cyclobutane ring.

  • Amino Alcohols : This class of compounds can exhibit a range of hazards. Similar amino alcohols are known to be corrosive, causing severe skin burns and serious eye damage.[2] Inhalation of vapors can be destructive to the mucous membranes and upper respiratory tract.

  • Cyclobutane Derivatives : While the cyclobutane ring itself is relatively stable, its derivatives can be flammable and may cause skin, eye, and respiratory irritation.[3][4]

Given these characteristics, 2-Amino-1-methylcyclobutan-1-ol should be treated as a hazardous chemical, requiring stringent adherence to safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling 2-Amino-1-methylcyclobutan-1-ol. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated properties.

PPE ComponentSpecifications & Rationale
Eye & Face Protection Chemical splash goggles are mandatory.[5][6][7] For operations with a higher risk of splashing, such as transferring large volumes, a face shield worn over safety goggles is required for enhanced protection.[6][8]
Hand Protection Chemically resistant gloves, such as nitrile, are essential.[1][5][7] Gloves must be inspected for any signs of degradation before use and should be disposed of immediately if contaminated.[9][10]
Body Protection A full-length, long-sleeved laboratory coat must be worn to protect the skin and personal clothing.[5][7][11] For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8]
Footwear Closed-toe shoes that fully cover the foot are required at all times in the laboratory.[7][11]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][12][13] If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be necessary.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow is designed to guide you through the safe handling of 2-Amino-1-methylcyclobutan-1-ol from receipt to use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Analogs Review SDS Analogs Don PPE Don PPE Review SDS Analogs->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weighing Weighing Prepare Fume Hood->Weighing Begin Work Dissolving Dissolving Weighing->Dissolving Accurate Measurement Reaction Reaction Dissolving->Reaction Prepare Solution Decontaminate Glassware Decontaminate Glassware Reaction->Decontaminate Glassware Experiment Complete Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Clean Equipment Doff PPE Doff PPE Segregate Waste->Doff PPE Proper Disposal Wash Hands Wash Hands Doff PPE->Wash Hands Final Safety Step

Caption: Workflow for Safe Handling of 2-Amino-1-methylcyclobutan-1-ol.

Detailed Protocol:

  • Preparation :

    • Review Analogous SDS : Before beginning work, review the Safety Data Sheets for similar amino alcohols to reinforce your understanding of the potential hazards.

    • Don PPE : Put on all required personal protective equipment as outlined in the table above.

    • Prepare Fume Hood : Ensure the chemical fume hood is functioning correctly.[7] All handling of the compound should occur at least six inches inside the hood.[13]

  • Handling :

    • Weighing : If weighing the solid, do so in the fume hood to avoid inhaling any dust.

    • Dissolving : When dissolving, add the compound to the solvent slowly. If using an acid, always add the acid to water, never the other way around.[13]

    • Reaction : Keep containers sealed when not in use.[3] Avoid heating flammable liquids with an open flame; use a water bath instead.[13]

  • Post-Handling :

    • Decontamination : Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

    • Waste Segregation : All waste, including contaminated gloves and weigh boats, must be segregated into a designated, clearly labeled hazardous waste container.[1]

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.

    • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][9][13]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][10][12] Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][14][12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1][10][12] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[1][12] Rinse the mouth with water and seek immediate medical attention.[1][14]

  • Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-Amino-1-methylcyclobutan-1-ol and its associated waste is a critical component of laboratory safety and environmental stewardship.

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Disposal Chemical Waste Chemical Waste Hazardous Waste Container Hazardous Waste Container Chemical Waste->Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Hazardous Waste Container Empty Containers Empty Containers Empty Containers->Hazardous Waste Container After Rinsing Label Container Label Container Hazardous Waste Container->Label Container Consolidate Store Securely Store Securely Label Container->Store Securely Identify Contents Schedule Pickup Schedule Pickup Store Securely->Schedule Pickup Await Disposal

Caption: Disposal Workflow for 2-Amino-1-methylcyclobutan-1-ol Waste.

Disposal Protocol:

  • Waste Segregation :

    • Do not dispose of 2-Amino-1-methylcyclobutan-1-ol down the drain or in the general trash.[15]

    • All chemical waste, including solutions and rinsates, must be collected in a designated hazardous waste container.[1]

    • Contaminated items such as gloves, weigh boats, and paper towels should also be placed in the hazardous waste container.[13]

  • Container Management :

    • Use a container that is compatible with the chemical waste.[1][15][16]

    • Clearly label the hazardous waste container with the full chemical name and any other information required by your institution.[1][15][16]

    • Keep the waste container securely sealed when not in use and store it in a designated, safe location away from incompatible materials.[15]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal service.[1]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1] Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with working with 2-Amino-1-methylcyclobutan-1-ol and ensure a safe and productive research environment.

References

  • AMINO ALCOHOL EA Safety D
  • Personal Protective Equipment | Department of Chemistry and Biochemistry.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Properly Managing Chemical Waste in Labor
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Clym.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Labor
  • trans-Cyclobutane-1,2-dicarboxylic acid Safety D
  • Cyclobutane Safety D
  • Cyclobutane-1,1-dicarboxylic acid Safety D
  • Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Office of Research.
  • Dimethyl cyclobutane-1,2-dicarboxylate Safety D
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. UK - SDS Manager.
  • Life-Changing Safety Tips for Handling Labor
  • CYCLOBUTANE - Safety D
  • 2-AMINO-2-METHYL-PROPAN-1-OL Safety D
  • Personal Protective Equipment. University of Illinois Urbana-Champaign Division of Research Safety.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
  • Safe Laboratory Practices & Procedures. National Institutes of Health Office of Research Services.
  • (R)-(−)
  • DL-2-Amino-1-butanol Safety D
  • (S)-(+)
  • 2-Amino-2-Methyl-Propan-1-OL CAS No 124-68-5 MATERIAL SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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